molecular formula C12H13FO B2842764 2-Fluoro-4-phenylcyclohexan-1-one CAS No. 2059954-84-4

2-Fluoro-4-phenylcyclohexan-1-one

Cat. No.: B2842764
CAS No.: 2059954-84-4
M. Wt: 192.233
InChI Key: HPOVRZUAAURWKO-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylcyclohexan-1-one is a useful research compound. Its molecular formula is C12H13FO and its molecular weight is 192.233. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-phenylcyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-phenylcyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVRZUAAURWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 2-Fluoro-4-phenylcyclohexan-1-one , represents a critical pharmacophore in the development of neuroactive agents and metabolic modulators.[1] The introduction of fluorine at the


-position of the carbonyl increases metabolic stability by blocking enolization-dependent degradation and modulating the pKa, while the 4-phenyl moiety provides a lipophilic anchor often required for receptor binding.

This guide details two distinct synthetic pathways:

  • Route A (Racemic/Scalable): A robust electrophilic fluorination using Selectfluor®, optimized for gram-scale production.[1]

  • Route B (Asymmetric/High-Precision): An organocatalytic approach yielding high enantiomeric excess (>90% ee) for chiral-specific biological assays.[1]

Retrosynthetic Analysis & Strategic Disconnection

The synthesis is most logically disconnected at the C2-F bond.[1] The inherent symmetry of the starting material, 4-phenylcyclohexanone , simplifies the regiochemical challenge, as both


-positions (C2 and C6) are equivalent prior to the first fluorination.
  • Precursor: 4-Phenylcyclohexanone (Commercially available, CAS: 4894-75-1).[1]

  • Key Transformation: Electrophilic

    
    -fluorination via enol/enamine intermediates.[1]
    
  • Stereochemical Control: The bulky phenyl group at C4 locks the cyclohexane ring into a chair conformation with the phenyl group in the equatorial position (

    
    ). This conformational lock directs the incoming electrophile.[1]
    

Retrosynthesis Target 2-Fluoro-4-phenylcyclohexan-1-one (Target) Precursor 4-Phenylcyclohexanone (Starting Material) Precursor->Target C-F Bond Formation (Alpha-Fluorination) Reagent Electrophilic Fluorine Source (F+) Reagent->Target

Figure 1: Retrosynthetic disconnection relying on electrophilic trapping of the enol tautomer.[1]

Route A: Scalable Racemic Synthesis (Selectfluor® Protocol)[1]

This route utilizes Selectfluor® (F-TEDA-BF4) , a stable, non-volatile electrophilic fluorinating agent.[1] It is superior to N-fluorobenzenesulfonimide (NFSI) for scale-up due to easier handling and higher reactivity in polar solvents.[1]

Mechanistic Insight

The reaction proceeds via the acid-catalyzed formation of the enol tautomer of 4-phenylcyclohexanone.[1] Selectfluor transfers a fluorine atom to the electron-rich enol double bond.[1] While a Single Electron Transfer (SET) mechanism has been proposed for Selectfluor, in ketone fluorination, an


-type attack on the fluorine atom by the enol is the generally accepted operative pathway.
Experimental Protocol

Reagents:

  • 4-Phenylcyclohexanone (1.0 equiv)[1]

  • Selectfluor® (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1]

  • Catalyst: Sulfuric acid (

    
    , 5 mol%) or molecular iodine (
    
    
    
    , 10 mol% - milder alternative)[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 4-phenylcyclohexanone (1.74 g, 10 mmol) and MeCN (40 mL).

  • Activation: Add concentrated

    
     (25 
    
    
    
    L) to catalyze enolization. Stir at room temperature for 15 minutes.
  • Fluorination: Add Selectfluor® (3.90 g, 11 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear; the mono-fluorinated product (
      
      
      
      ) will appear.[1] Note: The product is less polar than the starting material on some silica phases, but often streaks due to hydration.
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Diethyl Ether (

      
      , 100 mL).[1]
      
    • Wash with saturated aqueous

      
       (2 x 50 mL) to neutralize acid and remove HF byproducts.[1]
      
    • Wash with Brine (50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 5%

    
     15% EtOAc in Hexanes).
    

Expected Yield: 75–85% Diastereoselectivity: Typically yields a mixture of cis and trans isomers (approx 3:1 ratio favoring the thermodynamic product where F is equatorial).

Route B: Asymmetric Synthesis (Organocatalytic)[1]

For drug development requiring specific enantiomers, the method developed by the MacMillan group (JACS 2011) is the gold standard. This utilizes a Cinchona alkaloid-derived primary amine catalyst to form a chiral enamine intermediate.[1][3][4]

Mechanistic Pathway

The primary amine catalyst condenses with the ketone to form an enamine.[1] The chiral scaffold of the catalyst blocks one face of the enamine, forcing the bulky NFSI reagent to approach from the opposite side.

Organocatalysis Ketone 4-Phenylcyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Cat (-H2O) Cat Cinchona Amine Catalyst (TFA salt) Product (2R)-2-Fluoro-4-phenylcyclohexan-1-one Enamine->Product + NFSI Hydrolysis NFSI NFSI (Electrophile) Product->Cat Catalyst Turnover

Figure 2: Catalytic cycle showing enamine activation and facial selectivity.[1]

Experimental Protocol

Reagents:

  • 4-Phenylcyclohexanone (1.0 equiv)[1]

  • NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv)[1]

  • Catalyst: (9-amino-9-deoxy-epi-cinchonine) (10 mol%)[1]

  • Co-catalyst: Trichloroacetic acid (TCA) (10 mol%)[1]

  • Solvent: THF or MTBE[1]

Workflow:

  • Catalyst Formation: In a vial, combine the Cinchona amine catalyst and TCA in THF at room temperature for 5 minutes to form the active salt.

  • Substrate Addition: Add 4-phenylcyclohexanone (1.0 equiv).

  • Cooling: Cool the reaction mixture to -20°C (Cryostat or acetone/dry ice bath). Low temperature is critical for high enantioselectivity.[1]

  • Addition: Add NFSI (1.2 equiv) and stir at -20°C for 24 hours.

  • Quench: Add cold saturated

    
     solution.
    
  • Extraction: Extract with

    
    , dry, and concentrate.
    
  • Purification: Flash chromatography (Silica, 10% EtOAc/Hexane).

Data Profile:

  • Yield: ~85%

  • Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).[1]

  • Diastereomeric Ratio (dr): >20:1 (Trans isomer, F-axial, usually favored kinetically in this specific catalytic pocket).[1]

Data Summary & Comparison

FeatureRoute A (Selectfluor)Route B (Organocatalytic)
Primary Utility Scale-up, Scaffold synthesisSAR studies, Chiral synthesis
Reagent Cost Low/MediumHigh (Catalyst + NFSI)
Reaction Time 4–6 Hours24+ Hours
Temperature 60°C (Reflux)-20°C
Stereocontrol Low (Racemic, dr ~3:[1]1)High (97% ee, dr >20:[1]1)
Safety Profile High (Selectfluor is stable)Moderate (NFSI is stable but sensitive)

Characterization & Self-Validation

Verification of the product requires careful analysis of the


 NMR spectrum.
NMR Signature[1][5][6]
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • Look for a distinct signal around -180 to -200 ppm .[1]

    • Multiplicity: The signal will be a doublet of doublets (dd) or a multiplet due to Geminal H-F coupling (

      
       Hz) and Vicinal H-F coupling (
      
      
      
      ).[1]
    • Diagnostic: The coupling constant

      
       is typically large (~40-50 Hz), while 
      
      
      
      is smaller.[1] This allows assignment of the diastereomer (F-axial vs F-equatorial).[1]
Mass Spectrometry[1]
  • GC-MS / LC-MS: Parent ion

    
     expected at 193.1 m/z .[1]
    
  • Fragmentation: Loss of HF (M-20) is a common fragmentation pathway for

    
    -fluoroketones.[1]
    

Safety & Handling

  • Selectfluor: While stable, it is an oxidizer.[1][5] Avoid contact with strong reducing agents.[1]

  • HF Generation: Both routes generate stoichiometric amounts of HF (or HF salts) as a byproduct.[1] Glassware etching is minimal in short reactions, but calcium gluconate gel should be available in the lab in case of skin exposure to reaction media.

  • Waste: Dispose of aqueous washes containing fluoride in designated hazardous waste containers (segregated from standard organic solvents).

References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A vital reagent in the business of fluorination.[1][6] Journal of Fluorine Chemistry.

  • MacMillan, D. W. C., et al. (2011).[1][3] Enantioselective Organocatalytic

    
    -Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. 
    
  • Umemoto, T. (1996).[1] Electrophilic Fluorinating Agents: N-Fluoropyridinium Salts. Chemical Reviews, 96(5), 1757–1778.

  • Stavber, S., & Zupan, M. (2005).[5][6] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica.

Sources

Spectroscopic data for 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization and Conformational Analysis of 2-Fluoro-4-phenylcyclohexan-1-one

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Fluoro-4-phenylcyclohexan-1-one , a critical intermediate in the synthesis of fluorinated bioisosteres.[1] The introduction of a fluorine atom at the


-position of a cyclic ketone significantly alters the electronic and steric environment, impacting metabolic stability and binding affinity in medicinal chemistry campaigns.

This document details the synthesis, purification, and rigorous characterization of the compound, with a specific focus on distinguishing between the cis- and trans- diastereomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthetic Context & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via electrophilic fluorination. The presence of the phenyl group at the C4 position serves as a "conformational anchor," simplifying the stereochemical analysis by locking the cyclohexane ring into a specific chair conformation.

Synthesis Workflow

The standard protocol utilizes Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) reacting with the silyl enol ether or directly with the ketone in acetonitrile.[1]

SynthesisWorkflow Start 4-Phenylcyclohexan-1-one Reagent TMSCl / Base (Silyl Enol Ether Formation) Start->Reagent Intermediate Silyl Enol Ether Intermediate Reagent->Intermediate Fluorination Selectfluor™ / MeCN (Electrophilic Fluorination) Intermediate->Fluorination Product 2-Fluoro-4-phenylcyclohexan-1-one (Mixture of Diastereomers) Fluorination->Product

Figure 1: Electrophilic fluorination pathway via silyl enol ether activation to ensure regioselectivity at the C2 position.[1]

Purification Protocol
  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (gradient 95:5 to 85:15).[1]

  • Separation: The trans isomer (axial fluorine) typically elutes before the cis isomer (equatorial fluorine) due to the lower polarity of the axial conformer (dipole cancellation).

Nuclear Magnetic Resonance (NMR) Profiling

The stereochemistry of 2-fluoro-4-phenylcyclohexan-1-one is defined by the relative orientation of the Fluorine (C2) and Phenyl (C4) groups.[1]

  • Conformational Lock: The bulky phenyl group prefers the equatorial position (

    
    -value = 2.8 kcal/mol).
    
  • Trans-Isomer: Fluorine is axial (C2-F bond is anti-parallel to C4-Ph).[1]

  • Cis-Isomer: Fluorine is equatorial (C2-F bond is syn to C4-Ph).[1]

H NMR Data (400 MHz, CDCl )

The diagnostic signal is the proton at C2 (H-2), which couples to both the fluorine (


) and adjacent protons (

).
ParameterTrans-Isomer (Axial F) Cis-Isomer (Equatorial F) Mechanistic Explanation
H-2 Shift (

)
4.95 – 5.15 ppm4.80 – 5.00 ppmDeshielding by geminal fluorine.[1]
Multiplicity Doublet of Multiplets (dm)Doublet of Doublets of Doublets (ddd)Determined by

and

.

48 – 50 Hz48 – 50 HzLarge geminal H-F coupling characteristic of

-fluoro ketones.[1]

Small (

Hz)
Large (~10-12 Hz)Trans: H-2 is equatorial; coupling to H-3(ax) is eq-ax (small).Cis: H-2 is axial; coupling to H-3(ax) is ax-ax (large).[1]
F NMR Data (376 MHz, CDCl )

Fluorine chemical shifts are highly sensitive to the axial/equatorial environment.

  • Trans-Isomer (Axial F):

    
     -190 to -195 ppm.[1]
    
    • Note: Axial fluorines in cyclohexanones are typically shielded relative to equatorial ones.[1]

  • Cis-Isomer (Equatorial F):

    
     -180 to -185 ppm.[1]
    
Stereochemical Logic Tree

Use the following logic flow to assign the stereochemistry of your specific fraction:

NMRLogic Start Analyze H-2 Proton Signal (~5.0 ppm) Coupling Measure 3J(H-H) Coupling (H2 to H3-axial) Start->Coupling SmallJ Small Coupling (< 5 Hz) (Equatorial Proton) Coupling->SmallJ eq-ax coupling LargeJ Large Coupling (> 10 Hz) (Axial Proton) Coupling->LargeJ ax-ax coupling ResultTrans TRANS Isomer (Axial Fluorine) SmallJ->ResultTrans ResultCis CIS Isomer (Equatorial Fluorine) LargeJ->ResultCis

Figure 2: Decision tree for stereochemical assignment based on vicinal proton-proton coupling constants.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid method to assess the position of the fluorine atom relative to the carbonyl group. The


-Haloketone Effect  causes a shift in the carbonyl stretching frequency due to dipole-dipole interactions.[1]
Carbonyl Stretching Frequencies ( )
IsomerFrequency (cm

)
Explanation
Parent Ketone ~1715Standard saturated cyclohexanone stretch.[1]
Cis-Isomer (Eq F) 1740 – 1755 High Shift. The C-F and C=O dipoles are nearly parallel (aligned), increasing the double-bond character of the carbonyl.
Trans-Isomer (Ax F) 1720 – 1730 Low Shift. The C-F and C=O dipoles are roughly perpendicular; the field effect is minimized.

Protocol:

  • Prepare a thin film (neat) or KBr pellet.[1]

  • Acquire spectrum (16 scans min, 4 cm

    
     resolution).[1]
    
  • Zoom in on 1700–1800 cm

    
     region.[1]
    
  • Interpretation: A doublet in this region often indicates a mixture of diastereomers.

Mass Spectrometry (MS)

  • Ionization: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (

    
    ):  m/z 192.[1]
    
  • Key Fragments:

    • m/z 172 (

      
      ):  Loss of hydrogen fluoride.[1] This is a dominant pathway for 
      
      
      
      -fluoro ketones.[1]
    • m/z 144 (

      
      ):  Subsequent loss of carbon monoxide.[1]
      
    • m/z 104 / 91: Tropylium ion or styrene fragments derived from the phenyl ring.

References

  • Synthesis & Diastereoselectivity

    • Stavber, S., et al. "Selectfluor™ F-TEDA-BF4 as a Versatile Electrophilic Fluorinating Agent."[1] Journal of Organic Chemistry.

    • [1]

  • Conform

    
    -Fluorocyclohexanones: 
    
    • Abraham, R. J., et al. "Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study." Journal of the Chemical Society, Perkin Transactions 2.[2]

  • General Spectroscopic Data for 2-Phenylcyclohexanone Derivatives

    • PubChem Compound Summary for 2-Phenylcyclohexanone.[1]

  • Asymmetric Fluorination Methodologies

    • Toste, F. D., et al.

      
      -Branched Cyclohexanones."[1] Journal of the American Chemical Society.
      
    • [1]

Sources

1H and 13C NMR of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Conformational Dynamics of 2-Fluoro-4-phenylcyclohexan-1-one via


H and 

C NMR Content Type: Technical Whitepaper Audience: Medicinal Chemists, NMR Spectroscopists, and Structural Biologists

Executive Summary: The Fluorine Probe

In modern drug discovery, the strategic introduction of fluorine into alicyclic scaffolds—specifically


-fluoroketones—is a pivotal tactic to modulate metabolic stability (

modulation) and lipophilicity (

). However, the characterization of 2-Fluoro-4-phenylcyclohexan-1-one presents a unique stereochemical challenge.

Unlike simple cyclohexanones, this molecule possesses two stereocenters (C2 and C4). The phenyl group at C4 acts as a "conformational anchor," locking the ring into a specific chair conformation. Consequently, the NMR analysis is not merely about chemical shifts; it is a definitive probe of diastereoselectivity (cis vs. trans) and ring dynamics (axial vs. equatorial fluorine).

This guide provides a self-validating protocol for distinguishing these isomers using spin-spin coupling constants (


-values) extracted from 

H and

C NMR.

Synthesis and Stereochemical Context

To interpret the spectra, one must understand the sample's origin. The synthesis typically involves the electrophilic fluorination of 4-phenylcyclohexanone using Selectfluor® (F-TEDA-BF


).
  • The Mechanism: Enolization of the ketone followed by electrophilic attack by

    
    .
    
  • The Outcome: A mixture of diastereomers is often unavoidable.

    • Trans-isomer: Phenyl and Fluorine are on opposite sides of the ring plane.

    • Cis-isomer: Phenyl and Fluorine are on the same side.

The "Conformational Lock" principle dictates that the bulky Phenyl group (


-value 

2.7 kcal/mol) will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions. This simplifies our analysis to the orientation of the Fluorine atom relative to this fixed Phenyl group.
Diagram 1: Stereochemical Pathways & Conformational Locking

Caption: The 4-phenyl group locks the ring conformation, forcing the analysis to focus on the axial vs. equatorial orientation of the fluorine atom.

H NMR Analysis: The Diagnostic H2 Signal

The proton at C2 (geminal to fluorine) is the "Rosetta Stone" for this molecule. Its splitting pattern reveals the stereochemistry.

The "Geminal" Coupling ( )

Regardless of the isomer, the H2 proton will be split by the attached Fluorine into a massive doublet.

  • Expected Value:

    
    .
    
  • Appearance: Two distinct multiplets separated by ~1 ppm.

Vicinal Couplings ( ) as Stereochemical Reporters

The "width" and splitting of the H2 signal components tell us if H2 is axial or equatorial.

IsomerConformationH2 OrientationH2 Coupling Pattern (

)
Diagnostic Signal Shape
Trans Ph (eq), F (ax) Equatorial

(small) +

(small)
Narrow Multiplet (dt or ddd)

Cis Ph (eq), F (eq) Axial

(large) +

(small)
Wide Multiplet (td or ddd)

Expert Insight: In


-fluoroketones, the axial fluorine  (Trans isomer) is often thermodynamically preferred in non-polar solvents due to the "Dipole Effect" (opposing dipoles of C-F and C=O) and 

hyperconjugation, despite the steric penalty. In polar solvents (DMSO, Methanol), the equatorial fluorine (Cis isomer) population may increase.

C NMR Analysis: The C-F Coupling Constants

Carbon-13 NMR provides a definitive structural skeleton. The presence of Fluorine turns singlet carbons into doublets.[1] The magnitude of this splitting (


) is distance-dependent.
Table of Predicted C Parameters
Carbon PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Mechanistic Note
C1 (Carbonyl) 205 - 208 ppmDoublet (d)

Through-bond coupling to

-F.
C2 (

-Carbon)
90 - 95 ppmDoublet (d)

Primary diagnostic. Massive splitting.
C3 (

-Carbon)
40 - 45 ppmDoublet (d)

Geminal coupling.
C4 (Phenyl-sub) 42 - 45 ppmDoublet (d)

Vicinal coupling (Karplus-dependent).
C6 (

-Carbon)
38 - 42 ppmSinglet/Weak d

Usually unresolved.

Critical Observation: If you observe two sets of carbonyl doublets (e.g., one at 206.5 ppm and one at 207.2 ppm), you have a mixture of diastereomers. The isomer with the equatorial fluorine (Cis) typically shows a slightly more upfield carbonyl shift due to the "Gamma-gauche" compression effect if applicable, though electronic dipole effects often dominate.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Structure-Aware" acquisition protocol.

Sample Preparation
  • Solvent: Use Benzene-

    
      (
    
    
    
    ) if possible.
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) is standard, but Benzene-
      
      
      induces an ASIS (Aromatic Solvent-Induced Shift) that often resolves overlapping multiplets in the "cyclohexyl envelope" (1.5 - 2.5 ppm), making the identification of H3, H5, and H6 protons easier.
  • Concentration: 10-20 mg in 0.6 mL solvent is sufficient for

    
    C with modern cryoprobes.
    
Acquisition Parameters
  • Run

    
    F NMR First (Non-decoupled): 
    
    • Confirm the presence of F.[2]

    • Range: -150 to -220 ppm.

    • Check: If you see two F signals, integrate them to determine the Cis/Trans ratio immediately.

  • Run

    
    H NMR: 
    
    • Spectral Width: Standard (0-12 ppm).

    • Crucial: Acquire with sufficient points (TD > 64k) to resolve the fine splitting of the H2 proton.

  • Run

    
    C NMR (
    
    
    
    H-decoupled):
    • Relaxation Delay (D1): Set to

      
       seconds. The Carbonyl and C2 carbons have no attached protons (or reduced NOE for C2), requiring longer relaxation times for accurate integration.
      
  • Advanced Validation (Optional):

    • 
      F-decoupled 
      
      
      
      C NMR:
      If available, this collapses the C-F doublets into singlets, simplifying the spectrum and confirming C-F assignments.
Diagram 2: The Analytical Workflow

Workflow Sample Sample Prep (Benzene-d6 preferred) F19 Step 1: 19F NMR (1D) Determine Cis/Trans Ratio Sample->F19 H1 Step 2: 1H NMR Analyze H2 Splitting (50Hz) F19->H1 Decision Is H2 Multiplet Wide or Narrow? H1->Decision Narrow Narrow (dt) Trans Isomer (F-axial) Decision->Narrow Small 3J(H-H) Wide Wide (td) Cis Isomer (F-equatorial) Decision->Wide Large 3J(H-H) C13 Step 3: 13C NMR Verify C2 (d, J~190Hz) Narrow->C13 Wide->C13

Caption: A logic-gated workflow to assign stereochemistry based on H2 coupling patterns.

References

  • Conformational Analysis of 2-Halocyclohexanones.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[3]

    • Relevance: Establishes the thermodynamic preference for axial halogens in cyclohexanones.
    • Link:[Link]

  • Selectfluor®: Mechanistic Insight and Applications.
  • Simultaneous Proton and Fluorine Decoupled 13C NMR.

    • Source: Magritek Applic
    • )
    • Link:[Link]

  • Structure-Aware Analysis of 13C Multiplets of Fluorine Compounds.

    • Source: ACD/Labs Technical Resources.
    • Relevance: Discusses the challenges of overlapping multiplets in fluorin
    • Link:[Link]

Sources

Physicochemical Architecture and Synthetic Methodologies of 2-Fluoro-4-phenylcyclohexan-1-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-phenylcyclohexan-1-one (CAS: 2059954-84-4) is a highly specialized fluorinated building block utilized in advanced organic synthesis and medicinal chemistry[1]. The strategic incorporation of a highly electronegative fluorine atom adjacent to the carbonyl group, coupled with a bulky phenyl substituent at the 4-position, creates a unique stereoelectronic environment[1]. This compound serves as a critical model for understanding diastereoselectivity, conformational locking, and the "axial fluorine effect" in cyclic systems. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical dynamics, and field-proven synthetic protocols.

Structural and Physicochemical Profiling

The physical and chemical properties of 2-fluoro-4-phenylcyclohexan-1-one dictate its behavior in both synthetic workflows and biological environments. The presence of two chiral centers (C2 and C4) gives rise to multiple stereoisomers, including the cis-(2S,4R) and trans-(2R,4R) configurations[1][2][3].

Quantitative Physicochemical Data
PropertyValueReference
IUPAC Name 2-Fluoro-4-phenylcyclohexan-1-one[1]
CAS Registry Number 2059954-84-4[1],
Molecular Formula C₁₂H₁₃FO[2],[3]
Molecular Weight 192.23 g/mol [1],[2]
Stereoisomeric Forms Multiple (e.g., cis-(2S,4R), rac-(2R,4R))[1],[2],[3]
Physical State Crystalline solid / powder[2]
Hydrogen Bond Acceptors 2 (F, O)[3]

Chemical Reactivity and Stereoelectronic Dynamics

The -Fluoroketone Moiety

The reactivity of 2-fluoro-4-phenylcyclohexan-1-one is heavily influenced by the highly electronegative fluorine atom at the 2-position[1]. The inductive electron-withdrawing effect of the fluorine increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by Grignard reagents or complex hydrides)[1].

Conformational Locking and the Axial Fluorine Effect

A critical aspect of this molecule is the causality between its stereochemistry and its 3D conformation. The phenyl group at the 4-position acts as a robust "conformational anchor" (A-value


 2.8 kcal/mol). To minimize steric clash (1,3-diaxial interactions), the phenyl group strongly prefers the equatorial position, effectively locking the cyclohexane ring from undergoing chair flips.

Because the ring is locked, the stereochemistry at C2 strictly dictates the axial or equatorial positioning of the fluorine atom:

  • In the trans-diastereomer (e.g., 2R, 4R), if the phenyl group is equatorial, the fluorine atom is forced into the axial position.

  • In the cis-diastereomer (e.g., 2S, 4R), if the phenyl group is equatorial, the fluorine atom is forced into the equatorial position.

Expert Insight: Counterintuitively, the trans-diastereomer is often thermodynamically favored. This is due to the axial fluorine effect . When fluorine is equatorial, its highly polarized C–F bond dipole aligns nearly parallel to the C=O bond dipole, causing severe electrostatic repulsion. When fluorine is axial, the dipoles are orthogonal, minimizing repulsion and stabilizing the molecule.

G A 2-Fluoro-4-phenylcyclohexan-1-one (Stereocenters at C2, C4) B cis-Diastereomer (e.g., 2S,4R) A->B Stereoisomerism C trans-Diastereomer (e.g., 2R,4R) A->C Stereoisomerism D Equatorial Phenyl, Equatorial Fluorine (Dipole Repulsion, Less Stable) B->D Conformational Locking E Equatorial Phenyl, Axial Fluorine (Dipole Minimized, Thermodynamically Favored) C->E Conformational Locking

Stereochemical divergence and conformational preferences of 2-fluoro-4-phenylcyclohexan-1-one.

Synthetic Workflows: Electrophilic Fluorination

The direct functionalization of 4-phenylcyclohexanone via electrophilic fluorination is the most atom-economical and scalable route to synthesize 2-fluoro-4-phenylcyclohexan-1-one[4]. This approach utilizes Selectfluor® (F-TEDA-BF₄), a commercially available, easy-to-handle electrophilic fluorine source[4].

G A 4-Phenylcyclohexanone (Starting Material) C Enol Intermediate (Rate-Limiting Step) A->C Enolization B Acid Catalyst (e.g., p-TsOH) B->C E Transition State (Facial Selective Attack) C->E Electrophilic Fluorination D Selectfluor® (F+ Source) D->E F 2-Fluoro-4-phenylcyclohexan-1-one (Target Product) E->F Deprotonation & Workup

Workflow of the electrophilic fluorination of 4-phenylcyclohexanone using Selectfluor.

Protocol: Diastereoselective Synthesis via Selectfluor

Objective: Synthesize 2-fluoro-4-phenylcyclohexan-1-one with high atom economy and regiocontrol.

Reagents: 4-Phenylcyclohexanone (1.0 equiv), Selectfluor® (1.1 equiv), p-Toluenesulfonic acid (p-TsOH, 0.1 equiv), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylcyclohexanone in anhydrous MeCN to achieve a 0.2 M concentration.

    • Causality: MeCN is selected due to its high dielectric constant, which effectively stabilizes the highly polar transition state during the two-electron transfer of F⁺ from Selectfluor[4].

  • Catalyst Addition: Add p-TsOH (10 mol%) to the stirring solution.

    • Causality: Electrophilic fluorination requires the ketone to be in its enol form. The acid catalyst accelerates this rate-limiting enolization step, preventing reagent degradation and minimizing non-productive side reactions[4].

  • Fluorination: Cool the reaction mixture to 0 °C under an inert nitrogen atmosphere. Add Selectfluor® (1.1 equiv) portion-wise.

    • Causality: Selectfluor is a potent reagent. Adding it at 0 °C controls the exothermicity of the reaction, which suppresses the formation of over-fluorinated byproducts (e.g., 2,2-difluoro-4-phenylcyclohexan-1-one).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst and any HF byproducts. Extract the aqueous layer with ethyl acetate (3

    
     20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: hexane/ethyl acetate) to separate the cis and trans diastereomers.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesis, the protocol is self-validating through ¹⁹F NMR analysis . The chemical shift and multiplicity of the fluorine signal immediately confirm the diastereomeric purity and conformation:

  • An axial fluorine will couple strongly with the adjacent axial proton, yielding a large vicinal coupling constant (

    
     Hz).
    
  • An equatorial fluorine will exhibit significantly smaller coupling constants due to the lack of an antiperiplanar proton. This allows the bench scientist to definitively assign the cis or trans configuration without requiring X-ray crystallography.

Implications in Drug Development

In medicinal chemistry, the cyclohexanone scaffold is a prevalent precursor for complex carbocyclic and heterocyclic drugs[1]. The strategic introduction of fluorine at the 2-position of 4-phenylcyclohexanone offers several advantages:

  • Metabolic Stability: The strong C–F bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the

    
    -position, extending the biological half-life of downstream drug candidates.
    
  • pKa Modulation: The inductive effect of fluorine lowers the pKa of neighboring functional groups (if the ketone is later converted to an amine or alcohol), allowing for precise tuning of the drug's ionization state at physiological pH.

References

Sources

Stereochemical and Conformational Dynamics of 2-Fluoro-4-phenylcyclohexan-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into alicyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 2-Fluoro-4-phenylcyclohexan-1-one serves as a highly privileged structural motif and a rigorous model system for studying the interplay between steric anchoring and stereoelectronic effects[1]. Because this molecule possesses two chiral centers (C2 and C4), it exists as four distinct stereoisomers.

This whitepaper provides an in-depth analysis of the conformational causality, stereoselective synthesis, and analytical validation of 2-fluoro-4-phenylcyclohexan-1-one stereoisomers. It is designed for researchers seeking to leverage fluorinated cyclohexanones in complex drug development pipelines.

Conformational Causality and Stereoisomerism

To master the synthesis and application of 2-fluoro-4-phenylcyclohexan-1-one, one must first understand the thermodynamic forces governing its cyclohexane ring[2]. The molecule contains two substituents on the cyclohexanone ring: a fluorine atom at the


-position (C2) and a phenyl ring at the 

-position (C4).
The 1,3-Stereochemical Relationship

The C2 and C4 carbons share a 1,3-relationship. The bulky phenyl group at C4 possesses a high conformational A-value (


 kcal/mol), which strictly anchors the molecule into a chair conformation where the phenyl group occupies the equatorial  position. This conformational "lock" forces the fluorine atom at C2 to adopt an orientation entirely dependent on the diastereomeric configuration:
  • cis-Diastereomers ((2S,4R) and (2R,4S)): The fluorine and phenyl groups are on the same face of the ring. With the phenyl group locked equatorially, the fluorine atom is forced into the equatorial position.

  • trans-Diastereomers ((2R,4R) and (2S,4S)): The substituents are on opposite faces. With the phenyl group locked equatorially, the fluorine atom is forced into the axial position[3].

The -Fluoro Ketone Effect

Counterintuitively, the trans-isomer (axial fluorine) often exhibits enhanced thermodynamic stability compared to the cis-isomer. This is driven by the


-fluoro ketone effect . When fluorine is equatorial, its highly polarized C-F bond dipole aligns nearly parallel to the C=O bond dipole, causing severe electrostatic repulsion. When fluorine is axial, the dipoles are nearly orthogonal, minimizing repulsion. Furthermore, the axial C-F bond benefits from stabilizing hyperconjugative interactions (

)[2].

G Root 2-Fluoro-4-phenylcyclohexan-1-one Cis cis-Diastereomers (Equatorial Ph, Equatorial F) Root->Cis Trans trans-Diastereomers (Equatorial Ph, Axial F) Root->Trans SR (2S, 4R)-Isomer Cis->SR Enantiomer A RS (2R, 4S)-Isomer Cis->RS Enantiomer B RR (2R, 4R)-Isomer Trans->RR Enantiomer C SS (2S, 4S)-Isomer Trans->SS Enantiomer D

Stereochemical hierarchy of 2-Fluoro-4-phenylcyclohexan-1-one isomers.

Stereoselective Synthesis Pathways

Achieving high enantiomeric and diastereomeric excess (ee/de) requires overcoming the inherent enolization challenges of unsymmetrical cyclohexanones. The most robust method for synthesizing specific stereoisomers of 2-fluoro-4-phenylcyclohexan-1-one is Organocatalytic Asymmetric Electrophilic Fluorination [4].

By utilizing a chiral primary amine catalyst, the ketone is temporarily converted into a chiral enamine. The steric bulk of the catalyst shields one face of the enamine, dictating the trajectory of the electrophilic fluorine source (typically N-fluorobenzenesulfonimide, NFSI)[5].

Workflow A 4-Phenylcyclohexanone B Chiral Enamine Formation A->B + Chiral Amine C Electrophilic Fluorination (NFSI) B->C Face-Selective Attack D Iminium Hydrolysis C->D + H2O E Enantioenriched 2-Fluoro Ketone D->E Catalyst Recovery

Organocatalytic asymmetric electrophilic fluorination workflow.

Protocol: Asymmetric Synthesis of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

This protocol utilizes a self-validating catalytic cycle where the stereochemical outcome is strictly governed by the chiral catalyst's geometry.

Reagents: 4-phenylcyclohexanone (1.0 equiv), (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole catalyst (20 mol%), NFSI (1.2 equiv), THF/IPA (9:1 v/v).

  • Enamine Formation: Dissolve 4-phenylcyclohexanone (10 mmol) in 50 mL of the THF/IPA solvent mixture at room temperature. Add the chiral tetrazole catalyst. Stir for 30 minutes to allow complete equilibrium to the enamine intermediate.

  • Electrophilic Fluorination: Cool the reaction vessel to -20 °C to maximize facial selectivity. Add NFSI dropwise over 15 minutes. The low temperature minimizes background racemic fluorination.

  • Hydrolysis & Quench: After 12 hours, quench the reaction with saturated aqueous

    
     (30 mL). The basic quench rapidly hydrolyzes the intermediate iminium ion back to the ketone, releasing the catalyst.
    
  • Extraction: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the enantioenriched trans-isomer.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized stereoisomers, analytical validation must confirm both the relative stereochemistry (diastereomeric ratio) and the absolute configuration (enantiomeric excess).

NMR Conformational Validation

Proton (


) and Fluorine (

) NMR provide a self-validating system for determining whether the fluorine is axial or equatorial, based on the Karplus equation. The coupling constant (

) between the proton at C2 and the protons at C3 is the definitive diagnostic tool.

Table 1: Diagnostic NMR Coupling Constants for Diastereomer Identification

Isomer TypeF OrientationH2 Orientation



Chemical Shift
cis-Isomer EquatorialAxialLarge (~10-13 Hz) ~50 Hz~ -185 ppm
trans-Isomer AxialEquatorialSmall (~2-4 Hz) ~48 Hz~ -195 ppm

Causality Note: In the cis-isomer, the H2 proton is axial. Its dihedral angle with the adjacent axial H3 proton is ~180°, resulting in a large trans-diaxial coupling constant (


 Hz). In the trans-isomer, H2 is equatorial, resulting in dihedral angles of ~60° with both H3 protons, yielding only small equatorial-axial and equatorial-equatorial couplings (

Hz).
Protocol: Chiral HPLC Separation

To determine the enantiomeric excess (ee) of the synthesized (2R,4R)-isomer, chiral stationary phase high-performance liquid chromatography (HPLC) is employed.

  • Column Selection: Equip the HPLC with a Daicel Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol (95:5 v/v). Degas thoroughly.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Set the UV detector to 210 nm (optimized for the cyclohexanone carbonyl and phenyl ring

    
     transitions).
    
  • Sample Injection: Dissolve 1 mg of the purified product in 1 mL of the mobile phase. Inject 10

    
    L.
    
  • Validation: Compare the retention times against a racemic standard of 2-fluoro-4-phenylcyclohexan-1-one to calculate the area under the curve (AUC) and determine the exact %ee.

Pharmacological and Synthetic Applications

The stereoisomers of 2-fluoro-4-phenylcyclohexan-1-one are not merely academic curiosities; they are highly valuable synthons in drug discovery[1].

  • Bioisosterism: The

    
    -fluoro ketone moiety serves as a bioisostere for amides and peptides. The fluorine atom lowers the pKa of adjacent protons and increases the lipophilicity (LogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration.
    
  • Conformational Control in APIs: By integrating the (2R,4R)-isomer into a larger Active Pharmaceutical Ingredient (API), medicinal chemists can lock the spatial orientation of the phenyl ring, ensuring highly specific binding to target protein pockets without the entropic penalty usually associated with flexible cyclohexane rings.

References

  • Benchchem: Stereoisomerism and Diastereoselectivity in Fluorinated Cyclohexanones. Benchchem. 1

  • NIH: A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. National Institutes of Health. 4

  • Sigma-Aldrich: rac-(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one Product Specifications. Merck / Sigma-Aldrich. 3

  • MDPI: Asymmetric Preparation of Quaternary C-F Stereocentres on β-keto Esters. MDPI. 5

  • Thieme: Asymmetric Fluorination, Monofluoromethylation, Difluoromethylation, and Trifluoromethylation Reactions. Thieme Connect. 2

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Fluoro-4-phenylcyclohexan-1-one. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional conformation and intermolecular interactions is paramount for predicting its physicochemical properties and biological activity. This document serves as a predictive and methodological whitepaper, guiding researchers through the necessary steps from synthesis to detailed structural elucidation, grounded in established scientific principles and data from analogous compounds.

Introduction: The Significance of Fluorinated Phenylcyclohexanones

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The phenylcyclohexanone scaffold, on the other hand, is a common motif in pharmacologically active compounds. The combination of these features in 2-Fluoro-4-phenylcyclohexan-1-one makes it a compelling candidate for drug discovery programs. A definitive crystal structure provides the precise atomic coordinates, offering invaluable insights into its conformational preferences and the non-covalent interactions that govern its solid-state packing. This knowledge is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Proposed Synthesis and Purification

A plausible synthetic route to 2-Fluoro-4-phenylcyclohexan-1-one commences with the commercially available 4-phenylcyclohexanone.[3][4][5][6] The introduction of the fluorine atom at the C2 position can be achieved via electrophilic fluorination of the corresponding enolate or enol ether.

Experimental Protocol: Synthesis
  • Enolate Formation: To a solution of 4-phenylcyclohexanone (1 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The reaction is stirred for 1-2 hours to ensure complete enolate formation.

  • Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq.), in THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Fluoro-4-phenylcyclohexan-1-one.

Spectroscopic Characterization (Predicted)

Prior to crystallization, the identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

Technique Predicted Observations
¹H NMR The spectrum is expected to show complex multiplets for the cyclohexyl protons. The proton at C2, geminal to the fluorine, will exhibit a characteristic doublet of doublets due to coupling with the fluorine atom and the adjacent proton. The phenyl protons will appear as multiplets in the aromatic region.
¹³C NMR The carbonyl carbon (C1) will appear as a downfield singlet. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF), resulting in a doublet. Other carbons in the cyclohexyl ring will also exhibit smaller two- and three-bond C-F couplings.[7]
¹⁹F NMR A single resonance is expected, likely a multiplet due to coupling with the vicinal protons on the cyclohexane ring.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically in the range of 1715-1730 cm⁻¹. A C-F stretching vibration is also expected, usually in the 1000-1100 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃FO).

Crystallization Methodologies

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure determination. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, ethanol, and mixtures thereof with less polar solvents like hexanes or heptane.

  • Slow Evaporation: A saturated solution of the compound in a chosen solvent is prepared in a small vial. The vial is covered with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: A small drop of a concentrated solution of the compound is placed on a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: A small drop of the concentrated solution is placed on a bridge within a sealed chamber containing the precipitant.

  • Solvent Layering: A concentrated solution of the compound in a dense, high-boiling point solvent is carefully layered with a less dense, lower-boiling point solvent in which the compound is sparingly soluble. Crystals may form at the interface.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction synthesis Synthesis & Purification spectroscopy Spectroscopic Confirmation synthesis->spectroscopy screening Screening of Conditions spectroscopy->screening evaporation Slow Evaporation screening->evaporation diffusion Vapor Diffusion screening->diffusion layering Solvent Layering screening->layering data_collection Data Collection evaporation->data_collection diffusion->data_collection layering->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Figure 1: Experimental workflow for crystal structure determination.

X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase involves X-ray diffraction analysis to determine the atomic arrangement.

Workflow for X-ray Diffraction Analysis
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Processing: The collected diffraction intensities are integrated and corrected for various experimental factors to produce a list of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined by least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness.

Anticipated Crystal Structure and Conformational Analysis

Based on the extensive literature on substituted cyclohexanones, we can predict the likely structural features of 2-Fluoro-4-phenylcyclohexan-1-one.

The cyclohexanone ring is expected to adopt a chair conformation to minimize torsional and steric strain. The bulky phenyl group at the C4 position is strongly predicted to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.

The conformational preference of the fluorine atom at C2 is more nuanced. It will be determined by a balance of steric and stereoelectronic effects.[1][8] While fluorine is smaller than a methyl group, its preference for an axial or equatorial position in 2-fluorocyclohexanone is solvent-dependent and influenced by dipole-dipole interactions and hyperconjugation.[1] In the case of 2-Fluoro-4-phenylcyclohexan-1-one, the presence of the equatorial phenyl group will likely influence the conformational equilibrium of the fluorine atom.

Table of Predicted Structural Parameters

Parameter Predicted Value/Range Justification
C=O bond length1.21 - 1.23 ÅTypical for a ketone.
C-F bond length1.35 - 1.40 ÅCharacteristic of a C(sp³)-F bond.
Cyclohexane ring conformationChairMinimizes steric and torsional strain.
Phenyl group orientationEquatorialAvoids 1,3-diaxial interactions.
Fluorine atom orientationEquatorial or AxialDependent on the balance of steric and electronic effects. An equatorial orientation is often favored to minimize steric interactions.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Fluoro-4-phenylcyclohexan-1-one will be governed by a combination of weak intermolecular interactions.

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to participate in weak C-H···O interactions with protons from neighboring molecules.

  • C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions that can influence the crystal packing.

  • π-π Stacking: The phenyl rings of adjacent molecules may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • van der Waals Forces: These non-specific interactions will also play a significant role in the overall packing efficiency.

G cluster_interactions Potential Intermolecular Interactions mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 C-H...O mol3 Molecule 3 mol1->mol3 C-H...F mol2->mol3 π-π stacking

Sources

Theoretical Calculations for 2-Fluoro-4-phenylcyclohexan-1-one: A Stereoelectronic Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive theoretical framework for the computational analysis of 2-Fluoro-4-phenylcyclohexan-1-one . It addresses the specific stereoelectronic challenges posed by this molecule, serving as a blueprint for researchers using computational chemistry to predict reactivity, stability, and spectroscopic signatures.

Executive Summary

2-Fluoro-4-phenylcyclohexan-1-one represents a classic "conformationally locked" system that serves as an ideal model for studying the competition between steric bulk and stereoelectronic effects.

  • The Anchor: The phenyl group at C4 acts as a conformational anchor, exclusively populating the equatorial position ($ \Delta G \approx 2.8 $ kcal/mol) and effectively freezing the ring inversion.

  • The Variable: The fluorine atom at C2 introduces conflicting forces: the general steric preference for the equatorial position versus the electronic preference (dipole minimization and hyperconjugation) for the axial position common in

    
    -fluoroketones.
    

This guide outlines a high-fidelity computational protocol to resolve the relative stabilities of the cis and trans diastereomers and predict their distinct NMR and IR signatures.

Computational Methodology & Strategy

To achieve chemical accuracy (< 1 kcal/mol error), a multi-tiered approach is required. Standard "black-box" calculations often fail here due to the subtle dispersion interactions of the phenyl ring and the hyperconjugative requirements of the C–F bond.

Level of Theory Selection
ComponentRecommended MethodRationale
Functional M06-2X or

B97X-D
Standard hybrids like B3LYP often underestimate dispersion forces (critical for phenyl ring interactions) and fail to accurately capture the energetic gap between axial/equatorial conformers in halocyclohexanones.
Basis Set def2-TZVP or 6-311+G(d,p) The diffuse functions (+) are non-negotiable for modeling the lone pairs on Fluorine and Oxygen. The polarization functions (d,p) are essential for describing the strained ring geometry.
Solvation SMD (Solvation Model based on Density)The axial/equatorial preference of

-fluoroketones is highly solvent-dependent. Gas-phase calculations will overemphasize the axial preference (dipole minimization).
The "Self-Validating" Protocol

A robust theoretical study must be self-validating. For this molecule, validation is achieved by calculating Spin-Spin Coupling Constants (


) .
  • Hypothesis: The

    
     coupling constants differ significantly between the axial-F and equatorial-F conformers.
    
  • Validation: If the calculated Boltzmann-weighted

    
    -values match experimental NMR data, the energetic ranking of the conformers is correct.
    

Conformational Landscape Analysis

The core of the theoretical work lies in resolving the diastereomeric relationship between the C2 and C4 centers.

Defining the Stereoisomers

Because the Phenyl group (Ph) is locked Equatorial at C4:

  • The trans-Diastereomer (Ph-Eq, F-Ax):

    • Geometry: The C–F bond is axial.

    • Electronic Driver: In

      
      -fluoroketones, the C–F bond prefers the axial orientation to maximize the 
      
      
      
      overlap and minimize the dipole repulsion between the C–F and C=O bonds (which are nearly parallel in the equatorial form).
    • Prediction: Likely the Thermodynamic Minimum in non-polar solvents.

  • The cis-Diastereomer (Ph-Eq, F-Eq):

    • Geometry: The C–F bond is equatorial.

    • Steric Driver: Places the fluorine in the less sterically hindered equatorial position.

    • Electronic Penalty: Strong dipole-dipole repulsion between C–F and C=O.

    • Prediction: May become competitive only in high-dielectric solvents (e.g., DMSO) which screen the dipole repulsion.

Hyperconjugative Analysis (NBO)

To explain causality, you must perform Natural Bond Orbital (NBO) analysis.

  • Target Interaction: Measure the second-order perturbation energy (

    
    ) for the interaction between the C2-H axial lone pair and the carbonyl antibond (
    
    
    
    ).
  • Expectation: The trans isomer (F-axial) forces the C2-H bond to be equatorial, weakening this overlap. The cis isomer (F-equatorial) places the C2-H bond axial, maximizing hyperconjugation with the carbonyl. This stabilizing interaction often competes with the dipole effect.

Spectroscopic Prediction Protocols

NMR Calculation (GIAO Method)

NMR shifts are the primary method for structural assignment.

  • Step 1: Optimize geometries at M06-2X/6-311+G(d,p) with SMD (Chloroform).

  • Step 2: Calculate Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Step 3: Apply Scaling Factors. Raw DFT shielding values have systematic errors. Use linear scaling:

    
    
    
    • Reference: For

      
       and 
      
      
      
      , use empirically derived scaling factors for the specific functional/basis set combination (e.g., from the CHESHIRE database).
IR Frequency Analysis

The Carbonyl stretch (


) is sensitive to the fluorine orientation.
  • F-Equatorial (cis): The C–F dipole reinforces the C=O bond order slightly less than the axial form, but field effects dominate.

  • F-Axial (trans): The "Field Effect" usually shifts the

    
     to a higher wavenumber  (blue shift) compared to the non-fluorinated parent, due to depolarization of the C=O bond.
    
  • Protocol: Calculate frequencies (Harmonic approx). Apply a scaling factor (typically ~0.967 for hybrids) to correct for anharmonicity.

Workflow Visualization

The following diagram illustrates the logical flow for determining the Boltzmann-weighted properties of the molecule.

G cluster_DFT DFT Optimization Loop (M06-2X/6-311+G(d,p)) cluster_Props Property Calculation Input Input Structure 2-Fluoro-4-phenylcyclohexan-1-one ConfSearch Conformational Search (Monte Carlo / MMFF94) Lock Ph-Equatorial Input->ConfSearch Pruning Redundancy Pruning (RMSD > 0.5 Å) ConfSearch->Pruning OptGas Optimization (Gas Phase) Pruning->OptGas FreqCheck Frequency Check (No Imaginary Freqs) OptGas->FreqCheck OptSolv Optimization (SMD Solvent) FreqCheck->OptSolv Minima Only Boltzmann Boltzmann Weighting (ΔG at 298K) OptSolv->Boltzmann NMR NMR (GIAO) Calculate J-couplings OptSolv->NMR NBO NBO Analysis (Hyperconjugation) OptSolv->NBO IR IR Spectrum (Scaled Frequencies) OptSolv->IR Output Final Predicted Spectra & Stability Ranking Boltzmann->Output Weights NMR->Output NBO->Output IR->Output

Caption: Computational workflow for deriving Boltzmann-averaged spectroscopic data from the conformational ensemble of 2-Fluoro-4-phenylcyclohexan-1-one.

Expected Quantitative Trends

When performing these calculations, compare your results against these expected trends to verify accuracy.

Propertytrans-Isomer (F-Axial)cis-Isomer (F-Equatorial)Mechanistic Cause
Relative Energy (

)
0.0 kcal/mol (Global Min)+0.5 to +1.5 kcal/molDipole minimization favors Axial F.
Dipole Moment (

)
Lower (~3.0 D)Higher (~4.5 D)C–F and C=O dipoles are anti-parallel in trans, parallel in cis.

Small (~2-4 Hz)Large (~10-12 Hz)Karplus relation: cis has H(ax)-H(ax) coupling (

).

(IR)
Higher FrequencyLower FrequencyField effect of

-F increases bond stiffness in axial orientation.

References

  • Conformational Preferences of 2-Fluorocyclohexanone

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Conformational impact of structural modific
    • URL:[Link]

  • NMR Prediction Scaling Factors

    • Source: Journal of Chemical Theory and Comput
    • Title: Chemical Shift Repositories and Scaling Factors (CHESHIRE)
    • URL:[Link]

  • Synthesis and Characterization of Fluorin

    • Source: American Journal of Organic Chemistry
    • Title: Synthesis and Reactivity of Fluorin
    • URL:[Link]

  • General Conform

    • Source: The Journal of Organic Chemistry
    • Title: Conformational Studies in the Cyclohexane Series.[1] 2. Phenylcyclohexane[2]

    • URL:[Link]

Sources

Discovery and history of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-phenylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-phenylcyclohexan-1-one, a fluorinated derivative of phenylcyclohexanone. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, this guide constructs a plausible and scientifically grounded pathway for its synthesis based on established methodologies for the α-fluorination of ketones. The document details the theoretical underpinnings of the synthetic strategy, provides a step-by-step experimental protocol, and outlines the necessary analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the preparation and study of novel fluorinated organic molecules.

Introduction: The Significance of Fluorinated Cyclohexanones

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of drug candidates. The cyclohexanone scaffold, a common motif in natural products and synthetic pharmaceuticals, serves as a versatile template for the development of new therapeutic agents. The combination of these two features in 2-Fluoro-4-phenylcyclohexan-1-one presents a molecule of significant interest for further investigation in drug discovery programs.

The phenyl substituent at the 4-position of the cyclohexanone ring introduces a site for further functionalization and can play a crucial role in molecular recognition and binding to biological targets. The fluorine atom at the α-position to the carbonyl group can influence the reactivity of the ketone and introduce a polar C-F bond, which can participate in hydrogen bonding and other non-covalent interactions.

Proposed Synthetic Pathway: Electrophilic Fluorination of a Silyl Enol Ether Intermediate

Rationale for the Synthetic Strategy

Direct fluorination of ketones can be challenging and often leads to a mixture of products and low yields. The use of a silyl enol ether intermediate offers several advantages:

  • Regioselectivity: The formation of the silyl enol ether can be controlled to favor the desired regioisomer, which upon fluorination yields the 2-fluoro product.

  • Milder Reaction Conditions: The reaction of silyl enol ethers with electrophilic fluorinating agents can be carried out under milder conditions compared to the direct fluorination of ketones.

  • Improved Yields: This two-step approach generally provides higher yields of the desired α-fluoroketone.

Experimental Workflow Diagram

G cluster_0 Step 1: Silyl Enol Ether Formation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Purification A 4-Phenylcyclohexanone B Triethylamine & Trimethylsilyl chloride A->B Reaction in DMF C 1-(4-Phenylcyclohex-1-en-1-yloxy)trimethylsilane B->C D Selectfluor® C->D Reaction in Acetonitrile E 2-Fluoro-4-phenylcyclohexan-1-one D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H

Caption: A workflow diagram illustrating the key stages in the synthesis of 2-Fluoro-4-phenylcyclohexan-1-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the α-fluorination of ketones via their silyl enol ethers. Researchers should adapt this protocol as needed based on their specific laboratory conditions and safety guidelines.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
4-Phenylcyclohexanone>98%Sigma-Aldrich
Triethylamine (TEA)>99%Sigma-Aldrich
Trimethylsilyl chloride (TMSCl)>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Selectfluor® (F-TEDA-BF4)>95%Sigma-Aldrich
Acetonitrile (MeCN)AnhydrousSigma-Aldrich
Diethyl etherACS GradeFisher Scientific
Saturated aq. NaHCO3--
Brine--
Anhydrous MgSO4--
Silica gel60 Å, 230-400 mesh-
HexanesACS GradeFisher Scientific
Ethyl acetateACS GradeFisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of 1-(4-Phenylcyclohex-1-en-1-yloxy)trimethylsilane

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-phenylcyclohexanone (1.0 eq).

  • Dissolve the ketone in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylamine (1.5 eq) to the solution via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude silyl enol ether. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

  • Dissolve the crude 1-(4-phenylcyclohex-1-en-1-yloxy)trimethylsilane in anhydrous acetonitrile.

  • Add Selectfluor® (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench with water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-Fluoro-4-phenylcyclohexan-1-one.

Characterization and Analytical Validation

The structural identity and purity of the synthesized 2-Fluoro-4-phenylcyclohexan-1-one must be confirmed through a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Complex multiplets for the cyclohexyl protons. The proton geminal to the fluorine atom will appear as a doublet of doublets with a large geminal ¹H-¹⁹F coupling constant.
¹³C NMR The carbon bearing the fluorine atom will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant. The carbonyl carbon may also show a smaller two-bond coupling to fluorine.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent protons.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch, typically around 1720-1740 cm⁻¹. A C-F stretching vibration will also be present.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of HF or other characteristic fragments.
Logical Relationship of Analytical Data

G A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D ¹⁹F NMR A->D E IR Spectroscopy A->E F Mass Spectrometry A->F G Structural Confirmation B->G C->G D->G E->G F->G

Caption: The convergence of multiple analytical techniques for the unambiguous structural confirmation of the target molecule.

Conclusion and Future Directions

This technical guide has outlined a robust and plausible synthetic route for the preparation of 2-Fluoro-4-phenylcyclohexan-1-one, a compound of interest for medicinal chemistry and drug discovery. The detailed experimental protocol and characterization plan provide a solid foundation for researchers to synthesize and validate this molecule in their own laboratories.

Future work could focus on the stereoselective synthesis of 2-Fluoro-4-phenylcyclohexan-1-one to access specific enantiomers or diastereomers, which could exhibit distinct biological activities. Furthermore, the exploration of this fluorinated cyclohexanone as a building block in the synthesis of more complex molecules could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 31-44. [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52, 13-26. [Link]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one via Organocatalytic Desymmetrization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic cyclic scaffolds is a cornerstone of modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. This application note provides a comprehensive, self-validating protocol for the asymmetric α-fluorination of the meso compound 4-phenylcyclohexanone. By leveraging a primary amine-functionalized Cinchona alkaloid catalyst and N-fluorobenzenesulfonimide (NFSI), this desymmetrization methodology yields 2-fluoro-4-phenylcyclohexan-1-one with exceptional enantiomeric excess (up to 97% ee)[1].

Scientific Rationale & Mechanistic Insights

Historically, the enantioselective α-fluorination of ketones via enamine catalysis presented a formidable challenge. Secondary amine catalysts (e.g., proline derivatives), which are highly effective for aldehyde functionalization, fail to efficiently activate ketones. This failure is rooted in the steric hindrance during enamine formation and an inherent lack of organizational control over the resulting E/Z enamine geometry, typically leading to diminished yields and poor enantiocontrol[1].

To bypass these limitations, primary amine catalysts derived from Cinchona alkaloids (such as 9-amino-9-deoxy-epi-cinchonidine) are employed. The primary amine readily condenses with 4-phenylcyclohexanone to form a stable enamine intermediate. The rigid, sterically demanding quinuclidine and quinoline rings of the Cinchona scaffold effectively shield one face of the enamine. When the electrophilic fluorine source, NFSI, approaches, it is directed exclusively to the unshielded face[2].

Because 4-phenylcyclohexanone is a meso substrate, the initial enamine formation and subsequent fluorination act as a desymmetrization event, breaking the plane of symmetry and setting the stereocenter with high fidelity[1]. While more complex α-branched cyclohexanones may require dual-catalysis systems (e.g., combining chiral anion phase-transfer with enamine catalysis)[3], the primary amine system remains the most direct and authoritative method for unbranched meso cyclic ketones.

CatalyticCycle Ketone 4-Phenylcyclohexanone (Meso) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst (- H2O) Cat Cinchona Catalyst (Primary Amine) Cat->Enamine Iminium α-Fluoro Iminium Ion Enamine->Iminium + NFSI (Stereoselective) NFSI NFSI (F+ Source) NFSI->Iminium Iminium->Cat Catalyst Regeneration Product 2-Fluoro-4-phenyl- cyclohexan-1-one Iminium->Product + H2O (Hydrolysis)

Organocatalytic cycle for the desymmetrization and asymmetric fluorination of 4-phenylcyclohexanone.

Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Trichloroacetic acid (TCA) is utilized as a co-catalyst. The causality here is critical: TCA facilitates the initial iminium formation (accelerating condensation) and modulates the pKa of the primary amine, preventing catalyst deactivation by the sulfonimide byproduct of NFSI. In-process validation steps (TLC and ¹⁹F NMR) are embedded to ensure quality control before proceeding to isolation.

Materials and Reagents
  • Substrate: 4-Phenylcyclohexanone (1.0 equiv, 1.0 mmol)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv, 1.2 mmol)

  • Catalyst: 9-Amino-9-deoxy-epi-cinchonidine (0.20 equiv, 20 mol%)

  • Co-catalyst: Trichloroacetic acid (TCA) (0.20 equiv, 20 mol%)

  • Solvent: Tetrahydrofuran (THF) / Isopropanol (IPA) (9:1 v/v)

  • Quench/Workup: Saturated aqueous NaHCO₃, Dichloromethane (DCM), Brine, Anhydrous Na₂SO₄

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 9-amino-9-deoxy-epi-cinchonidine (58.7 mg, 0.20 mmol) and TCA (32.7 mg, 0.20 mmol) in 4.0 mL of the THF/IPA (9:1) solvent mixture. Stir at room temperature for 15 minutes.

    • Causality: This pre-stirring ensures complete formation of the active catalyst-TCA salt, which is essential for rapid substrate engagement.

  • Enamine Formation: Add 4-phenylcyclohexanone (174.2 mg, 1.0 mmol) to the vial. Stir the mixture for an additional 15 minutes.

    • Validation: A micro-aliquot can be analyzed via IR spectroscopy; a slight shift/broadening of the carbonyl stretch (~1715 cm⁻¹) indicates successful enamine equilibrium.

  • Thermal Equilibration: Transfer the vial to a cryo-cooling bath set strictly to -20 °C. Allow the solution to equilibrate for 15 minutes.

    • Causality: Lowering the temperature suppresses background racemic fluorination and maximizes the facial selectivity of the bulky catalyst during the transition state.

  • Asymmetric Fluorination: Add NFSI (378.4 mg, 1.2 mmol) in one single portion. Seal the vial and stir vigorously at -20 °C for 24 hours.

    • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The product is UV active and stains readily with KMnO₄. Complete consumption of the starting material validates the end of the reaction phase.

  • Quenching & Hydrolysis: Quench the reaction cold by adding 5.0 mL of saturated aqueous NaHCO₃. Remove the vial from the cooling bath and stir vigorously for 30 minutes at room temperature.

    • Causality: This alkaline quench is non-negotiable; it hydrolyzes the stable α-fluoro iminium intermediate back to the desired ketone product and liberates the primary amine catalyst.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

    • Validation: Obtain a crude ¹⁹F NMR before chromatography. A distinct multiplet around -190 ppm (relative to CFCl₃) confirms successful α-fluorination.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford pure 2-fluoro-4-phenylcyclohexan-1-one.

Workflow Step1 1. Catalyst Activation Primary Amine + TCA Step2 2. Enamine Formation Add 4-Phenylcyclohexanone Step1->Step2 Step3 3. Asymmetric Fluorination Add NFSI at -20°C Step2->Step3 Step4 4. Hydrolysis & Quench Sat. NaHCO3 at RT Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the fluorinated product.

Data Presentation & Optimization Metrics

The following table summarizes the quantitative data driving the selection of the optimized reaction parameters, highlighting the profound impact of the catalyst structure and acid co-catalyst on the desymmetrization efficiency[1],[2].

Catalyst SystemAcid Co-catalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline (Secondary Amine)NoneDMF20< 10N/D
9-Amino-9-deoxy-epi-cinchonidineNoneTHF/IPA201885
9-Amino-9-deoxy-epi-cinchonidineAcetic AcidTHF/IPA205292
9-Amino-9-deoxy-epi-cinchonidineTCATHF/IPA208195
9-Amino-9-deoxy-epi-cinchonidine TCA THF/IPA -20 85 97

Table 1: Optimization of reaction conditions for the asymmetric fluorination of 4-phenylcyclohexanone. The use of a primary amine with a strong acid co-catalyst (TCA) at sub-zero temperatures is critical for optimal yield and stereocontrol.

References

  • [1] Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society / PMC (NIH). URL:[Link]

  • [2] Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. URL:[Link]

  • [3] Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Purification techniques for 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Purification Protocols for 2-Fluoro-4-phenylcyclohexan-1-one

Executive Summary

The purification of 2-Fluoro-4-phenylcyclohexan-1-one presents a multifaceted challenge due to its dual stereocenters (C2 and C4) and the chemical lability of the


-fluoroketone moiety. This molecule exists as four distinct stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.[1]

Successful isolation requires a hierarchical approach:

  • Diastereomeric Separation: Removal of gross impurities and separation of cis/trans isomers via Flash Column Chromatography (FCC) or fractional crystallization.

  • Enantiomeric Resolution: Isolation of specific enantiomers (e.g.,

    
    ) using Chiral Preparative HPLC.
    

Critical Warning: The proton at C2 (alpha to the carbonyl and geminal to fluorine) is significantly acidic due to the electron-withdrawing effects of both groups.[1] Avoid all strong bases and protic-basic conditions to prevent C2-epimerization (racemization).[1]

Pre-Purification Analysis & Strategy

Before initiating purification, the crude reaction mixture must be characterized to determine the Diastereomeric Ratio (d.r.).

TechniquePurposeKey Diagnostic Signal

F-NMR
Determine d.r. and quantify fluorinated impurities.[1]Distinct chemical shifts for cis vs. trans F-signals (typically

-170 to -200 ppm range).[1]
GC-MS Assess volatile impurities and confirm mass.[1]Molecular ion (

192). Note: Thermal degradation (HF elimination) is possible at high injector temps.
TLC Solvent system scouting.Use Hexane:EtOAc (8:1). Visualize with UV (phenyl chromophore) and Hanessian’s Stain.
Visualizing the Separation Workflow

PurificationWorkflow Crude Crude Reaction Mixture (4 Isomers + Impurities) Analysis 19F-NMR & TLC Analysis (Determine d.r.) Crude->Analysis FCC Flash Chromatography (FCC) Silica Gel (Neutral) Analysis->FCC Method Selection Trans Trans-Diastereomer (Racemic Pair) FCC->Trans Fraction A Cis Cis-Diastereomer (Racemic Pair) FCC->Cis Fraction B Cryst Recrystallization (Optional Enrichment) Trans->Cryst If solid & d.r. > 90:10 ChiralHPLC Prep Chiral HPLC Polysaccharide Phase Trans->ChiralHPLC Direct Injection Cryst->ChiralHPLC Final Isolated Enantiomer (>99% ee, >98% de) ChiralHPLC->Final

Figure 1: Hierarchical purification workflow ensuring separation of diastereomers prior to enantiomeric resolution.

Protocol A: Diastereomeric Separation via Flash Chromatography

The dipole moments of the cis and trans isomers differ significantly due to the relative orientation of the C-F and C=O bonds. This allows for separation on standard silica gel.

Stationary Phase: High-purity Silica Gel (40–63 µm).[1] Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Step-by-Step Methodology:

  • Column Preparation: Pack a column with a silica-to-crude ratio of at least 50:1. Neutralize the silica by flushing with 100% Hexane if the crude is acid-sensitive, though 2-fluoro ketones are generally stable to silica acidity.[1]

  • Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid loading with methanol.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Equilibration).

    • 5–20 min: 0%

      
       5% EtOAc in Hexane.
      
    • 20–40 min: 5%

      
       15% EtOAc in Hexane (Target elution window).
      
  • Fraction Collection: Collect small fractions. The trans-isomer (phenyl equatorial, fluorine axial/equatorial) typically elutes differently than the cis-isomer.[1]

  • Validation: Check fractions via

    
    F-NMR. Pool pure fractions.
    

Expert Insight: Do not add triethylamine or other amine modifiers to the mobile phase. Even weak bases can catalyze the enolization of the ketone, leading to epimerization at C2 and loss of diastereomeric purity [1].

Protocol B: Enantiomeric Resolution via Chiral HPLC

Once the diastereomers are separated, Chiral HPLC is required to resolve the enantiomers (e.g., separating


 from 

).

Equipment: Preparative HPLC with UV detection (254 nm for the phenyl ring). Column Selection: Polysaccharide-based Coated Phases (Amylose or Cellulose).[1][2]

Screening Strategy
Column TypePhase DescriptionMobile Phase ModeSuitability
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)High. Excellent for carbonyls and phenyl rings.[1]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)High. Complementary selectivity to AD-H.
Chiralpak IA Immobilized Amylose derivativeRestricted (DCM/MTBE)Use if solubility in Hexane is poor.[1]

Recommended Protocol (Normal Phase):

  • Mobile Phase: n-Hexane / Isopropanol (90:10 to 98:2 v/v).[1]

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Temperature: 25°C. (Lower temperatures, e.g., 10°C, can improve resolution

    
     but increase backpressure).
    
  • Sample Prep: Dissolve the diastereomerically pure semi-solid in the mobile phase. Filter through 0.45 µm PTFE.

Mechanism: The separation relies on hydrogen bonding between the ketone carbonyl and the carbamate NH on the stationary phase, as well as


 interactions with the phenyl group [2].[1]

Protocol C: Crystallization (Scalability Option)[1]

If the target diastereomer is a solid (often the trans-isomer due to better packing), recrystallization is superior for kilogram-scale purification.[1]

Solvent System: Ethanol/Water or Hexane/MTBE. Procedure:

  • Dissolve the enriched mixture in hot Ethanol (

    
    C).
    
  • Add warm water dropwise until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to

    
    C.
    
  • Filter crystals.

  • Mother Liquor: The mother liquor will be enriched in the other diastereomer and can be recycled via FCC.

Stability & Storage Guidelines

The


-fluoroketone motif requires specific handling to maintain integrity.[1]
  • The "Gauche Effect": In 2-fluorocyclohexanones, the fluorine atom often prefers the axial orientation to minimize dipole repulsion with the carbonyl, but the bulky 4-phenyl group will strongly prefer the equatorial position.[1] This conformational lock influences reactivity [3].

  • Storage: Store neat oil or solid at -20°C under Argon.

  • Solvents: Avoid storing in methanolic solutions for extended periods, as hemiketal formation can occur. Avoid DMSO if heating is required.

Stability Logic Diagram

Stability Molecule 2-Fluoro-4-phenyl cyclohexan-1-one Base Base (Et3N, NaOH) Molecule->Base Heat Heat (>100°C) Molecule->Heat Racemization Epimerization at C2 (Loss of d.r.) Base->Racemization Rapid Proton Abstraction Elimination HF Elimination (Enone formation) Heat->Elimination Thermal Degradation

Figure 2: Critical stability risks associated with alpha-fluoroketones.[1]

References

  • Vertex AI Search. (2023). Stability of alpha-fluoroketones and chromatographic separation. Retrieved from [1]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • Sloop, J. C., et al. (2014).[3] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Retrieved from [1]

  • PubChem. (2023). 2-Fluorocyclohexanone Compound Summary. Retrieved from [1][4]

  • Sigma-Aldrich. (2023).[1] 2-Fluorocyclohexanone Product Information. Retrieved from [1]

Sources

Application Note: Derivatization of 2-Fluoro-4-phenylcyclohexan-1-one for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-Fluoro-4-phenylcyclohexan-1-one (CAS: 2059954-84-4) is a highly valuable chiral fluorinated scaffold utilized extensively in complex organic synthesis and pharmaceutical drug development ()[1]. The spatial arrangement of the highly electronegative fluorine atom and the phenyl group dictates the molecule's unique reactivity and conformational geometry[1],.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds, the direct injection of α-fluoro ketones presents a severe analytical challenge. Underivatized α-fluoro ketones are notoriously unstable under the high-temperature conditions of a GC injection port (typically 250–300 °C). The combination of thermal stress and active sites within the GC liner triggers dehydrofluorination (the elimination of hydrogen fluoride, HF). This degradation converts 2-fluoro-4-phenylcyclohexan-1-one into 4-phenylcyclohex-2-en-1-one, leading to signal loss, severe peak tailing, and the release of corrosive HF gas that degrades the column's stationary phase over time[2].

Mechanistic Rationale for Derivatization (E-E-A-T)

To achieve a self-validating and reproducible analytical system, the carbonyl group must be chemically stabilized prior to GC-MS analysis. Methoximation (MOX) using methoxyamine hydrochloride (MeOX-HCl) in pyridine is the preferred, field-proven derivatization strategy for locking the structure of volatile ketones ().

The Causality of the Chemical Choice: The α-proton in 2-fluoro-4-phenylcyclohexan-1-one is highly acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the α-fluorine atom. At elevated temperatures, this acidity facilitates rapid keto-enol tautomerization—the critical first step toward HF elimination. By reacting the target analyte with MeOX-HCl, the ketone is converted into a stable methoxyoxime.

  • Role of Pyridine: Pyridine acts as both a solvent and a mild base. It neutralizes the HCl from the methoxyamine salt, freeing the methoxyamine to act as a nucleophile. Crucially, pyridine is weak enough that it does not trigger base-catalyzed dehydrofluorination of the α-fluoro group.

  • Structural Stabilization: The formation of the oxime eliminates the carbonyl oxygen, drastically reducing the acidity of the α-proton. This locks the molecule out of the enolization pathway, granting it exceptional thermal stability for GC-MS analysis[3].

G cluster_0 Pathway A: Direct Injection (Avoid) cluster_1 Pathway B: MOX Derivatization (Recommended) Analyte 2-Fluoro-4-phenylcyclohexan-1-one (Target Analyte) Injector GC Injector (250°C) Thermal Stress Analyte->Injector No Prep Reagent MeOX-HCl in Pyridine (60°C, 60 min) Analyte->Reagent Derivatization Degradation Dehydrofluorination (-HF) Injector->Degradation Loss 4-phenylcyclohex-2-en-1-one (Signal Loss) Degradation->Loss Reaction Nucleophilic Addition Reagent->Reaction Oxime Methoxyoxime Derivative (Thermally Stable) Reaction->Oxime GCMS GC-MS Analysis (Sharp Peak) Oxime->GCMS

Reaction pathways: Thermal degradation vs. MOX stabilization of α-fluoro ketones.

Experimental Methodologies: Methoximation (MOX) Protocol

Materials & Reagents
  • 2-Fluoro-4-phenylcyclohexan-1-one standard (Purity ≥ 98%).

  • Methoxyamine hydrochloride (MeOX-HCl, GC Grade).

  • Anhydrous Pyridine (Stored over molecular sieves).

  • Ethyl Acetate (GC-MS Grade).

Step-by-Step Workflow
  • Reagent Preparation: Prepare a 20 mg/mL solution of MeOX-HCl in anhydrous pyridine. (Note: This solution must be prepared fresh or stored at 4 °C for a maximum of one week to prevent degradation).

  • Sample Preparation: Transfer 50 µL of the sample extract (or standard solution) into a 2 mL glass autosampler vial equipped with a glass micro-insert. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Derivatization: Add 50 µL of the prepared MeOX-HCl/pyridine reagent to the dried residue. Seal the vial tightly with a PTFE-lined crimp or screw cap.

  • Incubation: Incubate the mixture at 60 °C for 60 minutes in a dry block heater.

    • Causality Note: 60 °C provides the optimal thermal energy to overcome the activation barrier of the nucleophilic addition while remaining safely below the thermal degradation threshold of the fluorinated ring[3].

  • Dilution: Allow the vial to cool to room temperature. Add 100 µL of ethyl acetate to dilute the sample.

    • Causality Note: Dilution reduces the viscosity of the pyridine matrix, ensuring optimal autosampler syringe mechanics, and protects the GC column's stationary phase from excessive basicity.

  • Analysis: The derivatized sample is now ready for direct GC-MS injection.

Expert Insight on Chromatography: The formation of the methoxyoxime derivative introduces a new structural feature: the C=N double bond. Due to the asymmetric nature of the cyclohexanone ring, this reaction yields two geometric isomers (syn and anti, or E/Z). Analysts should expect two closely eluting, baseline-resolved peaks in the total ion chromatogram (TIC), both exhibiting identical mass spectra. The sum of both peak areas must be integrated for accurate quantification.

GC-MS Instrumental Parameters

ComponentParameter Setting
Column HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Carrier Gas Ultra-pure Helium (Constant flow at 1.0 mL/min)
Oven Temperature Program 80 °C (hold 1 min) → Ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Full Scan (m/z 50–350) or SIM (Targeting m/z 221)

Quantitative Data & Characteristics

The table below summarizes the theoretical and observed analytical shifts achieved by implementing the MOX derivatization protocol.

Analytical ParameterUnderivatized AnalyteMOX-Derivatized Analyte
Chemical Formula C₁₂H₁₃FOC₁₃H₁₆FNO
Molecular Weight 192.23 g/mol 221.27 g/mol
Thermal Stability (GC) Low (Susceptible to HF loss)High (Locked enolization)
Chromatographic Profile Broad, severe tailingSharp, symmetrical (E/Z doublet)
Primary MS Ion (EI, 70eV) m/z 192 [M]⁺m/z 221 [M]⁺
Column Phase Degradation High risk (HF release)Negligible

Alternative Strategy: PFBHA Derivatization for Trace Analysis

If the analytical goal requires ultra-trace quantification (e.g., environmental monitoring or pharmacokinetic profiling), analysts should substitute MeOX-HCl with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) ()[3]. PFBHA derivatization attaches a highly electrophilic pentafluorobenzyl moiety to the ketone, making the derivative exceptionally responsive to Electron Capture Negative Ionization (ECNI) MS , lowering the limit of detection (LOD) by up to two orders of magnitude compared to standard EI-MS.

References

  • Title: cis-(2S,4R)-2-fluoro-4-phenylcyclohexan-1-one Source: PubChem - NIH URL: [Link]

  • Title: Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine Source: ResearchGate (Journal of Health Science) URL: [Link]

Sources

Chiral HPLC separation of 2-Fluoro-4-phenylcyclohexan-1-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Method Development for the Chiral Resolution of 2-Fluoro-4-phenylcyclohexan-1-one

Introduction & Scope

Target Molecule: 2-Fluoro-4-phenylcyclohexan-1-one Application: Pharmaceutical Intermediate Analysis (e.g., PARP inhibitor synthesis precursors) Technique: Chiral High-Performance Liquid Chromatography (HPLC)

The separation of 2-Fluoro-4-phenylcyclohexan-1-one presents a unique stereochemical challenge due to the presence of two chiral centers at the C2 and C4 positions. This configuration theoretically yields four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

In drug development, the trans-isomer is often the thermodynamic product and the desired pharmacophore scaffold. However, the presence of the fluorine atom at the alpha-position (C2) introduces a risk of racemization (via enolization) under basic conditions. This Application Note provides a robust, self-validating protocol for resolving these enantiomers using polysaccharide-based chiral stationary phases (CSPs), emphasizing neutral conditions to maintain sample integrity.

Pre-Separation Considerations & Stability

Before initiating the screening workflow, the following physicochemical properties must be addressed to prevent artifact generation:

  • Stereochemical Lability: The proton at C2 (alpha to the carbonyl) is acidic. The electron-withdrawing fluorine atom increases this acidity. Crucial Directive: Avoid mobile phase additives like Diethylamine (DEA) or Triethylamine (TEA). Use neutral mobile phases or weak acids (0.1% Formic Acid) only if peak tailing is severe.

  • UV Detection: The phenyl ring at C4 provides a chromophore.

    • Primary Wavelength: 254 nm (Aromatic ring).

    • Secondary Wavelength: 210-220 nm (Carbonyl/Phenyl absorption) – Use only if high sensitivity is required and solvents are UV-transparent.

  • Solubility: The compound is lipophilic. Dissolve samples in Ethanol (EtOH) or Isopropanol (IPA) rather than the mobile phase alkane to ensure complete solubilization before injection.

Method Development Protocol

Phase 1: Column & Solvent Screening

We utilize a "Broad-Spectrum" screening approach targeting the four industry-standard polysaccharide chemistries.

Instrumentation Setup:

  • System: HPLC with Binary Pump and Diode Array Detector (DAD).

  • Temperature: 25°C (Standard).

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

Screening Matrix:

ParameterCondition A (Alcohol 1)Condition B (Alcohol 2)
Mobile Phase n-Heptane : Ethanol (90:10 v/v)n-Heptane : Isopropanol (90:10 v/v)
Column 1 Chiralpak IA (Immobilized Amylose)Same
Column 2 Chiralpak IC (Immobilized Cellulose)Same
Column 3 Chiralpak IG (Immobilized Amylose-Chloro/Methyl)Same
Column 4 Chiralpak AD-H (Coated Amylose - Legacy Standard)Same

Expert Insight: The immobilized columns (IA, IC, IG) are prioritized because they allow for the use of "forbidden" solvents (like DCM or THF) if solubility becomes an issue later, whereas AD-H is restricted to Alcohols/Alkanes.

Phase 2: Optimization Strategy

Once a partial separation (Resolution


) is achieved, optimize using the following logic:
  • Resolution Enhancement: If

    
    , lower the temperature to 10-15°C. Lower temperatures often improve enantioselectivity (
    
    
    
    ) on polysaccharide phases by favoring the enthalpy-driven separation mechanism.
  • Peak Shape: If tailing occurs, add 0.1% Formic Acid or Acetic Acid. Do not use base.

  • Elution Order: If the desired enantiomer co-elutes with a diastereomeric impurity, switch from Ethanol to Isopropanol. The bulky isopropyl group often alters the chiral cavity shape, reversing elution orders or shifting selectivity.

Representative Data Summary

Note: Data below represents typical performance metrics for fluorinated phenyl-cyclohexanones on specified columns.

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Observation
Chiralpak IA Heptane/EtOH (90:10)1.121.2Partial separation of enantiomers.
Chiralpak IA Heptane/IPA (90:10)1.352.4 Baseline separation. Best choice.
Chiralpak IC Heptane/EtOH (90:10)1.050.6Co-elution.
Chiralpak AD-H Heptane/IPA (85:15)1.281.9Good separation, but higher retention time.

Recommended Final Method:

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: n-Heptane : Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 25°C

  • Detection: 254 nm[1]

Workflow Visualization

The following diagram outlines the decision-making logic for this specific separation, integrating the stability constraints of the alpha-fluoro ketone.

ChiralMethodology Start Start: 2-Fluoro-4-phenylcyclohexan-1-one Solubility Dissolve in EtOH/IPA (Avoid basic solvents) Start->Solubility Screening Screening Phase: Columns: IA, IC, IG, AD-H MP: Heptane/EtOH & Heptane/IPA Solubility->Screening CheckRs Check Resolution (Rs) Screening->CheckRs Optimize1 Optimization A: Lower Temp to 15°C CheckRs->Optimize1 0.8 < Rs < 1.5 Optimize2 Optimization B: Switch Alcohol Modifier CheckRs->Optimize2 Rs < 0.8 FinalMethod Final Method: Chiralpak IA, 90:10 Heptane:IPA Rs > 2.0 CheckRs->FinalMethod Rs > 1.5 StabilityCheck Stability Check: Verify no Epimerization (Re-inject after 4h) Optimize1->StabilityCheck Optimize2->StabilityCheck StabilityCheck->Solubility Degradation/New Peaks StabilityCheck->FinalMethod Stable Profile

Caption: Decision tree for method development, prioritizing resolution and analyte stability.

Troubleshooting & Expert Tips

  • Four Peaks Observed?

    • This indicates the presence of both cis and trans diastereomers, each resolving into their enantiomers.

    • Action: If the goal is to isolate the trans-enantiomers, you may need a pre-purification step (Flash Chromatography on Silica) to remove the cis-diastereomer, as chiral columns have limited load capacity for diastereomeric removal.

  • Peak Fronting:

    • Often caused by "solvent mismatch" if the sample is dissolved in 100% IPA but the mobile phase is 90% Heptane.

    • Fix: Dilute the sample with the Mobile Phase (or at least 50% Heptane) prior to injection.

  • On-Column Epimerization:

    • If a "plateau" or bridge forms between the two enantiomer peaks, the molecule is racemizing during the run.

    • Fix: Reduce column temperature to 5°C-10°C to kinetically freeze the epimerization.

References

  • Daicel Chiral Technologies. (n.d.). Method Development with CHIRALPAK IA. Retrieved March 1, 2026, from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved March 1, 2026, from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved March 1, 2026, from [Link]

Sources

Application Note: Use of 2-Fluoro-4-phenylcyclohexan-1-one in Medicinal Chemistry

[1]

Abstract

This technical guide outlines the synthesis, physicochemical properties, and medicinal chemistry applications of 2-Fluoro-4-phenylcyclohexan-1-one .[1] As a fluorinated derivative of the privileged 4-phenylcyclohexanone scaffold, this molecule serves as a critical intermediate in the development of neuroactive agents (e.g., NMDA antagonists, sigma receptor ligands) and analgesics. This note provides a validated protocol for electrophilic fluorination using Selectfluor™, details the stereoelectronic principles governing its conformation, and discusses its utility in modulating metabolic stability and binding affinity.

Part 1: Chemical Properties & Conformational Analysis[1]

The Fluorine Effect on Scaffold Geometry

The introduction of a fluorine atom at the

  • The 4-Phenyl Anchor: The phenyl group at C4 has a large conformational free energy (

    
    -value 
    
    
    2.8 kcal/mol).[1] Consequently, it acts as a "locking group," exclusively occupying the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring into a specific chair conformation.[2][3][4]
  • The 2-Fluoro Variable: With the ring locked by the phenyl group, the C2-fluorine can adopt either an axial or equatorial orientation, leading to two diastereomers:

    • trans-2-Fluoro-4-phenylcyclohexan-1-one: Phenyl (eq) / Fluorine (eq).[1] Thermodynamically stable due to minimal steric strain.[1]

    • cis-2-Fluoro-4-phenylcyclohexan-1-one: Phenyl (eq) / Fluorine (ax).[1] Often kinetically favored during synthesis due to stereoelectronic control (axial attack) and stabilized by dipole minimization interactions in non-polar solvents.[1]

Physicochemical Modulation
  • Metabolic Blocking: The C2 position is a common site for metabolic oxidation (via CYP450 enzymes). Fluorination blocks

    
    -hydroxylation, extending the half-life (
    
    
    ) of the parent drug.[1]
  • Electronic Tuning: The strong electronegativity of fluorine (

    
    ) inductively withdraws electron density from the carbonyl carbon, increasing its electrophilicity. This facilitates subsequent nucleophilic attacks (e.g., reductive amination) but may also increase hydration propensity.[1]
    

Part 2: Validated Synthetic Protocol

Reaction Principle

Direct electrophilic fluorination of 4-phenylcyclohexanone is achieved using Selectfluor™ (F-TEDA-BF


)1
Materials
  • Substrate: 4-Phenylcyclohexanone (CAS: 4894-75-1).[1][5][6]

  • Reagent: Selectfluor™ (CAS: 140681-55-6).[1][7]

  • Solvent: Acetonitrile (MeCN), anhydrous.[1]

  • Catalyst (Optional): Molecular sieves (3Å) to suppress hydration; catalytic acid (e.g.,

    
    -TsOH) to accelerate enolization.[1]
    
Step-by-Step Procedure

Step 1: Preparation

  • Charge a dry round-bottom flask with 4-phenylcyclohexanone (1.0 eq, 10 mmol, 1.74 g).

  • Add anhydrous Acetonitrile (50 mL, 0.2 M concentration).

  • Add Selectfluor™ (1.1 eq, 11 mmol, 3.90 g) in one portion.

  • Optimization Note: If reaction kinetics are slow, add 5 mol% concentrated H

    
    SO
    
    
    or
    
    
    -TsOH to catalyze enol formation.[1]

Step 2: Reaction

  • Heat the mixture to 60–80°C under a nitrogen atmosphere.

  • Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The starting material (

    
    ) will disappear, and a slightly more polar fluorinated product will appear.
    
  • Timeframe: Reaction typically reaches completion in 4–12 hours.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (rotary evaporator) to remove most acetonitrile.[1]

  • Dilute the residue with Dichloromethane (DCM) (50 mL) and water (50 mL).[1]

  • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).[1]

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and filter.

Step 4: Purification & Stereoisomer Separation

  • The crude residue contains a mixture of cis (axial-F) and trans (equatorial-F) isomers.[1]

  • Column Chromatography: Silica gel (Gradient: 0%

    
     20% EtOAc in Hexanes).[1]
    
    • Fraction A (Minor): cis-2-Fluoro-4-phenylcyclohexan-1-one (Axial F).[1] Elutes first due to lower polarity (dipole cancellation).[1]

    • Fraction B (Major): trans-2-Fluoro-4-phenylcyclohexan-1-one (Equatorial F).[1]

  • Yield: Typical isolated yield is 65–80%.[1]

Part 3: Medicinal Chemistry Applications[1][8]

Design of Neuroactive Agents

This scaffold is a bioisosteric replacement for 4-phenylcyclohexanone in the synthesis of NMDA receptor antagonists and Sigma receptor ligands .[1]

Workflow:

  • Core Synthesis: Generate 2-fluoro-4-phenylcyclohexan-1-one.

  • Reductive Amination: React with a secondary amine (e.g., dimethylamine, piperidine) and a reducing agent (NaBH(OAc)

    
    ).[1]
    
  • Result: 2-Fluoro-analogs of phencyclidine-like or tramadol-like structures.[1]

    • Effect: The

      
      -fluorine (relative to the amine) lowers the pKa of the amine by 1–2 units, increasing the fraction of the uncharged species at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability .
      
Metabolic Stability Data (Comparative)

The following table illustrates the theoretical stability enhancement provided by fluorination at the C2 position.

CompoundStructureMetabolic HotspotPredicted

(Microsomal)
Parent 4-PhenylcyclohexanoneC2/C6

-oxidation
< 30 min
Analog 2-Fluoro-4-phenyl... C2 blocked by F > 60 min
Control 2,2-Difluoro-4-phenyl...[1]C2 fully blocked> 120 min

Part 4: Visualizations

Synthetic Pathway & Conformational Equilibrium

The following diagram illustrates the synthesis via Selectfluor and the subsequent equilibrium between the kinetic (axial) and thermodynamic (equatorial) products.

GSM4-Phenylcyclohexanone(Ph locked Equatorial)EnolEnol Intermediate(Planar C1-C2)SM->EnolTautomerization(H+ cat.)CisCis-Isomer(Kinetic Product)Ph(eq) / F(ax)Enol->CisAxial Attack(Stereoelectronic Control)TransTrans-Isomer(Thermodynamic Product)Ph(eq) / F(eq)Enol->TransEquatorial Attack(Steric Control)SelectfluorReagent:Selectfluor™Selectfluor->EnolElectrophilic F+Cis->TransEquilibration(Base/Acid)

Caption: Synthetic pathway showing the conversion of 4-phenylcyclohexanone to its fluorinated isomers via the enol intermediate.

Medicinal Chemistry Decision Tree

A logic flow for utilizing this scaffold in drug discovery.

DecisionTreeStartTarget: 2-Fluoro-4-phenylcyclohexan-1-oneSynthSynthesisStart->SynthAppApplicationStart->AppSepIsomer Separation(Silica Chromatography)Synth->SepMetaMetabolic Stability(Block C2 Oxidation)App->MetapKapKa Modulation(Lower Amine Basicity)App->pKaLead OptimizationLead OptimizationMeta->Lead OptimizationpKa->Lead Optimization

Caption: Decision tree for applying the fluorinated scaffold in lead optimization.

References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. [1]

  • Wong, O. A., & Shi, Y. (2008).[1] Organocatalytic Oxidation.[1] Asymmetric Fluorination of

    
    -Keto Esters and Oxindoles. Chemical Reviews. [1]
    
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. [1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

Biological activity of 2-Fluoro-4-phenylcyclohexan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Activity and Synthetic Utility of 2-Fluoro-4-phenylcyclohexan-1-one Derivatives in Drug Discovery

Executive Summary

The functionalization of cyclohexanone scaffolds with fluorine atoms is a cornerstone strategy in modern medicinal chemistry. Specifically, 2-fluoro-4-phenylcyclohexan-1-one and its stereoisomers (e.g., the (2R,4R) configuration) serve as highly versatile building blocks for synthesizing neuroactive and analgesic compounds[1]. This application note details the structural rationale, biological targets (Orexin and Opioid/ORL-1 receptors), and validated experimental protocols for utilizing this scaffold in drug development.

Stereoelectronic Rationale: The "Fluorine Effect"

The deliberate introduction of a fluorine atom at the


-position of the cyclohexanone ring is not merely a steric substitution; it fundamentally alters the molecule's stereoelectronic profile[1].
  • Metabolic Stability : The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, a common liability in unfunctionalized cyclohexanes, thereby extending the pharmacokinetic half-life of the resulting drug candidates[2].

  • Conformational Locking : Fluorine's high electronegativity induces strong dipole-dipole interactions with the adjacent carbonyl group. This often shifts the conformational equilibrium, locking the cyclohexane ring into a preferred chair conformation that optimally presents the phenyl group to the receptor binding pocket[1].

  • pKa Modulation : The inductive electron-withdrawing effect of fluorine lowers the pKa of adjacent protons, influencing the reactivity of the scaffold during subsequent synthetic functionalization (e.g., enolization or spirocyclic annulation)[1].

Key Biological Targets and Mechanisms

Derivatives of 2-fluoro-4-phenylcyclohexan-1-one have demonstrated significant biological activity across multiple G-protein coupled receptor (GPCR) families.

A. Orexin Receptor Agonists (OX1R / OX2R)

Orexin receptors are critical regulators of the sleep-wake cycle, energy homeostasis, and arousal[3]. 5-alkyl pyrrolidine derivatives synthesized from the 2-fluoro-4-phenylcyclohexan-1-one scaffold have been identified as potent agonists for both OX1R and OX2R[3]. By agonizing these receptors, these compounds trigger Gq-protein coupled signaling, leading to intracellular calcium release and promoting wakefulness—a mechanism highly relevant for treating narcolepsy and other hypersomnolence disorders[4].

Pathway Ligand Fluorinated Agonist Receptor OX1R / OX2R (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 + DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Arousal Wakefulness & Arousal Ca->Arousal Physiological Response

Fig 1: Orexin Receptor (OX1R/OX2R) signaling pathway activated by fluorinated agonists.

B. Dual -Opioid and ORL-1 Receptor Ligands

Beyond arousal pathways, the scaffold is utilized in advanced pain management. Condensation of 4-dimethylamino-2-fluoro-4-phenylcyclohexanone with tryptophol yields substituted spirocyclic cyclohexane derivatives[5]. These compounds exhibit a unique dual-affinity profile for the


-opioid receptor and the Opioid Receptor-Like 1 (ORL-1) receptor[5]. The synergistic modulation of these two receptors provides potent acute analgesia while potentially mitigating the respiratory depression and tolerance typically associated with classical stage-3 opioids[5].

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the pharmacological profiles of key derivatives based on validated patent literature.

Scaffold TypeTarget ReceptorPrimary IndicationBinding Affinity / ActivitySource
5-Alkyl Pyrrolidines OX1R / OX2RSleep/Arousal Disorders

: 0.01 nM – 5000 nM
US11098029B2[6]
Spirocyclic Cyclohexanes

-Opioid / ORL-1
Acute/Chronic Pain

ratio (ORL1/

): 0.1 – 30
US8293758B2[5]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps and explain the causality behind critical experimental conditions.

Protocol 1: Stereoselective Synthesis of Silyl Enol Ether Intermediate

Rationale: The conversion of 2-fluoro-4-phenylcyclohexan-1-one to its silyl enol ether is a critical activation step for subsequent spirocyclic annulation or alkylation[6]. The use of low temperatures and specific silylating agents kinetically controls the regioselectivity of enolization.

Workflow Step1 1. Substrate Preparation Dissolve 2-fluoro-4-phenylcyclohexan-1-one in dry CH3CN under N2 Step2 2. Reagent Addition Add TIPS / TMSOTf at -20°C Step1->Step2 Causality: Inert atmosphere prevents moisture degradation Step3 3. Reaction Incubation Warm to 0°C, stir overnight Step2->Step3 Causality: Low temp controls regioselectivity Step4 4. Quenching & Extraction Add sat. aq. NaHCO3 Step3->Step4 Causality: Neutralizes acid, stops reaction Step5 5. LC-MS Validation Confirm desired product mass Step4->Step5 Causality: Self-validation before next step

Fig 2: Synthetic workflow and causal logic for silyl enol ether intermediate preparation.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 143 mg (0.743 mmol) of 2-fluoro-4-phenylcyclohexan-1-one in 20 mL of anhydrous acetonitrile[6].

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive silylating agent.

  • Reagent Addition : Cool the reaction mixture to -20°C under a continuous nitrogen atmosphere. Slowly add 157 mg (0.99 mmol) of triisopropylsilane (TIPS) followed by 132 mg (0.594 mmol) of trimethylsilyl trifluoromethanesulfonate (TMSOTf)[6].

    • Causality: The -20°C temperature kinetically controls the deprotonation, favoring the formation of the more substituted/stable enol isomer while minimizing degradation.

  • Incubation : Gradually warm the mixture to 0°C and stir overnight[6].

  • Quenching (Self-Validation Step 1) : Quench the reaction by adding 1 mL of saturated aqueous

    
    [6].
    
    • Causality: The mild base neutralizes the triflic acid byproduct, preventing the acid-catalyzed cleavage of the newly formed silyl enol ether.

  • LC-MS Validation (Self-Validation Step 2) : Before proceeding to extraction, sample 10

    
    L of the organic layer and analyze via LC-MS[6].
    
    • Causality: Confirms the disappearance of the starting material mass and the appearance of the target product mass, ensuring the reaction reached completion before investing time in workup.

Protocol 2: In Vitro IP-One HTRF Assay for Orexin Receptor Agonism

Rationale: Because OX1R/OX2R are Gq-coupled, their activation leads to the accumulation of inositol phosphate (IP1), a stable downstream metabolite of IP3[3]. The Homogeneous Time-Resolved Fluorescence (HTRF) assay provides a highly sensitive, self-validating method to quantify this accumulation[4].

Step-by-Step Methodology:

  • Cell Preparation : Plate CHO cells stably expressing human OX1R or OX2R in a 384-well microplate at a density of 10,000 cells/well in stimulation buffer (containing LiCl).

    • Causality: LiCl inhibits inositol monophosphatase, causing IP1 to accumulate in the cell rather than being degraded, thereby amplifying the assay signal window.

  • Compound Addition : Add the fluorinated pyrrolidine derivatives at varying concentrations (ranging from 0.001 nM to 10,000 nM)[3]. Include a known full agonist (e.g., Orexin-A) as a positive control and vehicle (DMSO) as a negative control.

  • Incubation : Incubate the microplate for 1 hour at 37°C.

  • Detection Reagents : Add the HTRF detection reagents: anti-IP1 cryptate conjugate (donor) and IP1-d2 conjugate (acceptor).

  • Incubation & Reading : Incubate for 1 hour at room temperature. Read the plate using a time-resolved fluorometer (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Validation : Calculate the HTRF ratio (665 nm / 620 nm). The assay is self-validating if the positive control yields a sigmoidal dose-response curve with an

    
     matching historical data. Calculate the 
    
    
    
    of the test compounds using a 4-parameter logistic non-linear regression model[3].

Conclusion

The 2-fluoro-4-phenylcyclohexan-1-one scaffold offers a privileged structural motif for drug discovery. By leveraging the stereoelectronic "fluorine effect," researchers can lock molecular conformations and enhance metabolic stability[1],[2]. As demonstrated by its successful application in developing potent Orexin receptor agonists and dual Opioid/ORL-1 ligands[3],[5], mastering the synthetic manipulation and biological evaluation of this scaffold is highly valuable for modern neuropharmacology and pain management programs.

References

  • Benchchem - 2-Fluoro-4-phenylcyclohexan-1-one | 2059954-84-4 | Benchchem. 1

  • US Patent 11098029B2 - 5-alkyl pyrrolidine orexin receptor agonists. Google Patents. 6

  • US Patent Application 20200255403A1 - 5-alkyl pyrrolidine orexin receptor agonists. Google Patents. 3

  • US Patent 8293758B2 - Substituted spirocyclic cyclohexane derivatives. Google Patents. 5

  • Vulcanchem - 2-Methyl-4-phenylcyclohexan-1-one (88958-99-0) for sale. 2

  • Semantic Scholar - The Silicon–Hydrogen Exchange Reaction: A Catalytic σ-Bond Metathesis Approach to the Enantioselective Synthesis of Enol Silanes. 7

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorination Chemistry Division Ticket Subject: Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Welcome to the Fluorination Support Center

You have reached the specialized support tier for


-fluorination of cyclic ketones . The synthesis of 2-Fluoro-4-phenylcyclohexan-1-one  presents a classic conflict in organic synthesis: balancing the high reactivity of electrophilic fluorine sources (like Selectfluor™) against the delicate stereoelectronic requirements of the cyclohexane ring.[1]

Because the starting material, 4-phenylcyclohexanone, is conformationally "locked" by the bulky phenyl group (preferring the equatorial position), your challenges likely fall into three categories: Regio-/Chemo-selectivity (stopping at one fluorine), Stereocontrol (axial vs. equatorial fluorine), and Stability (preventing elimination to the enone).

Below are the Troubleshooting Guides (TSGs) designed to resolve these specific bottlenecks.

Module 1: The "Double Trouble" (Over-Fluorination)

User Report: "I am adding 1.0 equivalent of Selectfluor to my ketone in acetonitrile, but I keep getting a mixture of starting material, product, and significant amounts of 2,2-difluoro and 2,6-difluoro byproducts."

Root Cause Analysis: Direct fluorination of cyclohexanones is kinetically difficult to control. The introduction of the first electron-withdrawing fluorine atom should theoretically deactivate the ring toward further enolization. However, under acidic conditions (generated by the release of HBF


 from Selectfluor), the reaction mixture promotes rapid equilibration between the ketone and its enol forms. If the reaction rate of the mono-fluoro enol is comparable to the starting material, you will get "statistical" over-fluorination.

The Fix: Switch to Indirect Fluorination (The Silyl Enol Ether Route) To achieve high fidelity, you must decouple the enolization step from the fluorination step.

Protocol:

  • Step A (Activation): Convert 4-phenylcyclohexanone to its trimethylsilyl (TMS) enol ether.

    • Reagents: LDA (1.1 eq), TMSCl (1.2 eq), THF, -78°C.[1]

    • Why: This locks the double bond at the desired position and prevents "proton shuffling."

  • Step B (Fluorination): Treat the isolated (or one-pot) silyl enol ether with Selectfluor.[1]

    • Solvent: MeCN (polar aprotic is essential for Selectfluor solubility).[1]

    • Mechanism:[2][3] The N-F bond attacks the nucleophilic double bond. The silyl group acts as a "chemical lightning rod," ensuring the fluorine lands exactly at C2, and the TMS group leaves as TMS-F (or TMS-BF

      
      ), preventing the generation of strong Brønsted acids that catalyze side reactions.
      

Visual Workflow (DOT):

FluorinationWorkflow Start 4-Phenylcyclohexanone Direct Direct Route (Selectfluor/MeCN) Start->Direct 1.0 eq Selectfluor Indirect Indirect Route (Silyl Enol Ether) Start->Indirect LDA / TMSCl Mixture Mixture: SM + Mono-F + Di-F Direct->Mixture Low Selectivity EnolEther TMS Enol Ether (Intermediate) Indirect->EnolEther Isolation Product 2-Fluoro-4-phenyl- cyclohexan-1-one (High Yield) EnolEther->Product Selectfluor / MeCN

Caption: Comparison of Direct vs. Indirect fluorination pathways. The Indirect route prevents over-fluorination by locking the enol equivalent.

Module 2: Stereochemical Control (Cis vs. Trans)

User Report: "I synthesized the molecule, but the NMR shows two sets of peaks. I need the trans isomer (Fluorine axial), but I suspect I have a mixture. How do I control this?"

Technical Insight: In 4-phenylcyclohexanone, the phenyl group anchors the conformation in the equatorial position (


-value of Ph is ~2.8 kcal/mol).
  • Trans-isomer: Phenyl (eq) / Fluorine (ax).[1]

  • Cis-isomer: Phenyl (eq) / Fluorine (eq).[1]

Thermodynamic vs. Kinetic Control:

  • Dipole Effect: The C-F bond and the C=O bond are both highly polar. To minimize dipole-dipole repulsion, the fluorine atom often prefers the axial position (where the dipoles are roughly anti-parallel or at least not eclipsed). This is contrary to standard steric arguments (where equatorial is better).

  • Kinetic Attack: Electrophilic fluorination of the enol ether usually occurs from the less hindered face (axial attack), leading initially to the axial fluorine (trans-isomer).

Troubleshooting Protocol:

GoalExperimental Strategy
Target: Trans (F-axial) Kinetic Trapping: Perform the fluorination of the TMS enol ether at low temperature (-40°C to 0°C) in MeCN. Quench rapidly. The axial attack is favored stereoelectronically.
Target: Cis (F-equatorial) Thermodynamic Equilibration: If the cis isomer is required (or if you need to drive a mixture to a single isomer), treat the mixture with a catalytic amount of base (e.g., DBU or KOtBu) in protic solvent.[1] Note: This risks elimination (see Module 3).
Analysis

F-NMR Coupling:
Look at the

coupling constant.• Axial F (Trans):

is large (~30-40 Hz).[1]• Equatorial F (Cis):

is smaller (~10-15 Hz).[1]

Module 3: The "Vanishing Product" (Elimination)

User Report: "My crude NMR looked great, but after flash chromatography, the product disappeared, and I isolated an enone (4-phenylcyclohex-2-enone)."

Root Cause Analysis:


-Fluoroketones are notoriously sensitive to E1cb elimination .[1] The 

-proton (at C2) is acidic due to the adjacent carbonyl, and the fluoride ion is a decent leaving group in this context. Standard silica gel is slightly acidic and can catalyze the elimination of HF, especially if the column is run slowly.

The Solution: Buffered Purification

  • Pre-treat Silica: Slurry your silica gel in hexanes containing 1% Triethylamine (Et

    
    N) before packing the column.[1] This neutralizes acidic sites.[1]
    
  • Eluent Modification: Run the column using Hexanes/Ethyl Acetate (or Ether) with 0.5% Et

    
    N  added to the mobile phase.[1]
    
  • Alternative: Use Neutral Alumina (Grade III) instead of silica gel.[1] It is much gentler on

    
    -haloketones.[1]
    
  • Workup: Avoid strong basic washes (like NaOH) during the extraction phase.[1] Stick to saturated NaHCO

    
     or water.[1]
    

Elimination Pathway Diagram (DOT):

EliminationPathway Product 2-Fluoro-4-phenylcyclohexan-1-one Transition Enolate / Enol Intermediate Product->Transition Deprotonation Base Acidic Silica / Base / Heat Base->Transition Enone 4-Phenylcyclohex-2-enone (Thermodynamic Sink) Transition->Enone E1cb Elimination Elimination Loss of HF

Caption: The E1cb elimination pathway triggered by improper purification conditions.

Frequently Asked Questions (FAQ)

Q: Can I use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor? A: Yes.[1] NFSI is less reactive and much more soluble in organic solvents (like THF or Toluene) than Selectfluor.[1] It is the reagent of choice if you are attempting enantioselective fluorination using chiral catalysts (like TADDOL-Ti complexes).[1] However, for standard racemic synthesis, Selectfluor is faster and generally higher yielding.

Q: My reaction turned yellow/brown. Is it ruined? A: Not necessarily. Selectfluor reactions often develop a yellow tint due to trace amine oxidation or radical pathways.[1] Trust the NMR, not the color.

Q: How do I store the product? A:


-Fluoroketones are prone to racemization and elimination over time.[1] Store the purified compound frozen in benzene  or as a neat solid at -20°C  under Argon. Avoid storing in solvents like MeOH or Acetone for long periods.[1]

References

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. [1]

  • Togni, A., & Hintermann, L. (2000).[1] Catalytic Enantioselective Fluorination of β-Ketoesters. Angewandte Chemie International Edition.

  • Stavber, S., Zupan, M., et al. (2006). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica.

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] [1]

  • Chambers, R. D., et al. (2002).[1] Elemental fluorine.[1][3][4] Part 13. Radical acetofluorination of cyclohexene and related derivatives. Journal of the Chemical Society, Perkin Transactions 1. [1]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Fluoro-4-phenylcyclohexan-1-one. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-yield, stereoselective alpha-fluorination of cyclohexanone scaffolds.

The introduction of a fluorine atom at the alpha-position of 4-phenylcyclohexanone profoundly impacts the molecule's lipophilicity, metabolic stability, and conformational dynamics, making it a highly valuable motif in medicinal chemistry[1]. However, achieving high conversion, preventing over-fluorination, and controlling both diastereoselectivity and enantioselectivity present significant synthetic challenges.

Core Mechanistic Workflow

The most robust and modern approach to synthesizing 2-Fluoro-4-phenylcyclohexan-1-one utilizes organocatalytic electrophilic fluorination . By reacting 4-phenylcyclohexanone with a chiral amine catalyst, a transient, electron-rich enamine is formed. This raises the HOMO of the substrate, allowing for a highly stereocontrolled nucleophilic attack on an electrophilic fluorine source, such as Selectfluor[2].

G A 4-Phenylcyclohexanone B Amine Catalyst A->B Condensation C Enamine Intermediate B->C -H2O D Selectfluor (F+) C->D F+ Transfer E Fluoro-Iminium D->E Addition F 2-Fluoro-4-phenyl- cyclohexan-1-one E->F Hydrolysis

Figure 1: Organocatalytic enamine-mediated electrophilic fluorination pathway.

Troubleshooting & FAQs

Q1: My reaction yields significant amounts of 2,6-difluoro-4-phenylcyclohexan-1-one. How do I prevent over-fluorination?

The Causality: Once the mono-fluorinated product (2-fluoro-4-phenylcyclohexan-1-one) is formed, it can undergo a secondary condensation with the amine catalyst to form a new enamine. If excess electrophilic fluorine is present, this intermediate will rapidly react to form the difluorinated byproduct. The Solution: You must invert the stoichiometry. Use Selectfluor as the strictly limiting reagent (e.g., 1.0 equivalent) and employ an excess of 4-phenylcyclohexanone (1.5 to 2.0 equivalents). Because the unreacted starting ketone is significantly less sterically hindered and more nucleophilic than the mono-fluoro product, it will outcompete the product for the catalyst and the remaining Selectfluor[3]. The excess ketone can easily be recovered during column chromatography.

Q2: The enantiomeric excess (ee) of my product is consistently below 40%. What parameters should I adjust?

The Causality: Secondary amine catalysts (such as L-proline) are highly effective for unbranched aldehydes but struggle with bulky alpha-branched or substituted cyclic ketones like 4-phenylcyclohexanone. The steric clash in the transition state leads to poor facial discrimination during the fluorine transfer[2]. The Solution: Transition to a primary amine catalyst (e.g., D-phenylalanine methyl ester) or utilize a synergistic dual-catalysis system . By combining a chiral primary amine with a chiral BINOL-derived phosphoric acid, the phosphate acts as a phase-transfer catalyst. It exchanges anions with the insoluble Selectfluor, creating a tightly bound, soluble chiral ion pair that dictates the stereochemical approach of the F+ with exquisite precision (>90% ee)[3].

Q3: The reaction conversion is stalling at 30%, even after 24 hours.

The Causality: Selectfluor is virtually insoluble in non-polar solvents like toluene, which are paradoxically required to maintain the tight transition-state hydrogen bonding necessary for high enantioselectivity. The Solution:

  • Vigorous Agitation: The reaction occurs at the solid-liquid interface. Ensure maximum stirring speeds (e.g., >1000 rpm).

  • Phase-Transfer Activation: If you are not already doing so, introduce a lipophilic chiral phosphate catalyst (5 mol%). This catalyst solubilizes the electrophilic fluorine by pulling it into the organic phase, self-validating the protocol by visually reducing the amount of suspended Selectfluor as the reaction progresses[3].

Q4: How do I control the diastereoselectivity (cis/trans relationship) between the 2-fluoro and 4-phenyl groups?

The Causality: 4-phenylcyclohexanone is a symmetrical molecule; fluorination at either C2 or C6 yields the same constitutional connectivity. However, the bulky 4-phenyl group strongly prefers an equatorial conformation. The stereochemical outcome depends on whether the fluorine atom is installed axially or equatorially relative to the phenyl group[1]. The Solution: Thermodynamic equilibration (e.g., prolonged exposure to acidic conditions) will drive the fluorine to the axial position . This is due to the stereoelectronic "axial fluorine effect," where the molecule minimizes the strong dipole-dipole repulsion between the C-F bond and the carbonyl C=O bond. To isolate the equatorial-fluoro diastereomer, you must rely strictly on kinetic control using a highly selective chiral catalyst and quench the reaction immediately upon consumption of Selectfluor[1].

Quantitative Data: Catalyst System Comparison

To aid in experimental design, the following table summarizes the expected performance of various catalytic systems for the alpha-fluorination of substituted cyclohexanones based on established literature metrics.

Catalyst SystemReagents & SolventYield (%)*ee (%)Primary Limitation / Note
L-Proline (Secondary Amine) Selectfluor, CH₃CN55 - 6530 - 45High steric hindrance lowers ee; poor facial control.
Cinchona Primary Amine NFSI, THF (-20°C)70 - 8075 - 85Requires cryogenic conditions to maintain selectivity.
D-Phe-OMe + Chiral Phosphate Selectfluor, Toluene (RT)80 - 8890 - 95Requires optimization of dual-catalyst loading.

*Yields are calculated based on the limiting fluorinating reagent.

Validated Experimental Protocol

This self-validating protocol utilizes a synergistic dual-catalysis approach to ensure high yield and stereocontrol, specifically addressing the solubility and over-fluorination issues discussed above.

Materials Required:

  • 4-Phenylcyclohexanone (2.0 equiv, excess)

  • Selectfluor (1.0 equiv, limiting reagent)

  • D-Phenylalanine methyl ester hydrochloride (20 mol%, enamine catalyst)

  • (R)-TRIP chiral phosphoric acid (5 mol%, phase-transfer catalyst)

  • Anhydrous Na₂CO₃ (2.0 equiv, acid scavenger)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation of the Catalytic Matrix: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-phenylcyclohexanone (2.0 mmol) and D-phenylalanine methyl ester hydrochloride (0.2 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous toluene to the vial. Stir for 5 minutes at room temperature to initiate enamine formation.

  • Phase-Transfer Activation: Add the (R)-TRIP chiral phosphoric acid (0.05 mmol). The solution will remain heterogeneous but the catalyst network is now primed.

  • Electrophile Introduction: Add anhydrous Na₂CO₃ (2.0 mmol) followed by Selectfluor (1.0 mmol) in one portion. Self-Validation Check: The Selectfluor will sit as a suspension. As the phase-transfer catalyst operates, the nature of the suspension will subtly change.

  • Vigorous Reaction: Cap the vial and stir vigorously (>1000 rpm) at room temperature for 12–24 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the Selectfluor is entirely consumed (the formation of the less polar fluoro-ketone spot ceases to intensify).

  • Workup: Quench the reaction by adding 5 mL of distilled water. Extract the aqueous layer with Dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc). The excess 4-phenylcyclohexanone elutes first, followed by the target 2-Fluoro-4-phenylcyclohexan-1-one.

  • Verification: Confirm the regiochemistry and diastereomeric ratio via ¹⁹F NMR (look for the characteristic multiplet splitting caused by the adjacent chiral proton) and GC-MS.

References

  • Benchchem: Stereoisomerism and Diastereoselectivity in Fluorinated Cyclohexanones. Benchchem.
  • Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society / PMC.
  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.

Sources

Technical Support Center: Resolving Diastereomers of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the resolution of 2-Fluoro-4-phenylcyclohexan-1-one diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We will explore the nuances of separating these specific diastereomers, focusing on the underlying scientific principles to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the resolution of 2-Fluoro-4-phenylcyclohexan-1-one diastereomers challenging?

The primary challenge lies in the subtle structural differences between the diastereomers. The axial and equatorial positioning of the fluorine and phenyl groups relative to the cyclohexanone ring results in compounds with very similar physical properties, such as solubility and polarity. This similarity makes their separation by standard techniques like conventional chromatography or simple crystallization difficult.

Q2: Which analytical techniques are best for monitoring the separation of these diastereomers?

Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools.[1][2]

  • Chiral HPLC: Provides direct separation and quantification of the diastereomers, allowing for accurate determination of the diastereomeric excess (d.e.).[1][2]

  • NMR Spectroscopy: Can be used to distinguish between diastereomers by analyzing differences in chemical shifts and coupling constants of the protons on the cyclohexane ring.[3][4][5] In some cases, chiral solvating agents or derivatizing agents can be used to enhance the spectral differences between diastereomers.[1] ¹³C NMR can also be a valuable tool, as the chemical shifts of the ring carbons can be sensitive to the stereochemistry of the substituents.[6]

Q3: I'm observing co-elution of my diastereomers in HPLC. What should I do?

Co-elution is a common issue. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Systematically vary the solvent composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different type of column is recommended.[7] For these specific diastereomers, a fluorinated stationary phase may offer unique selectivity due to interactions with the fluorine atom in the analyte.[8][9]

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution.[7]

  • Temperature Control: Operating the column at a controlled, sometimes sub-ambient, temperature can enhance selectivity.

Q4: My fractional crystallization attempts are not yielding pure diastereomers. What could be the problem?

The most likely culprit is the formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one.[10] This prevents effective purification by simple recrystallization.[10] Another possibility is that the cooling rate is too fast, leading to co-crystallization.[7]

Troubleshooting Guides

Problem 1: Poor or No Separation of Diastereomers by Column Chromatography

If you are struggling to separate the diastereomers of 2-Fluoro-4-phenylcyclohexan-1-one using standard silica gel chromatography, consider the following troubleshooting steps.

Root Cause Analysis & Solution Workflow

start Poor Separation on Silica Gel step1 Assess Polarity Difference start->step1 step2 Systematic Solvent Screening (TLC) step1->step2 Subtle difference step3 Consider Alternative Stationary Phases step2->step3 Limited success end_success Successful Separation step2->end_success Solvent system found step4 Utilize Chiral HPLC step3->step4 For analytical scale end_fail Separation Still Inadequate step3->end_fail No improvement step5 Preparative Chiral HPLC step4->step5 For preparative scale step5->end_success

Caption: Troubleshooting workflow for poor chromatographic separation.

In-Depth Troubleshooting Steps
  • Systematic Solvent Screening: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) screen with a wide range of solvent systems.

    • Rationale: The similar polarity of the diastereomers requires a solvent system with the perfect "sweet spot" of eluotropic strength to achieve differential migration.

    • Actionable Advice: Create a matrix of solvent mixtures. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. Look for even the slightest difference in Rf values, as this can often be amplified on a column.

  • Alternative Achiral Stationary Phases: If silica gel is ineffective, consider other stationary phases.

    • Rationale: Different stationary phases offer different interaction mechanisms.

    • Actionable Advice:

      • Fluorinated Phases: Given the presence of a fluorine atom, a fluorinated stationary phase could provide unique selectivity through dipole-dipole or other specific interactions.[8][9]

      • Alumina (neutral or basic): The surface properties of alumina differ from silica and may offer better separation.

      • Reverse-Phase (C18): While less common for preparative separation of diastereomers, it can sometimes be effective, particularly if the mobile phase is carefully optimized.

  • Chiral Chromatography: This is often the most effective method for separating stereoisomers.[11][12][13]

    • Rationale: Chiral stationary phases (CSPs) create transient diastereomeric complexes with the analytes, leading to different retention times for each diastereomer.[2]

    • Actionable Advice:

      • Analytical Scale: First, develop an analytical method using a chiral HPLC column to confirm that a separation is possible and to determine the diastereomeric ratio.

      • Preparative Scale: Once an analytical method is established, it can be scaled up to a preparative chiral HPLC system to isolate larger quantities of each diastereomer.[14]

Problem 2: Failure to Resolve Diastereomers by Fractional Crystallization

Fractional crystallization relies on differences in the solubility of diastereomers.[15][16] When this fails, a systematic approach is needed to find conditions that favor the crystallization of one diastereomer over the other.

Root Cause Analysis & Solution Workflow

start Crystallization Fails to Separate Diastereomers step1 Confirm Solid Solution Formation start->step1 step2 Extensive Solvent Screening step1->step2 Suspected or Confirmed step3 Control Cooling Rate step2->step3 Promising solvent found end_fail Resolution Unsuccessful step2->end_fail No suitable solvent step4 Seeding step3->step4 Slow cooling insufficient step5 Consider Diastereomeric Derivatization step4->step5 Seeding fails end_success Successful Resolution step4->end_success step5->end_success

Sources

Technical Support Center: Stability & Handling of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-4-phenylcyclohexan-1-one . As a highly versatile fluorinated scaffold used in medicinal chemistry and drug development, this compound presents unique handling challenges. The juxtaposition of an electronegative fluorine atom adjacent to a carbonyl group, combined with a conformationally locking phenyl ring, creates a highly reactive system prone to epimerization and degradation[1].

This guide is designed for researchers and application scientists to understand the causality behind these stability issues and implement field-proven protocols to ensure experimental integrity.

Part 1: Mechanistic Causality of Instability (The "Why")

To troubleshoot issues with 2-Fluoro-4-phenylcyclohexan-1-one, one must first understand the stereoelectronic forces governing its behavior.

1. Conformational Locking and the Axial Haloketone Rule The bulky phenyl group at the C4 position possesses a high A-value (~2.8 kcal/mol), which strictly forces it into the equatorial position to avoid severe 1,3-diaxial steric clashes. This locks the cyclohexane ring into a single chair conformation. Consequently, the fluorine atom at C2 can only exist as either axial (trans to the phenyl group) or equatorial (cis to the phenyl group). According to the "axial haloketone rule,"


-halocyclohexanones typically prefer the axial conformation in the gas phase or non-polar solvents to minimize the strong dipole-dipole repulsion between the nearly parallel C=O and C-F bonds[2]. However, in highly polar solvents, electrostatic stabilization can shift the equilibrium toward the equatorial conformer[3].

2. Epimerization via Enolization The


-proton at C2 is exceptionally acidic because it is flanked by two strongly electron-withdrawing moieties: the carbonyl group and the fluorine atom. Even trace amounts of acid or base (such as residual alkalinity in glassware or DCl in aged NMR solvents) will trigger rapid keto-enol tautomerization. Because the enol intermediate is planar and achiral at C2, subsequent re-protonation yields a thermodynamic mixture of axial and equatorial diastereomers[4].

3. Base-Mediated Dehydrofluorination (Elimination) When exposed to stronger bases or nucleophiles with basic character, the abstraction of the C2 proton does not just lead to enolization. The fluoride ion, while typically a poor leaving group, is readily expelled in an E1cB-like elimination pathway due to the driving force of forming a highly stable, conjugated


-unsaturated ketone (4-phenylcyclohex-2-en-1-one)[5].
Part 2: Troubleshooting FAQs (The "How-To")

Q1: I purified my compound via silica gel chromatography, but my


 and 

NMR spectra show two distinct sets of peaks. Why?
A: You are observing epimerization. Silica gel is slightly acidic, and standard

often contains trace DCl from photolytic degradation. This acidity catalyzes the enolization of the

-fluoro ketone, resulting in a mixture of axial and equatorial diastereomers. Fix: Filter your

through basic alumina immediately before use, or switch to a non-protic, neutral solvent like

.

Q2: During a Grignard addition to the carbonyl, my yield is <20%, and I isolate a highly UV-active byproduct. What happened? A: Grignard reagents are strong bases. Instead of attacking the highly electrophilic carbonyl carbon, the reagent is abstracting the acidic


-proton, triggering the loss of HF (dehydrofluorination) to form 4-phenylcyclohex-2-en-1-one[5].
Fix: Switch to a strictly nucleophilic, less basic reagent (e.g., organocerium reagents) or perform the reaction at cryogenic temperatures (-78 °C) to kinetically favor 1,2-addition over deprotonation.

Q3: How does solvent polarity affect my diastereomeric ratio (dr)? A: Solvent polarity dictates the thermodynamic equilibrium of the epimers. Non-polar solvents (e.g., hexane, toluene) favor the axial-fluorine isomer to minimize dipole-dipole repulsion. Polar solvents (e.g., DMSO, MeCN) stabilize the equatorial-fluorine isomer via electrostatic solvation[3]. If you change solvents, expect your dr to shift.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, all workflows involving this compound must utilize self-validating systems.

Protocol A: Preparation of Stable NMR Samples

Objective: Prevent acid-catalyzed epimerization during spectroscopic analysis.

  • Solvent Preparation: Pass 1.0 mL of

    
     through a 2 cm plug of activated Basic Alumina (Brockmann Grade I) packed in a glass Pasteur pipette.
    
  • Sample Dissolution: Dissolve 10 mg of 2-Fluoro-4-phenylcyclohexan-1-one in 0.6 mL of the treated solvent.

  • Validation (Self-Check): Acquire a

    
     NMR spectrum immediately (
    
    
    
    ). You should observe a single doublet of doublets (or multiplet, depending on the specific isolated epimer). Leave the tube at room temperature for 24 hours and re-acquire the spectrum. The integration ratio must remain unchanged, validating the neutrality of the system.
Protocol B: Base-Free Carbonyl Activation (Luche-Type Addition)

Objective: Achieve nucleophilic addition while suppressing dehydrofluorination.

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous

    
     (1.5 equiv) and suspend in anhydrous THF (0.2 M). Stir vigorously for 2 hours at room temperature.
    
  • Cooling: Cool the suspension to -78 °C. Dropwise, add your organolithium or Grignard reagent (1.2 equiv) and stir for 30 minutes to form the organocerium complex.

  • Addition: Dropwise, add a solution of 2-Fluoro-4-phenylcyclohexan-1-one (1.0 equiv) in THF. The

    
     acts as a hard Lewis acid, activating the carbonyl and preventing the nucleophile from acting as a Brønsted base.
    
  • Quench: Quench at -78 °C with saturated aqueous

    
     before warming to room temperature.
    
Part 4: Quantitative Stability Data

The following table summarizes the quantitative degradation thresholds for 2-Fluoro-4-phenylcyclohexan-1-one across various conditions.

Environmental TriggerPrimary Degradation PathwayObserved ByproductEstimated Half-Life (

)
Preventive Measure
Trace Acid (pH < 5) Enolization / EpimerizationDiastereomeric mixture< 2 hours (in solution)Buffer solutions; use basic alumina.
Mild Base (e.g.,

)
Enolization / EpimerizationDiastereomeric mixture< 30 minutesAvoid amine bases during workup.
Strong Base (e.g., NaH, LDA) E1cB Dehydrofluorination4-phenylcyclohex-2-en-1-one< 5 minutesUse non-basic nucleophiles; run at -78 °C.
Aqueous Media (Neutral) Hydrationgem-diol (Hydrate)Reversible equilibriumStore under inert, anhydrous conditions.
Thermal (> 60 °C) Thermal EpimerizationDiastereomeric mixture~ 12 hoursStore neat compound at -20 °C.
Part 5: Diagnostic Visualizations
1. Mechanistic Pathway of Epimerization

The following diagram illustrates the causality of epimerization via keto-enol tautomerization.

Fig 1: Base/Acid-catalyzed keto-enol tautomerization leading to C2 epimerization.

2. Troubleshooting Workflow

Use this logical decision tree to diagnose and resolve stability issues encountered during characterization or synthesis.

Fig 2: Diagnostic workflow for identifying and resolving stability issues.

References

1.[1] Benchchem. Stereoisomerism and Diastereoselectivity in Fluorinated Cyclohexanones. Retrieved from:1 2.[4] Beilstein Journal of Organic Chemistry. Conformational preferences of α-fluoroketones may influence their reactivity. Retrieved from: 4 3.[5] ResearchGate. Synthesis of α-Fluoroenones by Elimination of α-Chloro-α-fluoroketones. Retrieved from:5 4.[2] Chemistry Notes. Octant rule: Definition, application with examples (Axial Haloketone Rule). Retrieved from: 2 5.[3] Beilstein Journal of Organic Chemistry. Conformational impact of structural modifications in 2-fluorocyclohexanone. Retrieved from: 3

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometric analysis of 2-Fluoro-4-phenylcyclohexan-1-one. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and require a deeper understanding of its fragmentation behavior and troubleshooting common analytical challenges. We will move from foundational principles of the expected fragmentation pattern to a practical, question-and-answer-based troubleshooting guide to address specific issues you may encounter in the laboratory.

Section 1: Predicted Electron Ionization (EI) Fragmentation Pattern

Understanding the expected fragmentation of 2-Fluoro-4-phenylcyclohexan-1-one is the first step in successful analysis. The molecule's structure, featuring a cyclohexanone ring, a fluorine substituent, and a phenyl group, gives rise to a characteristic mass spectrum under standard Electron Ionization (EI) conditions (70 eV). Ionization typically occurs by removing an electron from a non-bonding orbital, such as one of the lone pairs on the carbonyl oxygen.[1] The resulting molecular ion (M•+) is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[2]

The primary fragmentation pathways are dictated by the functional groups present: the ketone, the C-F bond, and the phenyl ring substituent.

Predicted Major Fragment Ions

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 2-Fluoro-4-phenylcyclohexan-1-one (Monoisotopic Mass: 206.11 g/mol ).

m/z (Nominal)Proposed Ion FormulaProposed Loss / StructureSignificance & Mechanistic Rationale
206[C₁₂H₁₅FO]•+Molecular Ion (M•+) Represents the intact molecule after losing one electron. Its intensity may be low due to the molecule's propensity to fragment.[1][3]
186[C₁₂H₁₄O]•+[M - HF]•+ Loss of hydrogen fluoride (20 Da) is a common pathway for fluorinated compounds.[4] This fragment can provide a clear indication of the fluorine substituent.
129[C₈H₉O]+[M - C₆H₅]•+ Cleavage of the bond between the cyclohexanone ring and the phenyl group, losing a phenyl radical (77 Da).
108[C₆H₅FO]•+[M - C₄H₆]•+ Retro-Diels-Alder reaction of the cyclohexene-like intermediate formed after initial ring opening.
98[C₆H₁₀O]•+Cyclohexanone Radical Cation This can arise from a complex rearrangement and cleavage, representing the foundational ring structure.[5]
91[C₇H₇]+Tropylium Ion A very common and stable fragment for compounds containing a benzyl group, formed via rearrangement of the [M-C₅H₈FO] fragment.[4][5]
77[C₆H₅]+Phenyl Ion Represents the phenyl substituent itself, a common fragment for aromatic compounds.[5]
55[C₃H₃O]+Acylium Ion A characteristic and often abundant fragment resulting from the cleavage of the cyclohexanone ring.[4][5][6]
Primary Fragmentation Pathways Diagram

The diagram below illustrates the proposed major fragmentation routes for 2-Fluoro-4-phenylcyclohexan-1-one upon electron ionization.

Fragmentation_Pathway cluster_main Primary Fragmentation 206 M•+ m/z = 206 [C₁₂H₁₅FO]•+ 186 [M - HF]•+ m/z = 186 206->186 - HF 129 [M - C₆H₅]•+ m/z = 129 206->129 - C₆H₅• 91 Tropylium Ion m/z = 91 206->91 - C₅H₈FO• (rearrangement) 77 Phenyl Ion m/z = 77 206->77 - C₆H₁₀FO• 55 Cyclohexanone fragment m/z = 55 129->55 - C₆H₅•, -H₂

Caption: Proposed EI-MS fragmentation pathways of 2-Fluoro-4-phenylcyclohexan-1-one.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the GC-MS analysis of 2-Fluoro-4-phenylcyclohexan-1-one in a question-and-answer format.

Q1: I don't see the molecular ion peak (m/z 206), or it is very weak. Is my instrument failing?

A1: Not necessarily. The absence or low abundance of the molecular ion peak is common in Electron Ionization (EI) mass spectrometry, especially for molecules that fragment easily.[3] The 70 eV of energy used in standard EI is significantly higher than the energy required to ionize the molecule, and this excess energy can lead to immediate and extensive fragmentation, leaving few intact molecular ions to reach the detector.[1]

Troubleshooting Steps:

  • Confirm Identity with Key Fragments: Rely on the presence and relative ratios of the characteristic fragments identified in Section 1, such as the loss of HF (m/z 186), the phenyl ion (m/z 77), the tropylium ion (m/z 91), and the cyclohexanone fragment (m/z 55). The overall pattern serves as a chemical fingerprint.[3]

  • Lower Ionization Energy: If your instrument allows, try acquiring a spectrum at a lower electron energy (e.g., 15-20 eV). This imparts less excess energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion.

  • Use a "Softer" Ionization Technique: If confirming the molecular weight is critical, consider using Chemical Ionization (CI). CI is a less energetic ionization method that typically produces a strong protonated molecule peak ([M+H]⁺ at m/z 207) with significantly less fragmentation.[1]

Q2: My chromatographic peaks are tailing or showing significant fronting. How can I improve the peak shape?

A2: Poor peak shape is a common issue in GC-MS that can compromise resolution and quantification.[7] It is usually caused by issues within the gas chromatograph system rather than the mass spectrometer itself.

Troubleshooting Steps: The following workflow can help diagnose the root cause of poor peak shape.

Troubleshooting_Peak_Shape Start Problem: Poor Peak Shape (Tailing/Fronting) Cause1 Active Sites in System? Start->Cause1 Sol1 Deactivate or replace GC inlet liner. Trim 5-10 cm from front of GC column. Use a fresh, high-quality column. Cause1->Sol1 Yes Cause2 Sample Overload? Cause1->Cause2 No Sol1->Cause2 Sol2 Dilute the sample. Decrease injection volume. Cause2->Sol2 Yes Cause3 Inlet Temperature Incorrect? Cause2->Cause3 No Sol2->Cause3 Sol3 Ensure inlet temp is sufficient for volatilization but not so high as to cause degradation. Cause3->Sol3 Yes End Peak Shape Improved Cause3->End No Sol3->End

Caption: Systematic workflow for troubleshooting poor chromatographic peak shape.

Detailed Explanation:

  • Active Sites: The ketone and fluorine in your molecule can interact with active sites (exposed silanols) in the GC inlet liner or on the column itself, causing peak tailing.[8] Regular maintenance, including replacing the liner and trimming the column, is crucial.[9]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[8] Diluting your sample is a simple and effective solution.

  • Temperature Issues: If the GC inlet temperature is too low, the sample may not vaporize completely and uniformly, causing broad or split peaks. Conversely, if it's too high, the analyte could degrade.

Q3: I'm seeing persistent "ghost peaks" in my solvent blanks that match fragments of my compound. What is the cause?

A3: This phenomenon is known as carryover, where residual analyte from a previous, often concentrated, injection remains in the system and elutes in subsequent runs.[10]

Troubleshooting Steps:

  • Clean the Syringe and Injection Port: The autosampler syringe and the GC inlet are common sources of carryover.[9] Increase the number of solvent washes for the syringe before and after injection. If the problem persists, clean or replace the inlet liner and septum.

  • Perform a Bake-Out: Run the GC oven at its maximum allowed temperature (without the column connected to the MS or with the MS vent valve open) for 30-60 minutes to bake out contaminants. Ensure you do not exceed the column's maximum temperature limit.

  • Check for Backflash: Injecting a sample volume that expands to a vapor volume larger than the inlet liner can cause the sample to "backflash" into the gas lines, creating a source of carryover for many subsequent runs.[9] Use an online vapor volume calculator to ensure your injection parameters are appropriate. Consider reducing the injection volume or using a liner with a larger internal diameter.[9]

Q4: The mass accuracy of my fragment ions is drifting, and I'm failing to get good library matches. How do I fix this?

A4: Mass accuracy is fundamental for confident identification. Drift in mass assignment is typically a sign that the mass spectrometer needs calibration.[11]

Troubleshooting Steps:

  • Perform Mass Calibration: Your instrument requires regular calibration using a known standard (e.g., PFTBA - perfluorotributylamine). This process corrects for any electronic or environmental drift that affects the mass analyzer.[11] Follow your manufacturer's specific procedure for tuning and calibration.

  • Check for Ion Source Contamination: A dirty ion source can lead to distorted electric fields, which can affect mass assignment and peak shape. If calibration does not resolve the issue, the ion source may require cleaning.[9][10]

  • Ensure Stable Lab Conditions: Mass spectrometers can be sensitive to significant fluctuations in laboratory temperature and humidity. Ensure the instrument is in a climate-controlled environment.

Section 3: Recommended GC-MS Analytical Protocol

This protocol provides a starting point for the analysis of 2-Fluoro-4-phenylcyclohexan-1-one. Optimization may be required for your specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the system.[10]

2. Gas Chromatography (GC) Conditions:

  • Injection Port: Split/Splitless Inlet

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overload.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[5]

  • Electron Energy: 70 eV.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40 - 450.

  • Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).

References
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
  • ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • CORE. (n.d.). Field ionization kinetics of the loss of H₂O from stereoisomeric cyclohexanediol radical ions. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Fiveable. (2025, August 15). Mass spectral fragmentation patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Process Optimization, Impurity Profiling, and Safety Protocols Operator: Senior Application Scientist

System Overview & Reaction Architecture

You are scaling the


-fluorination of 4-phenylcyclohexanone  to produce 2-fluoro-4-phenylcyclohexan-1-one . This transformation is deceptively simple; while the starting material is symmetric, the introduction of the fluorine atom breaks that symmetry, creating challenges in regiocontrol  (mono- vs. di-fluorination) and stereocontrol  (cis vs. trans diastereomers).

For scale-up (100g to kg range), we prioritize Electrophilic Fluorination using Selectfluor™ (F-TEDA-BF4) due to its non-volatile nature and higher safety profile compared to


 gas or perchloryl fluoride.[1]
Standard Operating Procedure (SOP) Summary
ParameterSpecificationRationale
Reagent Selectfluor (1.05 - 1.1 equiv)Excellent safety profile; stable solid; high F+ activity.[1]
Solvent Acetonitrile (MeCN)Solubilizes Selectfluor; polar nature stabilizes the transition state.[1]
Catalyst

(cat.) or TsOH
Promotes enolization (the rate-limiting step).[1]
Temperature 40°C - 60°CBalances enolization rate vs. thermal decomposition of reagent.[1]
Atmosphere

(Inert)
Prevents moisture ingress (Selectfluor hydrolyzes slowly).[1]

Reaction Mechanism & Impurity Topology

To troubleshoot effectively, you must visualize the "failure modes" of the reaction. The following diagram maps the desired pathway against critical impurity-generating pathways.

ReactionPathways cluster_legend Process Control SM 4-Phenylcyclohexanone (Starting Material) Enol Enol Intermediate (Rate Limiting) SM->Enol Acid Cat. / Heat Product 2-Fluoro-4-phenylcyclohexan-1-one (Target: Cis/Trans Mix) Enol->Product Selectfluor (F+) DiFluoro 2,2- or 2,6-Difluoro Impurity (Over-reaction) Product->DiFluoro Excess F+ / High Temp Enone 4-Phenylcyclohex-2-en-1-one (Elimination Impurity) Product->Enone -HF (Base or Thermal)

Figure 1: Reaction topology showing the critical enolization bottleneck and primary impurity vectors (Over-fluorination and Elimination).[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at ~60% conversion even after 24 hours. Adding more Selectfluor doesn't help.[1] Why?

  • Diagnosis: This is likely an Enolization Bottleneck .[1] Electrophilic fluorination of ketones is not a direct reaction with the ketone; it reacts with the enol tautomer. Selectfluor is reactive, but if your ketone isn't enolizing fast enough, the reaction stalls.

  • Corrective Action:

    • Acid Catalyst: Ensure you are using a Brønsted acid catalyst (e.g., 5-10 mol%

      
       or 
      
      
      
      -TsOH).[1] Neutral conditions are often too slow for scale-up.[1]
    • Temperature: Increase temperature to 60°C–70°C to push the keto-enol equilibrium.

    • Water Content: Check the water content of your MeCN.[1] High water content can hydrolyze Selectfluor or solvate the fluoride ion, inhibiting the reaction.

Q2: My Selectfluor is turning from white to yellow/brown during addition. Is this dangerous?

  • Diagnosis: This indicates radical decomposition or contamination.[1]

  • Safety Critical: Selectfluor is stable up to ~190°C, but trace metals (from spatulas or reactor walls) can catalyze decomposition.[1]

  • Corrective Action:

    • Material Compatibility: Use Teflon-coated or glass tools.[1] Avoid stainless steel contact with the solid reagent if possible during charging.[1]

    • Exotherm Check: Monitor internal temperature. If you see a spike accompanied by color change, quench immediately.

Category B: Impurity Profile (Regioselectivity)

Q3: I am seeing 10-15% of the difluoro impurity (2,2-difluoro or 2,6-difluoro). How do I suppress this?

  • Mechanism: The mono-fluorinated product is more acidic than the starting material (due to the electron-withdrawing fluorine).[1] It enolizes faster, making it prone to a second fluorination.

  • Corrective Action:

    • Stoichiometry Control: Do not use a large excess of Selectfluor.[1] Stick to 1.05 equivalents.[1]

    • Starvation Kinetics: Add the Selectfluor portion-wise or as a slurry to the ketone solution.[1] Do not have a high concentration of F+ agent sitting with the formed product.

    • Conversion Limit: Stop the reaction at 90-95% conversion. It is easier to separate starting material (non-polar) from the product than to separate the difluoro impurity (very similar polarity).[1]

Q4: I detect an elimination product (Enone) during workup. What triggered this?

  • Diagnosis:

    
    -fluoroketones are unstable to base.[1] If you used a basic quench (like saturated 
    
    
    
    ) and let it stir too long or heated it, you triggered dehydrofluorination (
    
    
    mechanism).[1]
  • Corrective Action:

    • Quench Protocol: Quench with water or weak buffer.[1] Avoid strong bases.[1]

    • Workup Temp: Keep the workup and evaporation temperatures below 40°C.

Category C: Stereochemistry (Cis/Trans)

Q5: I have a mixture of cis- and trans-isomers. Which is which, and can I control the ratio?

  • The Science:

    • Conformation: The bulky 4-phenyl group locks the ring into a chair conformation where the phenyl is equatorial.

    • Trans-isomer: Fluorine is axial.[1] (Stabilized by dipole minimization in non-polar solvents).[1]

    • Cis-isomer: Fluorine is equatorial.[1] (Favored in polar solvents like MeCN due to solvation).[1]

  • Separation Strategy:

    • Crystallization: The trans isomer (axial F) often has a higher melting point and packs better.[1] Try recrystallization from Ethanol/Heptane.[1]

    • Chromatography: The isomers usually separate on silica.[1] The cis isomer (equatorial F) is typically more polar than the trans isomer (axial F) because the C-F dipole and C=O dipole are additive in the equatorial conformer.[1]

Advanced Workflow: The "High-Purity" Route

If the direct fluorination yields too many impurities for your pharmaceutical specs, switch to the Silyl Enol Ether protocol. This decouples enolization from fluorination.[1]

HighPurityRoute cluster_note Advantage Step1 Step 1: Silyl Enol Ether Formation (TMSCl, Base, DMF) Step2 Isolation/Distillation (Purify the intermediate) Step1->Step2 Remove Amine Salts Step3 Step 2: Fluorination (Selectfluor, MeCN, 0°C) Step2->Step3 Clean Reaction Note Prevents Di-fluorination & Regio-ambiguity

Figure 2: Two-step protocol for high-purity requirements.

Safety & Handling Data (Selectfluor)

Hazard ClassDescriptionHandling Protocol
Oxidizer May intensify fire.[1][2]Store away from reducing agents and organics.[1]
Corrosive Causes severe eye damage.[1][2][3]Wear chemical splash goggles and face shield.[1]
Decomposition HF generation upon hydrolysis.[1]Do not use glass vessels for long-term storage of mother liquors.[1]
Dust Severe respiratory irritant.[1]Handle only in a fume hood or powder containment enclosure.[1]

References

  • Banks, R. E., et al. (1992).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1] Journal of the Chemical Society, Chemical Communications. [1]

  • Singh, R. P., & Shreeve, J. M. (2004). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis.[1][4] Accounts of Chemical Research.[1][5] [1]

  • Nyffeler, P. T., et al. (2005).[1] Selectfluor: Mechanistic Insights and Applications.[1][6] Angewandte Chemie International Edition.[1][6] [1]

  • Stavber, S., et al. (2006).[1] Clean and selective fluorination of ketones with Selectfluor F-TEDA-BF4 in water.[1] Tetrahedron Letters.[1]

  • Air Products and Chemicals, Inc. (2006).[1] Selectfluor™ Fluorinating Reagent Safety Data Sheet.[1][1]

Sources

Technical Support Center: Impurity Profiling of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for 2-Fluoro-4-phenylcyclohexan-1-one . As a versatile fluorinated scaffold frequently utilized in the synthesis of neuroactive compounds and spirocyclic cyclohexane derivatives[1], ensuring its chemical purity is critical for downstream pharmaceutical efficacy.

Due to the presence of two chiral centers and a highly activated


-fluoro ketone moiety, researchers frequently encounter challenges related to diastereomeric separation, spontaneous epimerization, and poor UV detectability. This guide provides field-proven troubleshooting strategies, regulatory frameworks, and self-validating methodologies to ensure your impurity profiling is both accurate and compliant.

Section 1: Diagnostic Workflows

To establish a robust control strategy, your analytical approach must integrate sample stability, orthogonal separation, and universal detection, culminating in regulatory assessment.

ImpurityWorkflow Start Batch Sample: 2-Fluoro-4-phenylcyclohexan-1-one Prep Aprotic Sample Prep (Prevents Epimerization) Start->Prep LC Orthogonal LC Separation (PFP Stationary Phase) Prep->LC Detect Dual Detection (HRMS + CAD) LC->Detect Q3A ICH Q3A Threshold Assessment Detect->Q3A Report Report Impurity (≥ 0.05%) Q3A->Report Identify Identify Structure (≥ 0.10%) Q3A->Identify Qualify Qualify Safety (≥ 0.15%) Q3A->Qualify

Fig 1. End-to-end analytical workflow for impurity profiling and ICH Q3A regulatory compliance.

Section 2: Troubleshooting Guides & FAQs

Q1: During sample preparation, the ratio of cis and trans diastereomers in my batch keeps changing over time. Is my compound degrading? A: It is likely not degrading, but rather epimerizing . The fluorine atom at the C2 position is highly electronegative, which, combined with the adjacent carbonyl group, drastically increases the acidity of the


-proton. If you dissolve your sample in protic solvents (like Methanol) or expose it to basic/acidic conditions, the molecule rapidly undergoes keto-enol tautomerism[2]. Upon re-protonation of the enol intermediate, the stereocenter at C2 is scrambled, artificially altering the cis/trans ratio.
Causality-Driven Solution: Always prepare your analytical samples in strictly aprotic solvents  (e.g., anhydrous Acetonitrile or Dichloromethane) and analyze them immediately to freeze the kinetic ratio of the isomers.

Q2: I am using standard C18 columns but cannot resolve the mono-fluorinated product from a suspected difluorinated impurity. What is the alternative? A: Standard C18 columns rely purely on hydrophobic interactions, which are often insufficient to resolve subtle fluorination differences. Switch to a Pentafluorophenyl (PFP) column. Causality: The PFP stationary phase introduces strong dipole-dipole,


, and hydrogen-bonding interactions. Because the highly polarized C-F bonds in your analytes interact uniquely with the fluorinated aromatic ring of the PFP phase, it provides superior selectivity for separating 2-fluoro-4-phenylcyclohexan-1-one from 2,2-difluoro-4-phenylcyclohexan-1-one[2].

Q3: My UV chromatogram at 254 nm shows poor sensitivity, and the peak areas do not match the actual mass balance of the impurities. Why? A: The only strong chromophore in 2-Fluoro-4-phenylcyclohexan-1-one is the isolated phenyl ring. Any impurities that lack this ring (e.g., aliphatic starting materials) or have altered conjugation will exhibit drastically different molar extinction coefficients, making UV quantification highly inaccurate. Causality-Driven Solution: Implement Charged Aerosol Detection (CAD) in series with your MS. CAD provides a uniform, mass-based response for all non-volatile analytes regardless of their chemical structure, ensuring your quantitative impurity profile reflects true mass balance.

Q4: I detected an unknown impurity at 0.12% peak area. According to regulatory guidelines, what are my next steps? A: You must evaluate this against ICH Q3A(R2) guidelines for new drug substances[3][4]. Assuming a maximum daily dose (MDD) of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 2g/day, the reporting threshold is 0.05%, and the identification threshold is 0.10%[5]. Because your impurity is at 0.12%, it exceeds the identification threshold but is below the qualification threshold (0.15%). You are required to structurally identify the impurity (e.g., via LC-HRMS/MS or NMR) and list it in your specifications, but you do not yet need to provide toxicological safety data to qualify it[3].

Section 3: Quantitative Data Summaries

To streamline your analytical assessments, reference the standardized threshold limits and common impurity markers below.

Table 1: ICH Q3A Impurity Thresholds (For MDD 2g/day)
Threshold TypeLimit (%)Regulatory Action Required
Reporting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.05%
Document and report the impurity in batch analyses[5].
Identification ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.10%
Elucidate the exact chemical structure (e.g., via HRMS/NMR)[5].
Qualification ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.15%
Provide toxicological data establishing biological safety.
Table 2: Common Impurities of 2-Fluoro-4-phenylcyclohexan-1-one
Impurity IdentityOrigin / MechanismApprox. RRT*HRMS m/z[M+H]⁺
4-Phenylcyclohexan-1-oneUnreacted starting material0.85175.1117
2-Hydroxy-4-phenylcyclohexan-1-oneHydrolysis / Defluorination0.75191.1066
trans-2-Fluoro-4-phenylcyclohexan-1-oneEpimerization (Diastereomer)1.05193.1023
2,2-Difluoro-4-phenylcyclohexan-1-oneOver-fluorination byproduct1.15211.0929

*Relative Retention Time (RRT) based on a PFP column gradient. 2-Fluoro-4-phenylcyclohexan-1-one (cis-isomer) = 1.00.

Section 4: Mechanistic Pathways

Understanding the chemical logic behind degradation is essential for preventing it. The diagram below illustrates the mechanism by which the C2 stereocenter is compromised during improper sample handling.

Epimerization Cis cis-Isomer (C2 Stereocenter) Enol Enol Intermediate (Achiral at C2) Cis->Enol Protic Solvent / Base Trans trans-Isomer (Inverted C2) Enol->Trans Re-protonation

Fig 2. Base/solvent-catalyzed epimerization pathway of alpha-fluoro ketones via enolization.

Section 5: Step-by-Step Experimental Methodologies

Protocol: Self-Validating LC-HRMS/CAD Impurity Profiling

This protocol is designed as a self-validating system. It utilizes an internal standard and a System Suitability Test (SST) to ensure that any epimerization or detector drift is immediately flagged, guaranteeing the trustworthiness of the data.

Phase 1: Sample Preparation (Aprotic)

  • Weigh exactly 10.0 mg of the 2-Fluoro-4-phenylcyclohexan-1-one batch into a dry amber vial.

  • Dissolve in 1.0 mL of anhydrous Acetonitrile (HPLC grade,

    
     0.001% water). Do not use methanol or aqueous buffers to prevent enolization.
    
  • Spike the sample with 10

    
    L of a known internal standard (e.g., 4-phenylcyclohexanol at 1 mg/mL) to validate CAD response consistency.
    

Phase 2: Chromatographic Separation

  • Column: Install a PFP (Pentafluorophenyl) column (e.g., 150 mm x 4.6 mm, 3

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Opt for LC-MS grade).

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 20% B to 80% B over 25 minutes to maximize dipole-dipole interactions between the fluorinated analytes and the PFP phase.

  • Flow Rate: 1.0 mL/min, split post-column (50:50) to the HRMS and CAD detectors.

Phase 3: System Suitability Testing (SST) - Critical Validation Step

  • Inject a pre-prepared resolution mixture containing both cis and trans isomers of 2-Fluoro-4-phenylcyclohexan-1-one.

  • Acceptance Criteria: The chromatographic resolution (

    
    ) between the cis and trans peaks must be 
    
    
    
    1.5
    . If
    
    
    , the system fails validation; replace the mobile phase or column before proceeding.
  • Ensure the CAD response factor for the internal standard does not deviate by more than

    
    5% across triplicate injections.
    

Phase 4: Dual Detection & Data Processing

  • CAD Quantification: Integrate all peaks in the CAD chromatogram. Calculate impurity percentages using the area normalization method, as CAD provides a uniform response independent of chromophores.

  • HRMS Identification: For any peak

    
     0.10% (Identification Threshold)[5], extract the exact mass from the parallel HRMS data. Compare the isotopic pattern (specifically looking for the +18 Da shift indicative of difluorination) to elucidate the structure.
    
References
  • ICH Topic Q 3 A Impurities Testing Guideline - gally.ch -
  • 2-Fluoro-4-phenylcyclohexan-1-one | 2059954-84-4 - benchchem.com -
  • Impurity guidelines in drug development under ICH Q3 - amsbiopharma.com -
  • Impurities in new drug substances Q3A (R2) - ich.org -
  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - synthinkchemicals.com -
  • ICH Q3 Guidelines - kobia.kr -
  • US8293758B2 - Substituted spirocyclic cyclohexane deriv

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Validation & Comparative

Comprehensive Comparison Guide: Synthesis Methods for 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituting a hydrogen atom with fluorine profoundly alters a molecule's pKa, lipophilicity, and metabolic stability without significantly increasing steric bulk. 2-Fluoro-4-phenylcyclohexan-1-one serves as a highly versatile building block for drug discovery, offering a rigid cyclohexanone core paired with a lipophilic phenyl ring[1].

However, synthesizing this compound presents distinct regiochemical and stereochemical challenges. The starting material, 4-phenylcyclohexanone[2], possesses multiple enolizable alpha-protons, and the introduction of fluorine creates a new chiral center at C2, adjacent to the existing C4 stereocenter. This guide objectively compares the three primary synthetic methodologies—Direct Electrophilic Fluorination, Organocatalytic Asymmetric Fluorination, and Deoxyfluorination—providing researchers with actionable, field-proven protocols.

Comparative Performance Analysis

Selecting the optimal synthetic route depends entirely on the project's requirements: whether the priority is rapid access to racemic mixtures for initial screening, or the precise construction of a single enantiomer for late-stage lead optimization.

Synthesis MethodKey ReagentsTypical YieldStereocontrol (ee / dr)ScalabilityOperational Safety & Impact
Direct Electrophilic Fluorination TMSOTf, Et₃N, Selectfluor70–85%Racemic / Low drHigh (Multi-gram)Moderate (Stable reagents, poor atom economy)
Organocatalytic Asymmetric Chiral Amine, NFSI60–80%>95% ee / High drModerateLow (Metal-free, mild conditions)
Deoxyfluorination DAST50–65%Diastereospecific (Inversion)LowHigh (Corrosive, highly reactive reagents)

Methodological Workflows & Logical Frameworks

The following flowchart illustrates the divergence in synthetic logic between the two most common pathways: the racemic silyl enol ether route and the highly selective organocatalytic route.

Synthesis_Workflows Start 4-Phenylcyclohexanone Silyl Silyl Enol Ether Formation (TMSOTf, Et3N) Start->Silyl Pathway A (Racemic) Enamine Chiral Enamine Formation (Amine Catalyst) Start->Enamine Pathway B (Asymmetric) Selectfluor Electrophilic Fluorination (Selectfluor) Silyl->Selectfluor Racemic rac-2-Fluoro-4- phenylcyclohexan-1-one Selectfluor->Racemic NFSI Asymmetric Fluorination (NFSI) Enamine->NFSI Chiral (2R,4R)-2-Fluoro-4- phenylcyclohexan-1-one NFSI->Chiral

Fig 1: Logical workflow comparing racemic vs. asymmetric fluorination of 4-phenylcyclohexanone.

Detailed Experimental Protocols & Causality

As a best practice in synthetic chemistry, every protocol must act as a self-validating system. The procedures below integrate causality (why a reagent is used) with in-process controls (how to verify the step succeeded).

Method A: Direct Electrophilic Fluorination via Silyl Enol Ether

Overview: This two-step sequence involves trapping the ketone as a silyl enol ether, followed by treatment with an electrophilic fluorine source like Selectfluor[3].

Causality & Logic: Direct fluorination of the ketone under acidic or basic conditions often leads to over-fluorination (di- or tri-fluorination) because the electron-withdrawing fluorine atom increases the acidity of the remaining alpha-protons. By isolating the silyl enol ether, the stoichiometry of the reactive nucleophile is strictly controlled, preventing polyfluorination. Selectfluor is chosen over F₂ gas for its bench-stability and precise reactivity.

Self-Validating Protocol:

  • Enolization: Dissolve 4-phenylcyclohexanone (1.0 equiv) in anhydrous CH₂Cl₂ under N₂ at 0 °C. Add triethylamine (1.5 equiv) followed dropwise by TMSOTf (1.2 equiv).

    • Causality: TMSOTf is a highly oxophilic Lewis acid that rapidly and irreversibly traps the kinetic enolate generated by the amine base, ensuring regiocontrol.

    • Validation: Monitor via TLC (9:1 Hexane/EtOAc). The reaction is self-validating when the UV-active ketone spot (R_f ~0.35) completely shifts to the less polar enol ether spot (R_f ~0.8).

  • Fluorination: Concentrate the intermediate, redissolve in anhydrous acetonitrile, and cool to 0 °C. Add Selectfluor (1.05 equiv) portion-wise.

    • Causality: Acetonitrile is a polar, non-nucleophilic solvent that solubilizes Selectfluor and stabilizes the highly polar transition state during F⁺ transfer.

    • Validation: Monitor via LC-MS or ¹⁹F NMR. The appearance of a characteristic doublet of doublets around -190 ppm in ¹⁹F NMR confirms the formation of the C-F bond. Quench with saturated aqueous NaHCO₃ to neutralize acidic byproducts before extraction.

Method B: Organocatalytic Asymmetric Fluorination

Overview: Utilizing a chiral secondary amine catalyst to generate a transient chiral enamine, followed by stereoselective fluorination using NFSI (N-Fluorobenzenesulfonimide)[4].

Causality & Logic: To achieve high enantioselectivity (ee) and diastereoselectivity (dr), the chiral amine condenses with 4-phenylcyclohexanone. The bulky substituents on the catalyst shield one face of the resulting enamine. NFSI is preferred here because its steric bulk synergizes with the catalyst's chiral pocket, amplifying facial selectivity compared to smaller reagents[4].

Self-Validating Protocol:

  • Catalyst Loading: To a solution of 4-phenylcyclohexanone (1.0 equiv) in MTBE/IPA (9:1), add a chiral imidazolidinone catalyst (0.2 equiv) and a catalytic amount of dichloroacetic acid (0.2 equiv) at room temperature.

    • Causality: The acid co-catalyst accelerates iminium ion formation, which subsequently tautomerizes to the reactive, electron-rich enamine.

  • Stereoselective Fluorination: Cool the mixture to -20 °C and add NFSI (1.2 equiv). Stir for 12 hours.

    • Causality: The low temperature maximizes stereofacial discrimination, minimizing background racemic fluorination.

    • Validation: The reaction's progress is validated by chiral HPLC. A successful run will show >90% conversion with an ee >95%. The iminium intermediate spontaneously hydrolyzes upon aqueous workup, regenerating the catalyst and yielding the enantioenriched α-fluoro ketone.

Method C: Deoxyfluorination of Hydroxy Precursors

Overview: Conversion of 2-hydroxy-4-phenylcyclohexan-1-one to the fluorinated analog using DAST (Diethylaminosulfur trifluoride)[1].

Causality & Logic: This method bypasses enolate chemistry entirely, relying on the nucleophilic displacement of an activated hydroxyl group. It is particularly useful when a specific diastereomer of the hydroxy-precursor is already available, as the reaction typically proceeds with inversion of stereochemistry.

Self-Validating Protocol:

  • Activation and Displacement: Dissolve 2-hydroxy-4-phenylcyclohexan-1-one in anhydrous CH₂Cl₂ at -78 °C. Slowly add DAST (1.5 equiv).

    • Causality: DAST reacts with the hydroxyl group to form a good leaving group (aminosulfurane), which is then displaced by the released fluoride ion. The ultra-low temperature is critical to prevent elimination side-reactions (e.g., formation of 4-phenylcyclohex-2-en-1-one).

    • Validation: Monitor via GC-MS. The mass shift from M (hydroxy) to M+2 (fluoro, accounting for the mass difference of F vs OH) validates the substitution.

References

  • Phipps, R. J., et al. "Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids." Journal of the American Chemical Society, vol. 136, no. 14, 2014, pp. 5225-5228. ACS Publications,[Link]

  • Organic Chemistry Portal. "Fluoroketone and fluoroaldehyde synthesis by fluorination." Organic Chemistry Portal,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone." PubChem,[Link]

Sources

Spectroscopic comparison of 2-Fluoro-4-phenylcyclohexan-1-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of stereoisomers not merely as an analytical task, but as a study of stereoelectronic causality. In drug development and medicinal chemistry, the spatial orientation of a fluorine atom dramatically alters a molecule's lipophilicity, metabolic stability, and target-binding affinity.

This guide provides an in-depth, objective comparison of the cis and trans isomers of 2-Fluoro-4-phenylcyclohexan-1-one . By leveraging the rigid conformational mechanics of the cyclohexane ring, we establish a self-validating framework using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to definitively assign stereochemistry.

Conformational Logic & Stereoelectronic Causality

To understand the spectroscopic signatures of 2-fluoro-4-phenylcyclohexan-1-one isomers, we must first establish the conformational causality dictated by the substituents.

The molecule features a 1,3-relationship between the fluorine atom at C2 and the phenyl group at C4[1].

  • The Conformational Anchor: The phenyl group is sterically demanding, possessing a high A-value (approx. 2.8 kcal/mol). This effectively "locks" the cyclohexanone ring into a single chair conformation where the phenyl group exclusively occupies the equatorial position to avoid severe 1,3-diaxial steric clashes[2].

  • cis-Isomer (Equatorial Fluorine): In a 1,3-disubstituted cyclohexane, a cis relationship requires both substituents to be either equatorial-equatorial (e,e) or axial-axial (a,a). Since the phenyl group is locked equatorially, the fluorine atom at C2 must also be equatorial .

  • trans-Isomer (Axial Fluorine): A trans 1,3-relationship requires an axial-equatorial (a,e) arrangement. With the phenyl group locked equatorially, the fluorine atom at C2 is forced into the axial position[3].

This rigid anchoring provides a predictable, binary system: identifying whether the fluorine is axial or equatorial directly identifies the isomer as trans or cis, respectively.

Quantitative Spectroscopic Comparison

The structural differences between the axial and equatorial fluorine orientations manifest distinctly in their spectroscopic data. Below is the comparative data matrix synthesized from established organofluorine NMR and IR principles[4],[5].

Spectroscopic Parametertrans-Isomer (Axial Fluorine)cis-Isomer (Equatorial Fluorine)Diagnostic Rationale
¹H NMR: H2 Signal Narrow multiplet (dt or ddd)Wide multiplet (ddd or ddt)Axial H2 (cis) exhibits large trans-diaxial ³J_HH couplings; Equatorial H2 (trans) lacks these.
¹H NMR: ³J_H2-H3 Coupling Small (~2–5 Hz)Large (~10–13 Hz)Karplus equation dictates large J for dihedral angles near 180° (axial-axial).
¹⁹F NMR: Chemical Shift Upfield (More negative, ~ -190 ppm)Downfield (Less negative, ~ -180 ppm)Equatorial fluorines are generally deshielded relative to axial fluorines.
IR: ν(C=O) Stretch ~ 1715 cm⁻¹~ 1735 cm⁻¹Dipole-dipole repulsion between parallel C=O and C-F bonds increases the C=O force constant.

Mechanistic Rationale of Spectroscopic Signatures

NMR Spectroscopy: The Karplus Relationship

The most definitive, self-validating proof of stereochemistry comes from the ¹H NMR signal of the proton attached to C2 (H2).

  • In the trans-isomer , the fluorine is axial, meaning H2 is equatorial. An equatorial proton only exhibits equatorial-equatorial and equatorial-axial couplings to the adjacent C3 protons. Because the dihedral angles are roughly 60°, the ³J_HH coupling constants are small (2–5 Hz). The resulting signal is a narrow multiplet.

  • In the cis-isomer , the fluorine is equatorial, meaning H2 is axial. This axial proton is antiperiplanar (dihedral angle ~180°) to the axial proton at C3. According to the Karplus equation, this results in a massive trans-diaxial coupling (³J_HH ≈ 10–13 Hz). The signal appears as a distinctly wide multiplet[6].

IR Spectroscopy: The α-Fluoro Ketone Effect

Infrared spectroscopy provides a rapid, orthogonal validation of the NMR assignments through the "α-fluoro ketone effect"[2].

  • When fluorine is equatorial (cis-isomer), the C–F bond and the C=O bond are nearly eclipsed (dihedral angle ~10–20°). The highly electronegative fluorine creates a dipole that aligns parallel to the carbonyl dipole. The resulting electrostatic repulsion stiffens the C=O bond, shifting the stretching frequency higher by approximately 20 cm⁻¹ (to ~1735 cm⁻¹).

  • When fluorine is axial (trans-isomer), the C–F and C=O bonds are nearly orthogonal (~90°). The dipole-dipole interaction is minimized, and the carbonyl stretch remains near the baseline frequency for unsubstituted cyclohexanone (~1715 cm⁻¹).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing these isomers.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Tune and match the probe for ¹H (e.g., 400 or 500 MHz) and ¹⁹F (e.g., 376 or 470 MHz) nuclei. Lock the magnetic field to the deuterium signal of CDCl₃.

  • ¹H NMR Acquisition: Acquire standard 1D ¹H spectra. Validation Step: Ensure the TMS peak is exactly at 0.00 ppm. Zoom into the 4.5–5.5 ppm region to analyze the H2 proton multiplet. Measure the peak-to-peak distances in Hz to extract the ³J_HH coupling constants.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F spectra with ¹H decoupling (¹⁹F{¹H}) to simplify the signal to a singlet, followed by a coupled ¹⁹F spectrum to observe the geminal ²J_HF (~48 Hz). Validation Step: Calibrate against an external standard like trichlorofluoromethane (CFCl₃) at 0.0 ppm.

Protocol B: ATR-FTIR Spectroscopic Validation
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Calibration Check: Run a standard polystyrene film to verify wavelength accuracy (specifically checking the 1601 cm⁻¹ peak).

  • Sample Analysis: Place 1–2 mg of the solid isomer directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Data Acquisition: Collect the spectrum (32 scans). Isolate the carbonyl region (1650–1800 cm⁻¹) and determine the exact peak maximum of the ν(C=O) stretch to assign the axial/equatorial orientation.

Analytical Workflow Visualization

The following diagram maps the logical progression from isomer separation to definitive stereochemical assignment based on the causal spectroscopic principles detailed above.

Workflow Start 2-Fluoro-4-phenylcyclohexan-1-one Isomeric Mixture Sep Diastereomeric Separation (e.g., Preparative HPLC) Start->Sep IsoA Isomer A (trans) Axial Fluorine Sep->IsoA IsoB Isomer B (cis) Equatorial Fluorine Sep->IsoB NMR Multinuclear NMR (¹H, ¹⁹F) IsoA->NMR IR ATR-FTIR Spectroscopy (Carbonyl Region) IsoA->IR IsoB->NMR IsoB->IR DataA ¹H: Narrow multiplet (H-eq) IR: ~1715 cm⁻¹ (Orthogonal Dipoles) NMR->DataA Isomer A DataB ¹H: Wide multiplet (H-ax) IR: ~1735 cm⁻¹ (Parallel Dipoles) NMR->DataB Isomer B IR->DataA IR->DataB

Analytical workflow for the spectroscopic differentiation of 2-fluoro-4-phenylcyclohexan-1-one isomers.

References

  • Benchchem. "2-Fluoro-4-phenylcyclohexan-1-one | 2059954-84-4 | Benchchem".
  • Sigma-Aldrich. "rac-(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one: Properties".
  • ResearchGate. "Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study".
  • ACS Publications. "Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes".
  • PubChem - NIH. "2-Fluorocyclohexanone | C6H9FO | CID 11829404".
  • ACS Publications. "Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes | The Journal of Organic Chemistry".

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Phenylcyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of phenylcyclohexanone derivatives, specifically analyzing the impact of fluorination on their biological activity, physicochemical profile, and metabolic stability.

While the 2-phenylcyclohexanone moiety serves as a critical intermediate in organic synthesis, its pharmacologically active derivatives (most notably arylcyclohexylamines like Ketamine and 2-Fluorodeschloroketamine ) represent a major class of NMDA receptor antagonists. This guide uses these agents as the primary case study to demonstrate how the bioisosteric replacement of Hydrogen (H) or Chlorine (Cl) with Fluorine (F) alters drug performance.

Key Takeaway: Fluorination of the phenyl ring typically lowers lipophilicity (compared to chloro-analogs), enhances metabolic stability by blocking oxidative sites, and modulates binding affinity through changes in dipole moments rather than direct steric bulk.

Part 1: Physicochemical Profiling & Mechanism

The introduction of fluorine is a strategic tool in medicinal chemistry known as the "Fluorine Scan." Unlike other halogens, fluorine exerts unique electronic effects without significant steric perturbation.

Electronic & Steric Impact[1][2]
  • Steric Size: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic hydrogen sterically ("bioisostere") while drastically changing the electronic environment. It is significantly smaller than Chlorine (1.75 Å).

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is much stronger than the C-H bond (approx. 99 kcal/mol) or C-Cl bond (approx. 81 kcal/mol). This thermodynamic stability is the primary driver for increased metabolic resistance.

  • Lipophilicity (LogP):

    • Non-Fluorinated (H): Baseline lipophilicity.

    • Fluorinated (F): often decreases lipophilicity compared to Chlorine or Methyl substitutions due to high polarity, but can increase it relative to Hydrogen depending on the position (ortho/meta/para).

    • Chlorinated (Cl): Significantly increases lipophilicity (higher LogP), facilitating blood-brain barrier (BBB) crossing but increasing non-specific binding.

Mechanism of Action (SAR)

The biological activity of these scaffolds primarily targets the NMDA receptor (PCP binding site) . The diagram below illustrates the Structure-Activity Relationship (SAR) logic when modifying the phenyl ring.

SAR_Pathway Scaffold 2-Phenylcyclohexanone Scaffold Sub_H Non-Fluorinated (H) (e.g., Deschloroketamine) Scaffold->Sub_H Sub_F Fluorinated (F) (e.g., 2-Fluorodeschloroketamine) Scaffold->Sub_F Sub_Cl Chlorinated (Cl) (e.g., Ketamine) Scaffold->Sub_Cl Effect_H Baseline Potency Faster Metabolism (P450) Sub_H->Effect_H Effect_F Metabolic Blockade Modulated pKa Dipole Interactions Sub_F->Effect_F Effect_Cl High Potency High Lipophilicity Slower Clearance Sub_Cl->Effect_Cl Result_F Outcome: Extended Half-life Retained Affinity Effect_F->Result_F Bioisosteric Success

Figure 1: SAR Decision Tree illustrating the divergent biological outcomes of H, F, and Cl substitutions on the phenylcyclohexanone core.

Part 2: Comparative Biological Data

The following data compares three distinct analogs of the 2-amino-2-phenylcyclohexanone class.

  • DCK: Deschloroketamine (Non-fluorinated reference)

  • 2-FDCK: 2-Fluorodeschloroketamine (Fluorinated analog)[1][2][3][4]

  • Ketamine: (Chlorinated standard)

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterDeschloroketamine (H)2-Fluorodeschloroketamine (F)Ketamine (Cl)
Molecular Weight 223.31 g/mol 241.31 g/mol 237.73 g/mol
C-X Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)~81 kcal/mol (C-Cl)
Predicted LogP 2.3 - 2.52.1 - 2.42.8 - 3.1
Metabolic Stability Low (Rapid hydroxylation)High (Blocked ortho-position)Medium (N-demethylation dominant)
NMDA Affinity High PotencyModerate-High PotencyHigh Potency
Duration of Action Long (>2 hours)Moderate-Long (2-4 hours)Short (~1 hour)

Analysis of Data:

  • Potency: The removal of the halogen (DCK) actually increases potency in some assays compared to Ketamine, but the introduction of Fluorine (2-FDCK) slightly attenuates this potency compared to DCK, likely due to the high electronegativity of Fluorine altering the electron density of the aromatic ring, affecting

    
     stacking interactions in the receptor pocket.
    
  • Clearance: 2-FDCK exhibits a slower intrinsic hepatic clearance compared to Ketamine.[1] The Fluorine atom at the ortho position blocks a potential site of metabolic attack (hydroxylation), forcing the metabolism to proceed via slower pathways (N-demethylation).

Part 3: Experimental Protocols

To validate these comparisons in a laboratory setting, the following protocols are recommended.

Synthesis of Fluorinated Phenylcyclohexanones

Objective: Create the 2-fluorophenyl intermediate for biological testing.

  • Reagents: 2-Fluorobenzonitrile, Cyclopentylmagnesium bromide, solvent (THF).

  • Grignard Addition: React 2-fluorobenzonitrile with cyclopentylmagnesium bromide in anhydrous THF at reflux for 3 hours.

  • Hydrolysis: Quench with aqueous acid to yield (2-fluorophenyl)(cyclopentyl)methanone.

  • Alpha-Bromination: Treat ketone with bromine (

    
    ) in glacial acetic acid.
    
  • Ring Expansion (The Critical Step): React the alpha-bromo ketone with methylamine (or varying amine) followed by thermal rearrangement (180°C) to expand the cyclopentyl ring to the cyclohexanone core.

    • Note: This rearrangement is specific to creating the amino-ketone class (Ketamine analogs).

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "Fluorine Effect" on metabolic half-life (


).
  • Preparation: Prepare 10 mM stock solutions of the Fluorinated and Non-Fluorinated compounds in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Self-Validating Logic: If the Fluorinated compound does not show a longer


 than the non-fluorinated parent (DCK), check for N-dealkylation metabolites, as the Fluorine only protects the aromatic ring, not the amine tail.

Part 4: Workflow Visualization

The following diagram outlines the comparative workflow from synthesis to data analysis.

Workflow cluster_Assays Parallel Biological Assays Start Start: Precursor Selection (2-F-Benzonitrile vs Benzonitrile) Synth Synthesis: Grignard & Ring Expansion Start->Synth Purify Purification: Recrystallization (HCl Salt) Synth->Purify Bind Binding Assay (Radioligand Displacement) Purify->Bind Meta Metabolic Stability (Liver Microsomes) Purify->Meta Data Data Correlation: LogP vs IC50 vs t1/2 Bind->Data Meta->Data

Figure 2: Experimental workflow for the comparative assessment of phenylcyclohexanone derivatives.

References

  • World Health Organization (WHO). (2023). Critical Review Report: 2-Fluorodeschloroketamine.[3][4][5] Expert Committee on Drug Dependence. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Tangeto, L., et al. (2020). Metabolic Profiling of the New Psychoactive Substance 2-Fluorodeschloroketamine.[4] Journal of Analytical Toxicology. [Link]

  • Wallach, J., et al. (2016). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) analogues. Drug Testing and Analysis.[4][5][6][7] [Link]

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Comparative study of the reactivity of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Fluoro-4-phenylcyclohexan-1-one

Introduction: The Subtle Influence of Fluorine in Carbonyl Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, the strategic placement of fluorine atoms is a widely used tactic to enhance metabolic stability, binding affinity, and bioavailability. The compound 2-Fluoro-4-phenylcyclohexan-1-one belongs to the class of α-fluoroketones, which are not only valuable synthetic intermediates but also possess unique reactivity profiles.

This guide provides a comparative analysis of the reactivity of 2-Fluoro-4-phenylcyclohexan-1-one. We will move beyond simple predictions based on electronegativity to explore the nuanced interplay of electronic, conformational, and stereoelectronic effects that govern its behavior. By comparing its reactivity in key ketone transformations against its non-fluorinated and chlorinated analogues (4-phenylcyclohexan-1-one and 2-Chloro-4-phenylcyclohexan-1-one), this guide will provide researchers with a foundational understanding of how the α-fluoro substituent modulates carbonyl chemistry.

The Dual Nature of the α-Fluoro Substituent: An Electronic Tug-of-War

At first glance, the strong electron-withdrawing nature of the fluorine atom would be expected to significantly increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. While this inductive effect is indeed present, it is counteracted by more subtle and often dominant stereoelectronic and conformational factors.

Studies on α-halogenated ketones have revealed that orbital overlap between the C-X (halogen) bond and the carbonyl π-system is critical for activating the carbonyl group towards nucleophilic addition.[1][2] Optimal activation occurs when the C-X bond is orthogonal (90°) to the plane of the carbonyl group. However, in the case of fluorine, the high energy barrier to achieving this ideal conformation can make the fluorinated ketone less reactive than its chloro or bromo counterparts.[1][3] This counterintuitive effect is potentially due to repulsion between fluorine's lone pairs and the carbonyl π-system.[1] Therefore, the reactivity of 2-Fluoro-4-phenylcyclohexan-1-one is a result of a delicate balance between inductive activation and conformational deactivation.

Comparative Reactivity I: Nucleophilic Addition via Hydride Reduction

To quantify the net effect of the α-fluoro substituent on carbonyl accessibility, a competitive reduction experiment using sodium borohydride (NaBH₄) serves as an excellent model system. NaBH₄ is a mild and selective reducing agent that converts ketones to their corresponding secondary alcohols.[4][5][6] By reacting a mixture of two different ketones with a sub-stoichiometric amount of the reducing agent, we can determine their relative reactivities by analyzing the product ratio.

Experimental Protocol: Competitive NaBH₄ Reduction
  • Preparation of Ketone Solution: In a dry 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-Fluoro-4-phenylcyclohexan-1-one and the chosen comparator ketone (4-phenylcyclohexan-1-one or 2-Chloro-4-phenylcyclohexan-1-one) in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to equilibrate the temperature to 0 °C.

  • Initiation of Reduction: Prepare a solution of sodium borohydride (0.25 mmol, 0.25 equivalents relative to the total ketone amount) in 5 mL of ice-cold methanol. Add this solution dropwise to the stirred ketone mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the alcohol products.[5]

  • Quenching: After 30 minutes, carefully quench the reaction by the dropwise addition of 5 mL of 1 M HCl to neutralize any unreacted NaBH₄.

  • Workup: Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure. The resulting crude product mixture is then analyzed by ¹H NMR or Gas Chromatography (GC) to determine the relative ratio of the alcohol products.[2][7][8]

Data Presentation: Relative Reduction Rates
Ketone Comparator Relative Reactivity (vs. 2-Fluoro-4-phenylcyclohexan-1-one) Primary Influencing Factor
4-Phenylcyclohexan-1-one0.85 : 1.00Inductive activation by fluorine outweighs conformational effects relative to the non-halogenated analogue.
2-Chloro-4-phenylcyclohexan-1-one1.20 : 1.00The chloro-ketone can more readily adopt the optimal reactive conformation for orbital overlap, making it slightly more reactive despite chlorine's weaker inductive effect.[1][3]

Note: The data presented are illustrative and based on established principles of α-haloketone reactivity.[1][2][3]

The results indicate that while the α-fluoro group does render the ketone more reactive than its non-halogenated parent, this activation is less pronounced than that observed for the α-chloro analogue. This supports the hypothesis that unfavorable conformational effects temper the strong inductive pull of the fluorine atom.[1]

G cluster_workflow Experimental Workflow: Competitive Reduction prep 1. Prepare Equimolar Ketone Mixture cool 2. Cool to 0°C prep->cool add_nabh4 3. Add 0.25 eq. NaBH4 Solution cool->add_nabh4 react 4. React for 30 min at 0°C add_nabh4->react quench 5. Quench with 1 M HCl react->quench extract 6. Ether Extraction & Wash quench->extract analyze 7. Dry and Analyze by GC/NMR extract->analyze

Caption: Workflow for the competitive reduction experiment.

Comparative Reactivity II: α-Proton Acidity and Enolization

The reactivity at the α-carbon is another critical aspect of ketone chemistry, primarily governed by the ease of enol or enolate formation. The process, known as keto-enol tautomerism, is catalyzed by both acids and bases.[9][10][11] The electron-withdrawing fluorine atom is expected to increase the acidity of the remaining α-proton, thereby influencing the rate of enolization.

Mechanism: Acid-Catalyzed Enolization

Acid-catalyzed enolization proceeds via a two-step mechanism. First, the carbonyl oxygen is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-H bond.[9] In the second, rate-determining step, a weak base (such as water or the conjugate base of the acid) removes the α-proton to form the enol.[11][12]

G cluster_mech Acid-Catalyzed Enolization Mechanism Keto Keto Form ProtonatedKeto Protonated Ketone (Resonance Stabilized) Keto->ProtonatedKeto + H⁺ (fast) ProtonatedKeto->Keto - H⁺ (fast) Enol Enol Form ProtonatedKeto->Enol - H⁺ (slow, rate-determining) Enol->ProtonatedKeto + H⁺ (slow)

Caption: General mechanism of acid-catalyzed enolization.

Experimental Protocol: Monitoring Enolization via Iodination

The rate of acid-catalyzed enolization can be conveniently monitored by a halogenation reaction. In the presence of an acid and iodine (I₂), the rate of iodination is independent of the iodine concentration and directly proportional to the rate of enol formation, as the reaction of the enol with iodine is very fast.

  • Preparation: Prepare a 0.1 M solution of the ketone (e.g., 2-Fluoro-4-phenylcyclohexan-1-one) in a solvent mixture of 90% ethanol and 10% aqueous HCl (1 M).

  • Initiation: To this solution, add a 0.05 M solution of iodine in ethanol. The total volume should be recorded.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of sodium thiosulfate solution.

  • Analysis: The concentration of remaining iodine in the quenched aliquots can be determined by titration with a standardized sodium thiosulfate solution or spectrophotometrically by measuring the absorbance at the appropriate wavelength.

  • Calculation: The rate of enolization is determined from the rate of disappearance of iodine.

Data Interpretation: Expected Enolization Rates
Compound Relative Rate of Enolization Reasoning
4-Phenylcyclohexan-1-one1.00 (Reference)Baseline reactivity with two enolizable α-protons.
2-Fluoro-4-phenylcyclohexan-1-one~ 5-10The strong inductive effect of fluorine significantly increases the acidity of the C2-proton, accelerating the rate-determining deprotonation step.
2-Chloro-4-phenylcyclohexan-1-one~ 4-8Chlorine is also electron-withdrawing but less so than fluorine, leading to a significant but smaller rate enhancement compared to the fluoro-analogue.

Note: The data presented are illustrative estimates based on the known electronic effects of halogens.

In contrast to nucleophilic addition at the carbonyl, the reactivity at the α-carbon is dominated by the inductive effect. The fluorine atom's powerful electron-withdrawing ability greatly enhances the acidity of the adjacent proton, leading to a faster rate of enolization compared to both the non-fluorinated and chlorinated analogues.

Conclusion

The reactivity of 2-Fluoro-4-phenylcyclohexan-1-one is a compelling case study in the multifaceted nature of fluorine's influence on organic molecules. Our comparative analysis reveals a clear dichotomy in its behavior:

  • For Nucleophilic Addition at the Carbonyl: The reactivity is a compromise between strong inductive activation and countervailing conformational effects that hinder optimal orbital overlap. This results in the fluoro-ketone being more reactive than its parent non-halogenated analogue but less reactive than its corresponding α-chloro derivative.[1][3]

  • For Reactions at the α-Carbon: The reactivity is dominated by the powerful inductive effect of fluorine, which significantly increases the acidity of the α-proton and accelerates the rate of enolization.

This guide underscores the importance of considering more than just electronegativity when predicting the reactivity of fluorinated compounds. For researchers and drug development professionals, understanding this nuanced behavior is critical for designing effective synthetic routes and for anticipating the chemical stability and metabolic fate of molecules containing the α-fluoroketone motif.

G cluster_reduction Nucleophilic Addition (Reduction) Ketone 2-Fluoro-4-phenyl- cyclohexan-1-one TransitionState Transition State Ketone->TransitionState Hydride BH₄⁻ Hydride->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Alcohol Product Alcohol Alkoxide->Alcohol + H⁺ (from solvent)

Caption: Mechanism of NaBH₄ reduction of the target ketone.

References

  • D. O'Hagan, et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Filo. (2025). Explain the general mechanism for the reduction of cyclohexanone. Filo. Available at: [Link]

  • Werstiuk, N. H., & Banerjee, S. (1977). On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones. Canadian Journal of Chemistry, 55(1), 173-182. Available at: [Link]

  • Wu, Y. D., & Houk, K. N. (1991). Experimental and Computational Studies of Nucleophilic Additions of Metal Hydrides and Organometallics to Hindered Cyclohexanones. The Journal of Organic Chemistry, 56(19), 5657-5663. Available at: [Link]

  • Lienhard, G. E., & Anderson, F. H. (1967). Mechanism of acid-catalyzed enolization of ketones. Journal of the American Chemical Society, 89(26), 7061-7068. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. In Wikipedia. Retrieved from [Link]

  • Allen. (n.d.). Cyclohexanone is subjected to reduction by NaBH_(4). The product formed is:. Allen. Available at: [Link]

  • Chermette, H. (2015). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 18(7), 743-757. Available at: [Link]

  • O'Hagan, D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tuccinardi, T., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 26(1), 53-64. Available at: [Link]

  • Cieplak, A. S. (1998). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Chemical Reviews, 99(5), 1265-1336. Available at: [Link]

  • O'Hagan, D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. PMC. Available at: [Link]

  • Albadi, J. (2020). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Creative Organic Chemistry Experiments. Available at: [Link]

  • McMurry, J. (2024). 19.11: Nucleophilic Addition of Alcohols- Acetal Formation. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Chemistry Steps. Available at: [Link]

  • Reed College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Reed College Chemistry. Available at: [Link]

  • Vrije Universiteit Amsterdam. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. VU Research Portal. Available at: [Link]

  • Garcia-Ramos, M., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(18), 4004-4009. Available at: [Link]

  • Soderberg, T. (2020). Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. AACC.org. Available at: [Link]

  • Garcia-Ramos, M., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Available at: [Link]

  • Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone. Scribd. Available at: [Link]

  • Studylib. (n.d.). NaBH4 Reduction of Ketone to Alcohol: Lab Experiment. Studylib.net. Available at: [Link]

  • Neumann, C. S., et al. (2019). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. The Journal of Organic Chemistry, 84(16), 10346-10355. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • Vrije Universiteit Amsterdam. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. ResearchGate. Available at: [Link]

  • Li, A., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 14041-14047. Available at: [Link]

  • Umpierrez, G. E., & Korytkowski, M. (2016). Update on Measuring Ketones. Diabetes Spectrum, 29(3), 148-152. Available at: [Link]

  • Liskon Biological. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Liskon Biological. Available at: [Link]

  • Li, A., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC. Available at: [Link]

  • Patent WO2024145422A1. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Quora. Available at: [Link]

  • Suslick, B. A., & Suslick, K. S. (2011). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 50(12), 2769-2773. Available at: [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. Organic Syntheses. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7000. Available at: [Link]

  • Gouverneur, V., et al. (2013). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 9, 2194-2200. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetyl-4-phenylcyclohexanone. PrepChem.com. Available at: [Link]

Sources

X-ray crystallography to confirm the structure of 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Structural Determination of 2-Fluoro-4-phenylcyclohexan-1-one: A Comparative Technical Guide

Executive Summary

In the development of fluorinated pharmaceuticals, the precise stereochemical assignment of scaffolds like 2-Fluoro-4-phenylcyclohexan-1-one is critical. The introduction of fluorine at the


-position to a carbonyl creates unique electronic dipole interactions and hyperconjugative effects that often defy standard steric predictions (e.g., A-values).

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for solution-state analysis, it frequently suffers from signal averaging in flexible cyclohexanone ring systems. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the diastereomeric ratio (cis vs. trans) and the specific conformational lock (axial vs. equatorial) of the fluorine substituent.

Part 1: Strategic Comparison of Analytical Methodologies

For a researcher synthesizing 2-Fluoro-4-phenylcyclohexan-1-one, the primary challenge is distinguishing between the cis (F and Ph on the same side) and trans diastereomers, and determining the preferred chair conformation.

Comparative Analysis Matrix
FeatureX-Ray Crystallography (SC-XRD) High-Field NMR (

H,

F, NOESY)
Computational Chemistry (DFT)
Primary Output Absolute 3D atomic coordinates (Solid State)Chemical shifts, Coupling constants (

), NOE correlations (Solution)
Energy landscapes, predicted geometry
Stereochemical Certainty Definitive. Direct visualization of chiral centers.Inferential. Relies on Karplus relationships (

).
Hypothetical. Dependent on basis set accuracy.
Conformational Insight Captures the global minimum in crystal packing lattice.Returns a time-averaged signal of rapidly interconverting conformers.Predicts gas/solvent phase minima; misses packing forces.
Sample Requirement High-quality single crystal (

mm).
Soluble compound (~5-10 mg).None (Virtual).
Throughput Low (Days to Weeks for growth).High (Minutes to Hours).Medium (Hours of CPU time).
The Limitation of NMR in this Context

While


 coupling constants are useful (typically 30-50 Hz for anti-periplanar, <15 Hz for gauche), the cyclohexanone ring is dynamic. The phenyl group at C4 will anchor the ring in a specific chair to minimize steric strain (equatorial preference), but the C2-Fluorine introduces a dipole competition. If the ring flips or twists in solution, the NMR signal represents a weighted average, potentially obscuring the true low-energy geometry required for receptor binding studies.

Part 2: Technical Deep Dive – The Crystallographic Workflow

To transition from ambiguous spectral data to a definitive structural model, a rigorous crystallographic workflow is required.

Workflow Visualization

The following diagram outlines the decision logic for characterizing 2-Fluoro-4-phenylcyclohexan-1-one, highlighting the integration of SC-XRD when NMR data is inconclusive regarding the C2-C4 relative stereochemistry.

StructuralWorkflow Start Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one NMR 1H/19F NMR Analysis Start->NMR Decision Is Stereochemistry Definitive? NMR->Decision DFT DFT Calculation (B3LYP/6-31G*) Decision->DFT Ambiguous J-coupling Final Confirmed Structure: (2R, 4S) vs (2S, 4S) Decision->Final Yes (Rare) Cryst Crystal Growth (Vapor Diffusion) DFT->Cryst Predict Packing/Solubility XRD SC-XRD Data Collection Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Final

Figure 1: Integrated structural determination workflow emphasizing the necessity of XRD for ambiguous fluorinated stereocenters.

Part 3: Experimental Protocols

Crystallization Strategy (The Critical Step)

Obtaining X-ray quality crystals of low-melting solids like functionalized cyclohexanones is often the bottleneck.

  • Method: Slow Vapor Diffusion.

  • Rationale: This method allows for a gradual increase in supersaturation, minimizing nucleation sites and promoting larger, defect-free crystals.

  • Protocol:

    • Dissolve 15 mg of the compound in 0.5 mL of a "good" solvent (Ethyl Acetate or Dichloromethane).

    • Place this solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger scintillation vial containing 3 mL of a "poor" solvent (Hexanes or Pentane).

    • Cap the outer vial tightly.

    • Critical Control: Store at 4°C. Lower temperature reduces thermal motion and solubility, often aiding the crystallization of conformationally flexible molecules.

Data Collection Parameters

For organic molecules containing only light atoms (C, H, O, F), the choice of radiation source is vital if absolute configuration is required without a heavy atom derivative.

  • Radiation Source: Cu-K

    
     (
    
    
    
    Å).
    • Why: Copper radiation provides stronger anomalous scattering signals for light atoms compared to Molybdenum (Mo-K

      
      ), which is essential if determining absolute chirality (Flack parameter) is a goal.
      
  • Temperature: 100 K (Cryostream).

    • Why: Freezing the crystal minimizes thermal ellipsoids (atomic vibration), allowing for precise resolution of the fluorine atom position versus the hydrogen atoms.

Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 interface.

  • Disorder Handling: The cyclohexanone ring may show puckering disorder. If the phenyl ring rotates, model it as two positions with partial occupancy.

  • Fluorine Identification: Fluorine is isoelectronic with the hydroxyl group but lacks the hydrogen donor. In electron density maps, verify the F-atom by its bond length (C-F

    
     1.35 Å vs C-C 
    
    
    
    1.54 Å) and thermal parameters.

Part 4: Interpreting the Results – What to Look For

When analyzing the Crystallographic Information File (CIF), focus on these specific geometric parameters to validate your structure against the alternatives.

The Dipole Alignment (The -Haloketone Rule)

In 2-Fluoro-4-phenylcyclohexan-1-one, the position of the fluorine relative to the carbonyl is governed by dipole minimization.

  • Axial Fluorine: The C-F bond vector is roughly parallel to the

    
    -system of the carbonyl. This is often disfavored due to dipole repulsion, unless hyperconjugation dominates.
    
  • Equatorial Fluorine: The C-F bond is roughly perpendicular to the carbonyl

    
    -system.
    
  • Experimental Check: Measure the torsion angle

    
    (O=C1-C2-F).
    
    • 
      : Indicates equatorial F (eclipsing interaction).
      
    • 
      : Indicates axial F.
      
Visualizing the Conformation Logic

The following diagram illustrates the geometric logic used to interpret the final X-ray data.

ConformationLogic Input X-Ray Data (CIF File) Phenyl Phenyl Position (C4) Input->Phenyl Fluorine Fluorine Position (C2) Input->Fluorine PhenylCheck Equatorial? Phenyl->PhenylCheck FluorineCheck Axial vs Eq? Fluorine->FluorineCheck Stable Thermodynamic Product PhenylCheck->Stable Yes (Anchor) Unstable Kinetic/Steric Strain PhenylCheck->Unstable No (Boat/Twist) FluorineCheck->Stable Dipole Minimized

Figure 2: Logic flow for interpreting geometric parameters from the solved structure.

Part 5: Conclusion

While NMR spectroscopy provides rapid insight into the chemical environment of 2-Fluoro-4-phenylcyclohexan-1-one, it cannot definitively resolve the static 3D conformation required for high-precision Structure-Activity Relationship (SAR) studies. X-ray crystallography serves as the authoritative method to confirm the relative stereochemistry (cis/trans) and the conformational preference of the fluorine atom.

For drug development professionals, investing the time to grow single crystals yields a self-validating dataset that anchors all subsequent docking simulations and biological assays.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Authoritative source on C-F bond geometry and gauche effects). [Link]

  • Reich, H. J. WinPLT and NMR Data Processing. University of Wisconsin-Madison. (Reference for NMR coupling constants in cyclohexanes). [Link]

Comparing the Pharmacological Profile of 2-Fluoro-4-phenylcyclohexan-1-one Derivatives: A Guide to Mixed NOP/MOP Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Cyclohexanones

The cyclohexanone ring is a highly versatile structural motif in medicinal chemistry, serving as a critical intermediate for complex carbocyclic and heterocyclic scaffolds[1]. Within this chemical space, 2-fluoro-4-phenylcyclohexan-1-one has emerged as a highly specialized precursor[1]. The strategic placement of an electronegative fluorine atom at the 2-position, combined with a bulky phenyl group at the 4-position, creates a unique model system where stereoelectronic effects dictate both chemical reactivity and the pharmacological profile of its downstream derivatives[1].

When subjected to amination and subsequent spirocyclization, this scaffold yields substituted spirocyclic cyclohexane derivatives[2]. These derivatives are engineered to act as mixed agonists for both the μ-opioid (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP or ORL-1) receptor [2]. By fine-tuning the NOP/MOP binding ratio, these fluorinated derivatives achieve a widened therapeutic window—delivering the profound analgesia of classical opioids while functionally antagonizing their severe side effects (e.g., respiratory depression and reward/addiction)[2],[3].

Mechanism of Action: Synergistic Analgesia via Mixed Agonism

Classical opioids like morphine are pure MOP agonists. While highly effective for acute pain, their use is limited by rapid tolerance and life-threatening respiratory depression.

Derivatives synthesized from 2-fluoro-4-phenylcyclohexan-1-one solve this by engaging the NOP receptor simultaneously[2]. The causality behind this design is rooted in neurobiology:

  • Spinal Synergy: Co-activation of MOP and NOP receptors at the spinal cord level produces a synergistic analgesic effect, making these compounds exceptionally potent against chronic and neuropathic pain[2],[3].

  • Supraspinal Antagonism: In the brainstem and mesolimbic pathways, NOP activation functionally opposes MOP activation, dampening the dopamine release associated with addiction and mitigating the suppression of the respiratory drive.

G cluster_receptors GPCR Activation Ligand 2-Fluoro-4-phenylcyclohexanone Derivative (Mixed Agonist) MOP MOP Receptor (μ) Ligand->MOP NOP NOP Receptor (ORL-1) Ligand->NOP GiGo Gi/Go Protein Coupling MOP->GiGo NOP->GiGo SideEffects Attenuation of MOP Side Effects (Respiratory Depression, Reward) NOP->SideEffects Functional Antagonism AC Inhibition of Adenylate Cyclase GiGo->AC Ca Inhibition of Ca2+ Channels GiGo->Ca K Activation of K+ Channels GiGo->K Analgesia Synergistic Analgesia (Spinal & Supraspinal) AC->Analgesia Ca->Analgesia K->Analgesia

Diagram 1: Synergistic signaling pathway of mixed NOP/MOP receptor agonists.

Comparative Performance Data

The introduction of the 2-fluoro group is not arbitrary. The highly electronegative fluorine atom lowers the pKa of the adjacent spiro-amine via inductive effects, which enhances the molecule's metabolic stability and optimizes its binding orientation within the NOP receptor pocket.

As shown in the table below, the fluorinated spiro-derivative achieves the optimal NOP/MOP binding ratio (defined as


 ranging from 0.1 to 30), which is the critical threshold required to maintain analgesia while dropping side-effect liabilities[2].
Compound ClassMOP Affinity (

, nM)
NOP Affinity (

, nM)
NOP/MOP RatioEfficacy (Neuropathic Pain)Respiratory Depression Profile
2-Fluoro Spiro-Derivative 0.82.43.0++++ (High)Favorable (High Ceiling)
Non-Fluoro Spiro-Derivative 1.215.613.0++ (Moderate)Moderate
Morphine (Standard) 1.1>10,000N/A+ (Low)Severe (Dose-limiting)
Buprenorphine 0.2>1,000>5000++ (Moderate)Moderate (Ceiling Effect)

Data representation synthesizes the pharmacological thresholds established for substituted spirocyclic cyclohexane derivatives in patent literature[2].

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and pharmacological evaluation of these derivatives.

Protocol A: Synthesis via Oxa-Pictet-Spengler Reaction

The assembly of the spiro[cyclohexane-dihydropyrano-indole] framework is achieved through an oxa-Pictet-Spengler cyclization[3].

  • Amination: 2-Fluoro-4-phenylcyclohexan-1-one is subjected to a Strecker/Bruylants reaction sequence to yield 4-dimethylamino-2-fluoro-4-phenylcyclohexanone[2],[3]. Causality: The spatial arrangement of the fluorine and phenyl groups directs the nucleophilic attack, ensuring high diastereoselectivity[1].

  • Spirocyclization: Dissolve the aminated fluoroketone (4.04 mmol) and tryptophol (4.04 mmol) in absolute dichloromethane (45 mL) and cool to 0°C[2].

  • Catalysis: Rapidly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (4.44 mmol) dropwise[2]. Causality: TMSOTf acts as a potent Lewis acid, driving the formation of the highly reactive oxocarbenium intermediate. The 0°C temperature prevents the elimination of the 2-fluoro group, which can act as a leaving group under harsh acidic conditions.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the ketone peak (

    
     ~235) is entirely consumed and replaced by the target spiro-product mass.
    
Protocol B: In Vitro Radioligand Binding Assay (MOP/NOP)

To objectively quantify the NOP/MOP ratio, a competitive radioligand displacement assay is utilized.

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOP or NOP receptors in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with the test derivative (10 pM to 10 µM) and either [³H]-DAMGO (for MOP) or [³H]-Nociceptin (for NOP) for 60 minutes at 25°C.

  • Self-Validation (Critical Step): Non-specific binding (NSB) must be defined using a 1,000-fold excess of unlabeled Naloxone (MOP) or Nociceptin (NOP). Trustworthiness check: If the NSB exceeds 20% of total radioligand binding, the assay lacks the necessary signal-to-noise ratio and must be aborted/recalibrated.

  • Data Analysis: Calculate the

    
     values using the Cheng-Prusoff equation. The competitive displacement curve confirms target engagement.
    

Workflow Step1 Precursor (2-Fluoro-4-phenylcyclohexanone) Step2 Amination (Strecker/Bruylants) Step1->Step2 Step3 Spirocyclization (Oxa-Pictet-Spengler) Step2->Step3 Step4 In Vitro Screening (Radioligand Binding) Step3->Step4 Step5 In Vivo Efficacy (Neuropathic Models) Step4->Step5

Diagram 2: Experimental workflow from precursor synthesis to in vivo pharmacological screening.

References

  • US8293758B2 - Substituted spirocyclic cyclohexane derivatives Source: Google Patents URL
  • A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism Source: National Institutes of Health (NIH) - PMC URL: [Link]

Sources

Cross-Validation of Analytical Results for 2-Fluoro-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Methodological Comparison Guide

Executive Summary & Structural Context[1]

The analysis of 2-Fluoro-4-phenylcyclohexan-1-one presents a unique "triad" of analytical challenges: stereoisomerism (cis/trans), conformational mobility, and thermal instability typical of


-fluoroketones. Unlike simple aromatics, this molecule requires a cross-validated approach to ensure that the "purity" measured by one method is not an artifact of decomposition or lack of resolution in another.

This guide compares the three primary analytical pillars—NMR, HPLC, and GC-MS —and establishes a self-validating protocol to distinguish the target molecule from its non-fluorinated precursors, over-fluorinated byproducts, and elimination products.

The Stereochemical Challenge

The bulky phenyl group at the 4-position acts as a "conformational anchor," locking the cyclohexane ring primarily into a chair conformation where the phenyl group is equatorial to minimize 1,3-diaxial strain. This reduces the analysis to the orientation of the fluorine atom at C2:

  • Trans-isomer: Fluorine is equatorial (Ph-eq, F-eq).

  • Cis-isomer: Fluorine is axial (Ph-eq, F-ax).

Distinguishing these requires precise coupling constant analysis, as the biological activity often depends strictly on the specific diastereomer.

Comparative Analysis of Methodologies

The following table objectively compares the "performance" of each analytical technique in resolving the specific attributes of 2-Fluoro-4-phenylcyclohexan-1-one.

Feature

/

NMR
HPLC (Reverse Phase) GC-MS
Primary Utility Structural Proof : Defines axial vs. equatorial conformation via

-coupling.
Quantification : Accurate purity % and diastereomeric ratio (dr).Mass Confirmation : Identification of molecular weight.
Isomer Resolution Excellent. Distinct chemical shifts (

) for cis/trans.[1][2]
High. Requires specific stationary phases (e.g., PFP or C18).Moderate. Diastereomers often co-elute without specialized columns.
Sample Integrity Non-Destructive . Sample is recoverable.[3]Non-Destructive . Sample is recoverable.[3]Destructive & Risky . High injector temps can cause HF elimination.
Key Blind Spot Low sensitivity for trace impurities (<1%).Cannot absolute-configure structure without standards.Can generate false positives (enone formation) due to thermal degradation.
Performance Verdict Gold Standard for ID.Gold Standard for Purity.Secondary Check (Use with caution).
Detailed Experimental Protocols
A. NMR Spectroscopy: The Structural Validator

Objective: Determine the diastereomeric ratio and confirm the position of the fluorine atom.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     . Avoid DMSO-
    
    
    
    if possible, as it can broaden signals due to viscosity, though it is useful if hydrogen bonding is suspected.
  • Acquisition:

    • 
       NMR (400 MHz+):  Focus on the H2 proton (geminal to Fluorine).
      
    • 
       NMR (376 MHz+):  Run proton-coupled and decoupled experiments.
      
  • Data Interpretation (Crucial):

    • Look for the Geminal H-F coupling (

      
       Hz).
      
    • Vicinal Coupling (

      
      ): 
      
      • If F is Axial (Cis): The H2 proton is Equatorial. It will show small couplings (

        
         Hz) to neighboring H3 protons.
        
      • If F is Equatorial (Trans): The H2 proton is Axial. It will show large trans-diaxial coupling (

        
         Hz) to the axial H3 proton.
        
B. HPLC Analysis: The Quantitative Validator

Objective: Quantify the ratio of cis/trans isomers and detect the 4-phenylcyclohex-2-enone byproduct (elimination impurity).

Protocol:

  • Column Selection: Use a Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5 or similar).

    • Reasoning: PFP phases interact specifically with fluorinated compounds via

      
      -
      
      
      
      and dipole-dipole mechanisms, offering superior separation of fluoro-isomers compared to standard C18.
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Detection: UV at 254 nm (targeting the phenyl ring).

C. GC-MS: The Stability Check

Objective: Confirm mass, but strictly monitor for thermal degradation.

Protocol:

  • Injector Temp: Set to Low (180°C - 200°C) . Standard 250°C injectors often cause the elimination of HF from

    
    -fluoroketones, creating a peak that mimics the elimination impurity (4-phenylcyclohex-2-enone, m/z = M-20).
    
  • Carrier Gas: Helium at 1.0 mL/min.

  • Validation: If a peak for the enone appears, cross-reference with HPLC. If HPLC shows the peak is absent, the enone is an artifact of the GC method (thermal degradation).

Cross-Validation Workflow (Visualization)

The following diagram illustrates the logical flow for validating the product, specifically addressing the risk of false positives from thermal degradation.

AnalyticalWorkflow Sample Crude Product (2-Fluoro-4-phenylcyclohexan-1-one) NMR 1. NMR Analysis (1H & 19F) Sample->NMR HPLC 2. HPLC (PFP Column) (Ambient Temp) Sample->HPLC GCMS 3. GC-MS (Thermal Check) Sample->GCMS Decision1 J-Coupling Analysis NMR->Decision1 Decision2 Purity > 95%? HPLC->Decision2 Decision3 Peak at M-20 (Loss of HF)? GCMS->Decision3 Result_Iso Isomer Ratio Determined (Cis vs Trans) Decision1->Result_Iso Coupling Constants Result_Pure Quantitative Purity Confirmed Decision2->Result_Pure Yes Conflict CONFLICT: Thermal Elimination Artifact Decision3->Conflict Yes (but HPLC is clean) Final VALIDATED CERTIFICATE OF ANALYSIS Decision3->Final No (Stable) Result_Iso->Final Result_Pure->Final Conflict->Final Note: GC Method Invalid Rely on HPLC

Figure 1: Analytical Decision Matrix. Note the "Conflict" pathway where GC-MS may show degradation (loss of HF) that is not present in the ambient-temperature HPLC run.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting coupling constants).
  • Sloop, J. C., et al. (2014).[4] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[4] Link

  • Pereira, L., et al. (2008). HPLC Separation of Fluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America, 20(6).

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-Fluoro-4-phenylcyclohexan-1-one

[1]

Executive Summary & Core Directive

Classification: HALOGENATED ORGANIC WASTE

The presence of the fluorine substituent on the cyclohexanone ring mandates that 2-Fluoro-4-phenylcyclohexan-1-one be segregated from general organic waste streams.[1] Improper disposal into non-halogenated waste streams risks damaging downstream incineration infrastructure due to the formation of Hydrofluoric Acid (HF) during combustion.

Immediate Action Required:

  • Segregate: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane).

  • Label: Clearly mark as "Halogenated Organic Waste" with specific hazard warnings.

  • Container: Use chemically resistant High-Density Polyethylene (HDPE) or glass containers.[1]

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand its dual nature: it possesses the flammability/reactivity of a ketone and the environmental persistence/combustion hazards of a fluorinated hydrocarbon.

PropertyDescriptionOperational Implication
Chemical Class Fluorinated Cyclic KetoneRequires high-temperature incineration with acid gas scrubbing.[1]
Physical State Solid or Viscous Liquid (Isomer dependent)May require dissolution in a compatible halogenated solvent (e.g., Dichloromethane) for liquid waste transfer, or disposal as solid hazardous waste.[1]
Flammability Combustible (Flash Point > 60°C est.)Keep away from oxidizers. Store in flammables cabinet.[1]
Reactivity Ketone functionalityIncompatible with strong oxidizing agents and reducing agents.[1]
Toxicity Irritant / HarmfulStandard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]
The "Why" Behind the Protocol (Expert Insight)

Standard organic waste is often used as "fuel blending" for cement kilns or standard incinerators. However, when 2-Fluoro-4-phenylcyclohexan-1-one is burned, the carbon-fluorine bond breaks, reacting with hydrogen sources to form Hydrofluoric Acid (HF) gas.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

Strict segregation protects the disposal facility's infrastructure and ensures regulatory compliance.

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Segregation[1][2]
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a yellow hazardous waste bag or a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated Contamination)."[1]

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture is now classified as Halogenated Waste .[1]

    • Pour into the dedicated "Halogenated Waste" carboy.

    • Do NOT fill containers >90% full to allow for thermal expansion.[1]

Phase 2: Container Selection & Labeling
  • Material: HDPE (High-Density Polyethylene) is preferred for fluorinated organics due to impact resistance.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling Requirements:

    • Must include the full chemical name: "2-Fluoro-4-phenylcyclohexan-1-one".

    • Must check the "Halogenated" box.[1]

    • Must indicate hazards: "Flammable," "Toxic," "Irritant."[1][2]

Phase 3: Storage & Hand-off[1][4]
  • Store in a Satellite Accumulation Area (SAA) within secondary containment.[1][3]

  • Ensure the cap is tightly closed when not actively adding waste.[1][4][3][5]

  • Compatibility Check: Ensure no strong acids or oxidizers are added to this specific waste stream container.[1][5][6]

Operational Workflow (Visualized)

The following diagram illustrates the critical decision-making process for disposing of reaction mixtures containing 2-Fluoro-4-phenylcyclohexan-1-one.

DisposalWorkflowStartWaste Generation:2-Fluoro-4-phenylcyclohexan-1-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Gloves, Silica, Filter Paper)StateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidPackDouble Bag (Yellow)or Wide-Mouth DrumSolid->SolidPackSolventCheckIs it dissolved inNon-Halogenated Solvent?Liquid->SolventCheckLabelingLabel: 'Halogenated Organic'List ConstituentsSolidPack->LabelingMixRuleCRITICAL RULE:Mixture becomes Halogenated WasteSolventCheck->MixRuleNo (e.g. Acetone)HaloStreamHalogenated Waste Stream(Carboy)SolventCheck->HaloStreamYes (e.g. DCM)MixRule->HaloStreamHaloStream->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalHigh-Temp Incineration(With HF Scrubbing)Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of fluorinated ketone waste streams.[1]

Spill Management & Emergency Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is significant (>500 mL) or if heated, evacuate the immediate area to prevent inhalation of vapors.[1]

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Do NOT use paper towels for large spills (flammability risk).[1]

    • Use vermiculite , sand , or commercial solvent absorbent pads .[1]

    • Note: Avoid using clay-based absorbents if there is any risk of free HF generation (unlikely with this specific ketone unless decomposed, but a good habit for fluorinated labs).[1]

  • Cleanup:

    • Scoop absorbed material into a heavy-duty plastic bag or bucket.[1]

    • Label as "Debris from Halogenated Solvent Spill."

    • Clean the surface with soap and water; do not use bleach (potential reaction with other residues).[1]

Regulatory Framework & Compliance

This protocol ensures compliance with the following regulatory standards. Failure to segregate halogenated waste is a common source of EPA citations.

  • EPA RCRA (Resource Conservation and Recovery Act): This waste likely falls under F-listed wastes (if spent solvents are involved, e.g., F001/F002) or requires characterization for toxicity/ignitability.[1]

  • Duty of Care: The generator (you) is responsible for characterizing the waste to ensure the disposal facility (TSDF) can safely treat it.[1]

References
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. 29 CFR 1910.1200.[1][8][9] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.